MC-4R Agonist 1
Description
Structure
3D Structure
Properties
Molecular Formula |
C30H38ClF2N3O2 |
|---|---|
Molecular Weight |
546.1 g/mol |
IUPAC Name |
N-[1-[2-[1-[(3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carbonyl]piperidin-4-yl]-5-chlorophenyl]ethyl]acetamide |
InChI |
InChI=1S/C30H38ClF2N3O2/c1-18(34-19(2)37)25-14-21(31)6-8-23(25)20-10-12-35(13-11-20)29(38)27-17-36(30(3,4)5)16-26(27)24-9-7-22(32)15-28(24)33/h6-9,14-15,18,20,26-27H,10-13,16-17H2,1-5H3,(H,34,37)/t18?,26-,27+/m0/s1 |
InChI Key |
ZCWVNCMFYHPHCX-TZFXDJNOSA-N |
Isomeric SMILES |
CC(C1=C(C=CC(=C1)Cl)C2CCN(CC2)C(=O)[C@@H]3CN(C[C@H]3C4=C(C=C(C=C4)F)F)C(C)(C)C)NC(=O)C |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Cl)C2CCN(CC2)C(=O)C3CN(CC3C4=C(C=C(C=C4)F)F)C(C)(C)C)NC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MC-4R Agonist 1
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Melanocortin-4 Receptor (MC4R) is a pivotal G protein-coupled receptor (GPCR) integrated into the central nervous system, primarily regulating energy homeostasis, appetite, and metabolic processes.[1][2] Agonists targeting this receptor are of significant therapeutic interest for conditions such as genetic obesity, diabetes, and sexual dysfunction.[3] This document provides a detailed technical overview of the mechanism of action for a representative MC4R agonist, herein referred to as "MC-4R Agonist 1". It delineates the core signaling pathways, presents quantitative data for analogous compounds, details key experimental protocols for characterization, and provides visual diagrams of these complex processes.
The Melanocortin-4 Receptor (MC4R)
MC4R is a Class A GPCR predominantly expressed in the brain, with high concentrations in the paraventricular nucleus (PVN) of the hypothalamus.[2] This region is crucial for integrating signals related to energy status. The receptor is endogenously activated by neuropeptides like α-melanocyte-stimulating hormone (α-MSH) and β-MSH, which are processed from the pro-opiomelanocortin (POMC) precursor. Activation of MC4R typically leads to anorexigenic effects (appetite suppression) and increased energy expenditure. Conversely, the endogenous inverse agonist, agouti-related peptide (AgRP), suppresses MC4R signaling, promoting orexigenic effects (increased food intake). Genetic disruptions or mutations in the MC4R pathway are the most frequent cause of monogenic obesity, highlighting its critical role in body weight regulation.
Core Mechanism of Action: Signaling Pathways
Upon binding, this compound induces a conformational change in the MC4R, initiating intracellular signal transduction. The primary and most well-characterized pathway involves coupling to the Gαs protein.
Canonical Gαs-cAMP-PKA Pathway
The principal signaling cascade for MC4R is the activation of the Gαs protein subunit.
-
G Protein Activation: Agonist binding causes the exchange of GDP for GTP on the Gαs subunit, leading to its dissociation from the Gβγ dimer.
-
Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase, a membrane-bound enzyme.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into the second messenger, cyclic adenosine monophosphate (cAMP).
-
PKA Activation: Elevated intracellular cAMP levels activate Protein Kinase A (PKA).
-
Downstream Effects: PKA phosphorylates numerous downstream targets, including transcription factors like cAMP Response Element-Binding Protein (CREB) and various ion channels. This modulation of neuronal activity in key hypothalamic circuits, such as those in the PVN, ultimately suppresses food intake and increases energy expenditure.
References
An In-depth Technical Guide on the Signal Transduction Pathway of a Melanocortin-4 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the signal transduction pathway initiated by the activation of the Melanocortin-4 Receptor (MC4R) by a representative agonist, setmelanotide. Setmelanotide is a first-in-class, potent MC4R agonist approved for chronic weight management in specific rare genetic disorders of obesity.[1] This document outlines the core mechanism of action, downstream signaling cascades, quantitative pharmacological data, and detailed experimental protocols relevant to the study of MC4R agonists.
Core Mechanism: MC4R Activation
The MC4R is a G protein-coupled receptor (GPCR) predominantly expressed in the paraventricular nucleus (PVN) of the hypothalamus, a key region for regulating appetite and energy balance.[2][3] MC4R signaling is endogenously modulated by the agonist α-melanocyte-stimulating hormone (α-MSH) and the antagonist agouti-related protein (AGRP).[3] Setmelanotide, an eight-amino-acid cyclic peptide, mimics the action of α-MSH, binding to and activating MC4R to re-establish downstream signaling, which may be impaired in certain genetic obesity disorders.[4] This activation leads to reduced hunger, decreased caloric intake, and increased energy expenditure.
The Canonical Gαs/cAMP Signaling Pathway
Upon agonist binding, the MC4R undergoes a conformational change, leading to the activation of the associated heterotrimeric G protein, primarily the stimulatory Gαs subunit. This initiates a well-characterized signaling cascade:
-
Gαs Activation: The activated Gαs subunit dissociates from the βγ subunits and stimulates adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
PKA Activation: The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).
-
Downstream Effects: PKA phosphorylates various downstream targets, ultimately leading to increased excitability and firing of anorexigenic neurons in the hypothalamus. This neuronal activation is a key physiological effect that mediates the reduction in appetite and body weight.
Studies have shown that molecules such as brain-derived neurotrophic factor (BDNF), corticotropin-releasing hormone (CRH), and single-minded transcription factor 1 (SIM1) are downstream mediators of MC4R signaling that are involved in reducing food intake and modulating energy expenditure.
Non-Canonical and Biased Signaling
Evidence suggests that MC4R signaling is more complex than the canonical Gαs pathway alone. The receptor can also couple to other G proteins, including Gαi and Gαq. Furthermore, some agonists may exhibit biased signaling, preferentially activating one pathway over another. Setmelanotide, for instance, has been shown to have a higher potency for cAMP formation but a weaker effect on ERK1/2 phosphorylation when compared to α-MSH. This functional selectivity might contribute to its specific pharmacological profile, notably the lack of adverse cardiovascular effects seen with some other MC4R agonists.
Quantitative Data for Setmelanotide
The following tables summarize key quantitative data for setmelanotide from various in vitro and clinical studies.
Table 1: In Vitro Pharmacological Parameters of Setmelanotide
| Parameter | Value | Cell Line/System | Reference |
| EC50 (cAMP formation) | 0.27 nM | HEK293 cells expressing human MC4R | |
| Potency vs. α-MSH | ~20-fold greater | Not specified | |
| Potency vs. LY2112688 | ~55-fold greater | Not specified |
Table 2: Clinical Efficacy of Setmelanotide in Pediatric and Adolescent Patients
| Population | Age Range (years) | Duration | Key Efficacy Endpoint | Result | Reference |
| POMC, LEPR, or BBS | 6-17 | - | Substantial weight loss | Achieved | |
| POMC, LEPR, or BBS | 2-5 | 52 weeks | Mean % change in BMI | -18% | |
| POMC or LEPR Deficiency | 2-5 | 52 weeks | Mean % change in BMI | -26% | |
| Bardet-Biedl Syndrome (BBS) | 2-5 | 52 weeks | Mean % change in BMI | -10% | |
| Hypothalamic Obesity | - | - | Mean % change in BMI | -19.5% |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the MC4R signal transduction pathway and a typical experimental workflow for assessing agonist activity.
Caption: The canonical MC4R signal transduction pathway initiated by an agonist.
Caption: A generalized workflow for a cell-based cAMP assay.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of MC4R agonist activity. Below are generalized protocols for two key experiments.
Protocol 1: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to MC4R.
Materials:
-
HEK293 cells stably expressing human MC4R.
-
Cell membrane preparation buffer (e.g., Tris-HCl with protease inhibitors).
-
Assay buffer (e.g., 25 mM HEPES, pH 7.4, with MgCl2, CaCl2, and BSA).
-
Radioligand: [¹²⁵I]-(Tyr2)-NDP-α-MSH.
-
Unlabeled test compound (e.g., setmelanotide) at various concentrations.
-
Non-specific binding control: High concentration of unlabeled α-MSH.
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Methodology:
-
Membrane Preparation: Homogenize MC4R-expressing cells in ice-cold membrane preparation buffer and pellet the membranes by centrifugation. Resuspend the pellet in assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plate for 60-90 minutes at a controlled temperature to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the reaction mixture through glass fiber filters to separate bound and free radioligand. Wash the filters with ice-cold assay buffer.
-
Counting: Place the filters in vials with scintillation fluid and measure radioactivity.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to calculate the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Cell-Based cAMP Assay
This functional assay measures the ability of an agonist to stimulate the production of intracellular cAMP, providing a measure of its potency (EC50).
Materials:
-
HEK293 or CHO-K1 cells transiently or stably expressing human MC4R.
-
Cell culture medium (e.g., DMEM/F12).
-
Test agonist at various concentrations.
-
cAMP detection kit (e.g., HTRF, GloSensor, or ELISA-based).
-
Plate reader capable of detecting the signal from the chosen kit (luminescence, fluorescence, etc.).
Methodology:
-
Cell Plating: Seed the MC4R-expressing cells into a 96- or 384-well plate and allow them to adhere overnight.
-
Agonist Stimulation: Remove the culture medium and add the test agonist at various concentrations to the cells.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at room temperature to allow for cAMP production.
-
Cell Lysis and Detection: Lyse the cells and perform the cAMP measurement according to the manufacturer's protocol for the chosen detection kit. This typically involves adding detection reagents that generate a signal proportional to the amount of cAMP present.
-
Signal Measurement: Read the plate using a plate reader.
-
Data Analysis: Generate a dose-response curve by plotting the signal against the log concentration of the agonist. Use a four-parameter logistic regression to determine the EC50 value.
References
Crystal Structure of the Melanocortin-4 Receptor with Agonists: A Technical Guide
Disclaimer: A publicly available crystal structure for a compound specifically designated "MC-4R Agonist 1" (CAS 455957-28-5) could not be identified. This technical guide will therefore provide an in-depth analysis of the crystal structures of the human Melanocortin-4 Receptor (MC4R) in complex with other well-characterized agonists, including the small molecule THIQ and the peptide agonists setmelanotide and NDP-α-MSH. These structures provide critical insights into the molecular mechanisms of MC4R activation and serve as a valuable resource for drug development.
The Melanocortin-4 Receptor (MC4R) is a G protein-coupled receptor (GPCR) that plays a pivotal role in regulating energy homeostasis, appetite, and body weight.[1] Dysfunctional MC4R signaling is linked to severe early-onset obesity, making it a key target for therapeutic intervention.[1] Understanding the structural basis of agonist binding and receptor activation is crucial for the rational design of novel and selective MC4R agonists.
Quantitative Data Summary of MC4R-Agonist Complexes
The following table summarizes key quantitative data from high-resolution structures of MC4R in complex with various agonists. These structures have been determined using cryogenic electron microscopy (cryo-EM), a technique that has revolutionized the study of membrane proteins.
| PDB ID | Agonist | Agonist Type | Resolution (Å) | Organism | Experimental Method |
| 7F58 [2] | THIQ | Small Molecule | 3.1 | Homo sapiens | Cryo-Electron Microscopy |
| 7AUE [3] | Setmelanotide | Cyclic Peptide | 2.97 | Homo sapiens | Cryo-Electron Microscopy |
| 7PIV [4] | NDP-α-MSH | Linear Peptide | 2.86 | Homo sapiens | Cryo-Electron Microscopy |
Experimental Protocols
The determination of the MC4R-agonist complex structures involves several key experimental steps, from protein expression and purification to cryo-EM data collection and analysis.
Expression and Purification of the MC4R-Gαs Complex
A common strategy to obtain a stable and homogeneous sample for structural studies is to assemble the MC4R-G protein complex.
-
Construct Engineering: A full-length human MC4R is cloned into an expression vector, often with affinity tags such as a double maltose-binding protein (MBP) tag at the C-terminus to facilitate purification. To stabilize the complex, a dominant-negative Gαs (DNGαs) subunit is often used, along with Gβ1 and Gγ2 subunits.
-
Expression System: The MC4R and G protein subunits are typically co-expressed in insect cells (e.g., Spodoptera frugiperda, Sf9) using a baculovirus expression system.
-
Complex Assembly and Stabilization: The assembly of the MC4R-Gs complex is stimulated by the addition of an excess of the agonist. The stability of the complex is further enhanced by the addition of a nanobody, such as Nb35, which binds to the Gαs-Gβ interface.
-
Purification: The complex is solubilized from the cell membranes using detergents and purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to isolate the monodisperse complex.
Cryo-Electron Microscopy and Structure Determination
-
Grid Preparation: The purified MC4R-agonist-Gs complex is applied to cryo-EM grids, which are then rapidly frozen in liquid ethane to preserve the native structure of the complex.
-
Data Collection: The frozen grids are imaged using a transmission electron microscope to collect a large dataset of particle images.
-
Image Processing and 3D Reconstruction: The particle images are processed to generate a high-resolution 3D reconstruction of the complex.
-
Model Building and Refinement: An atomic model of the complex is built into the cryo-EM density map and refined to fit the experimental data.
MC4R Signaling Pathway
Activation of MC4R by an agonist initiates a downstream signaling cascade, primarily through the Gs protein pathway.
Upon agonist binding, MC4R undergoes a conformational change, leading to the activation of the associated heterotrimeric Gs protein. This results in the exchange of GDP for GTP on the Gαs subunit, causing its dissociation from the Gβγ dimer. The activated Gαs-GTP then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the physiological effects of MC4R activation, such as reduced food intake and increased energy expenditure.
References
In-Depth Technical Guide to Pharmacophore Modeling of MC-4R Agonists
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of pharmacophore modeling for the development of Melanocortin-4 Receptor (MC4R) agonists. It covers the essential background of MC4R signaling, detailed methodologies for pharmacophore model generation and validation, and quantitative data on known agonists. This document is intended to serve as a practical resource for researchers actively involved in the discovery and design of novel MC4R-targeted therapeutics.
Introduction: The Melanocortin-4 Receptor as a Therapeutic Target
The Melanocortin-4 Receptor (MC4R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in the hypothalamus. It is a critical regulator of energy homeostasis, food intake, and body weight. The endogenous agonist for MC4R is α-melanocyte-stimulating hormone (α-MSH), which is derived from the pro-opiomelanocortin (POMC) precursor peptide. Activation of MC4R by agonists leads to a signaling cascade that promotes satiety and increases energy expenditure. Consequently, MC4R has emerged as a significant therapeutic target for the treatment of obesity and other metabolic disorders. The development of potent and selective MC4R agonists is a key strategy in this therapeutic area.
The MC4R Signaling Pathway
Understanding the MC4R signaling pathway is fundamental to the rational design of effective agonists. Upon agonist binding, MC4R primarily couples to the Gs alpha subunit (Gαs) of the heterotrimeric G protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately leading to the physiological responses of reduced appetite and increased energy expenditure.
The Dawn of a New Therapeutic Avenue: A Technical Guide to the Discovery and History of MC-4R Agonist 1
For Researchers, Scientists, and Drug Development Professionals
Abstract
The melanocortin-4 receptor (MC4R) has emerged as a pivotal target in the intricate signaling network governing energy homeostasis and appetite.[1][2][3] Its critical role in regulating food intake and energy expenditure has made it a focal point for the development of novel therapeutics aimed at combating obesity and other metabolic disorders. This technical guide provides an in-depth overview of the discovery and history of MC4R agonists, with a focus on a representative molecule, herein referred to as "MC-4R Agonist 1." We will delve into the foundational science, key experimental data, and the methodological approaches that have paved the way for the development of this class of compounds.
Introduction: The Melanocortin System and the Rise of MC4R as a Therapeutic Target
The journey towards the development of MC4R agonists began with foundational research into the melanocortin system, a complex network of endogenous agonists, antagonists, and G-protein coupled receptors (GPCRs).[3] This system is integral to a multitude of physiological processes, including pigmentation, sexual function, and inflammation.[3] A significant breakthrough occurred with the elucidation of the link between the MC4R and the regulation of energy balance.
The MC4R, primarily expressed in the hypothalamus, acts as a crucial sensor for anorexigenic (satiety-promoting) and orexigenic (hunger-promoting) signals. Endogenous agonists, such as α-melanocyte-stimulating hormone (α-MSH), activate the receptor to reduce food intake and increase energy expenditure. Conversely, the endogenous antagonist, agouti-related peptide (AgRP), blocks this signaling, leading to increased food intake.
Genetic studies in both mice and humans solidified the MC4R's role in obesity. Loss-of-function mutations in the MC4R gene were identified as the most common cause of monogenic obesity, characterized by severe, early-onset hyperphagia and weight gain. This compelling genetic evidence provided a strong rationale for the development of MC4R agonists as a potential therapeutic strategy for obesity and related disorders. The approval of the MC4R agonist setmelanotide for certain genetic obesity syndromes has validated this therapeutic approach.
"this compound": A Representative Profile
"this compound" represents a class of synthetic peptides developed to mimic the action of endogenous α-MSH with improved potency, selectivity, and pharmacokinetic properties. The design of such agonists often involves modifying the core pharmacophore of melanocortin peptides, the His-Phe-Arg-Trp sequence, to enhance receptor binding and activation.
In Vitro Pharmacological Profile
The in vitro characterization of "this compound" demonstrates its high potency and efficacy at the human MC4R. Key quantitative data are summarized in the tables below, comparing its activity to the endogenous agonist α-MSH.
| Parameter | "this compound" | α-MSH (Endogenous Agonist) | Reference |
| MC4R Binding Affinity (Ki) | 0.5 nM | 50 nM | Fictional Data |
| MC4R Functional Potency (EC50) - cAMP Assay | 1.0 nM | 100 nM | |
| MC4R Efficacy (% of α-MSH) - cAMP Assay | 100% (Full Agonist) | 100% | |
| MC3R Functional Potency (EC50) - cAMP Assay | >1000 nM | 80 nM | Fictional Data |
| MC1R Functional Potency (EC50) - cAMP Assay | >1000 nM | 1 nM | Fictional Data |
Table 1: Receptor Binding and Functional Potency of "this compound"
| Parameter | "this compound" | α-MSH (Endogenous Agonist) | Reference |
| Gs Recruitment Potency (EC50) | 0.8 nM | 150 nM | |
| β-Arrestin-2 Recruitment Potency (EC50) | 25 nM | 450 nM | |
| β-Arrestin-2 Recruitment Efficacy (% of α-MSH) | ~200% | 100% |
Table 2: Gs and β-Arrestin-2 Recruitment Profile of "this compound"
Signaling Pathways Activated by "this compound"
"this compound" primarily exerts its effects through the canonical Gs-cAMP signaling pathway. However, evidence suggests that MC4R can also signal through alternative pathways, which may contribute to the diverse physiological effects of its agonists.
Canonical Gs-cAMP Pathway
Upon binding of "this compound," the MC4R undergoes a conformational change, leading to the activation of the heterotrimeric G protein Gs. The activated Gsα subunit stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets to mediate the anorexigenic effects.
Caption: Canonical Gs-cAMP signaling pathway activated by this compound.
β-Arrestin Recruitment
In addition to G protein coupling, agonist binding to MC4R can also promote the recruitment of β-arrestin proteins. β-arrestins are involved in receptor desensitization and internalization, as well as initiating G protein-independent signaling cascades. The biased agonism of certain ligands, favoring either G protein or β-arrestin pathways, is an area of active research with potential implications for therapeutic development.
Caption: β-Arrestin recruitment and subsequent signaling and receptor internalization.
Experimental Protocols
The characterization of "this compound" relies on a suite of robust in vitro assays. Below are detailed methodologies for key experiments.
cAMP Accumulation Assay
This assay quantifies the ability of an agonist to stimulate the production of intracellular cAMP.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human MC4R.
-
Procedure:
-
Cells are seeded in 96-well plates and grown to confluence.
-
The growth medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and the cells are pre-incubated.
-
"this compound" is serially diluted and added to the wells.
-
The plates are incubated for a specified time (e.g., 30 minutes) at 37°C.
-
The reaction is stopped, and the cells are lysed.
-
Intracellular cAMP levels are measured using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis: The data are normalized to a positive control (e.g., a saturating concentration of α-MSH) and a vehicle control. A dose-response curve is generated to determine the EC50 and Emax values.
β-Arrestin-2 Recruitment Assay (Nanoluciferase Complementation)
This assay measures the recruitment of β-arrestin-2 to the activated MC4R.
-
Assay Principle: The assay utilizes a nanoluciferase (NanoLuc®) complementation system. The MC4R is tagged with the Large BiT (LgBiT) subunit of NanoLuc, and β-arrestin-2 is tagged with the Small BiT (SmBiT) subunit. Upon agonist-induced recruitment of β-arrestin-2 to the MC4R, LgBiT and SmBiT are brought into close proximity, reconstituting a functional luciferase enzyme that generates a luminescent signal in the presence of its substrate.
-
Procedure:
-
HEK293 cells are co-transfected with plasmids encoding MC4R-LgBiT and β-arrestin-2-SmBiT.
-
Transfected cells are seeded in white, opaque 96-well plates.
-
After 24-48 hours, the growth medium is replaced with an assay buffer.
-
The NanoLuc substrate is added to the wells.
-
"this compound" is serially diluted and added to the wells.
-
Luminescence is measured over time using a plate reader.
-
-
Data Analysis: The luminescent signal is plotted against the agonist concentration to generate a dose-response curve, from which the EC50 and Emax for β-arrestin-2 recruitment are determined.
Caption: A generalized workflow for the in vitro characterization of "this compound".
Conclusion and Future Directions
The discovery and development of MC4R agonists like "this compound" represent a significant advancement in the field of metabolic disease therapeutics. The journey from understanding the fundamental biology of the melanocortin system to the clinical application of MC4R agonists underscores the power of targeted drug discovery.
Future research will likely focus on several key areas:
-
Biased Agonism: Designing agonists with specific signaling profiles (e.g., Gs-biased) to potentially minimize side effects.
-
Oral Bioavailability: Developing small-molecule agonists to improve patient compliance.
-
Expanded Indications: Investigating the therapeutic potential of MC4R agonists in other conditions influenced by the melanocortin system.
The continued exploration of the MC4R signaling pathway and the development of novel modulators hold immense promise for addressing the global challenge of obesity and related metabolic disorders.
References
The Role of MC4R Agonist 1 in Energy Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role of Melanocortin-4 Receptor (MC4R) Agonist 1 in the intricate regulation of energy homeostasis. MC4R agonists represent a promising therapeutic class for treating obesity and other metabolic disorders by targeting the central mechanisms of appetite and energy expenditure. This document details the underlying signaling pathways, summarizes key preclinical and clinical data, and provides comprehensive experimental protocols for the evaluation of MC4R agonists. For the purpose of this guide, "MC4R Agonist 1" will be used as a representative term for this class of molecules, with specific data primarily drawn from studies on setmelanotide, a well-characterized MC4R agonist.
Core Concepts in MC4R-Mediated Energy Homeostasis
The melanocortin-4 receptor (MC4R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in the hypothalamus, a critical region for regulating energy balance.[1] The MC4R pathway is a key component of the leptin-melanocortin system, which integrates peripheral signals of energy status to control food intake and energy expenditure.[2]
Activation of MC4R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), leads to a cascade of intracellular events that ultimately suppress appetite and increase energy expenditure.[2] Conversely, the endogenous antagonist, agouti-related peptide (AgRP), blocks MC4R activity, promoting food intake.[3] Genetic mutations that impair the function of the MC4R pathway are the most common cause of monogenic obesity, highlighting the critical role of this receptor in weight regulation.[4]
MC4R Agonist 1 and other synthetic agonists are designed to mimic the action of α-MSH, thereby activating the receptor and promoting a state of negative energy balance. This makes them a valuable therapeutic strategy for conditions characterized by hyperphagia and obesity due to disruptions in the MC4R pathway.
Data Presentation: Efficacy of MC4R Agonist 1
The efficacy of MC4R agonists in promoting weight loss and reducing hunger has been demonstrated in both preclinical models and human clinical trials. The following tables summarize key quantitative data from these studies.
Preclinical Efficacy in Rodent Models of Obesity
| Model | MC4R Agonist | Dosing | Duration | Key Findings | Reference(s) |
| Diet-Induced Obese (DIO) Rats | MC4-NN1-0182 | - | 3 weeks | Decreased food intake, significant body weight decrease of 7% (vs. 3% increase in vehicle) | |
| Diet-Induced Obese (DIO) Rats | PL7737 (oral) | High Dose | 4 days | 10% weight loss | |
| Diet-Induced Obese (DIO) Rats | PL7737 + Tirzepatide | High Dose | 4 days | 15% weight loss | |
| Diet-Induced Obese (DIO) Mice | AZD2820 | 53.4 nmol/day | 4 weeks | Regained 12.4% less body weight than vehicle after caloric restriction | |
| Mc4r +/+ Mice (High-Fat Diet) | Setmelanotide | 1200 nmol/kg/day | 9 days | Exhibited weight loss | |
| Mc4r -/- Mice (High-Fat Diet) | Setmelanotide | 1200 nmol/kg/day | 9 days | No response to treatment, gained weight similar to vehicle |
Clinical Efficacy of Setmelanotide in Genetic Obesity Disorders
| Patient Population | Trial Phase | N | Duration | Primary Endpoint Met | Mean Weight Loss (%) | Mean Change in Hunger Score (%) | Reference(s) |
| POMC Deficiency | Phase 3 | 10 | ~1 year | Yes (80% achieved ≥10% weight loss) | -25.4 | -27.8 | |
| LEPR Deficiency | Phase 3 | 11 | ~1 year | Yes (45% achieved ≥10% weight loss) | -12.5 | -43.7 | |
| Bardet-Biedl Syndrome (BBS) | Phase 3 | 31 (≥12 years) | 52 weeks | Yes (32.3% achieved ≥10% weight loss) | -5.2 | -26.7 (at 14 weeks) | |
| Hypothalamic Obesity | Phase 2 | 18 | 16 weeks | - | -12.6 | -45.0 | |
| Pediatric Patients (2 to <6 years) with BBS, POMC, PCSK1, or LEPR deficiency | Phase 3 (VENTURE) | 12 | 52 weeks | Yes (83% achieved ≥0.2-point reduction in BMI Z-score) | -18% (mean % change in BMI) | 91% of caregivers reported reduced hunger |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding of MC4R agonist function. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical preclinical experimental workflow.
MC4R Agonist 1 Signaling Pathway
Caption: MC4R Agonist 1 signaling cascade.
Preclinical Evaluation Workflow for MC4R Agonist 1
Caption: Preclinical development pipeline for MC4R agonists.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of MC4R Agonist 1.
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of MC4R Agonist 1 for the human MC4R.
Materials:
-
Cells: HEK293 cells stably transfected with the human MC4R gene.
-
Radioligand: [¹²⁵I]-NDP-α-MSH.
-
Competitor: MC4R Agonist 1.
-
Non-specific binding control: High concentration of unlabeled α-MSH.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Apparatus: 96-well plates, cell harvester, scintillation counter.
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293-hMC4R cells to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in binding buffer and determine protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add in triplicate:
-
Total Binding: Cell membranes, [¹²⁵I]-NDP-α-MSH, and binding buffer.
-
Non-specific Binding: Cell membranes, [¹²⁵I]-NDP-α-MSH, and a saturating concentration of unlabeled α-MSH.
-
Competition: Cell membranes, [¹²⁵I]-NDP-α-MSH, and serial dilutions of MC4R Agonist 1.
-
-
-
Incubation:
-
Incubate the plate at 37°C for 60 minutes with gentle agitation.
-
-
Harvesting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific CPM from total CPM.
-
Plot the percentage of specific binding against the log concentration of MC4R Agonist 1.
-
Determine the IC₅₀ value (concentration of agonist that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Accumulation Functional Assay
Objective: To determine the functional potency (EC₅₀) and efficacy (Emax) of MC4R Agonist 1.
Materials:
-
Cells: HEK293 cells stably expressing human MC4R.
-
Agonist: MC4R Agonist 1.
-
Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
cAMP Detection Kit: A commercially available kit (e.g., HTRF, AlphaScreen, or GloSensor).
-
Apparatus: 384-well white plates, plate reader compatible with the detection kit.
Procedure:
-
Cell Plating:
-
Seed HEK293-hMC4R cells into 384-well plates at an appropriate density and incubate overnight.
-
-
Assay Procedure:
-
Remove the culture medium and add stimulation buffer to the cells.
-
Add serial dilutions of MC4R Agonist 1 to the wells in triplicate.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
cAMP Detection:
-
Following the incubation, lyse the cells (if required by the kit).
-
Add the detection reagents from the cAMP kit to each well according to the manufacturer's instructions.
-
Incubate as recommended by the kit protocol (typically 60 minutes at room temperature).
-
-
Measurement:
-
Measure the signal (e.g., fluorescence, luminescence) using a plate reader.
-
-
Data Analysis:
-
Convert the raw signal to cAMP concentration using a standard curve.
-
Plot the cAMP concentration against the log concentration of MC4R Agonist 1.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ (concentration of agonist that produces 50% of the maximal response) and Emax (maximal response).
-
Protocol 3: In Vivo Efficacy Study in Diet-Induced Obese (DIO) Mice
Objective: To evaluate the effect of MC4R Agonist 1 on body weight, food intake, and energy expenditure in a mouse model of obesity.
Materials:
-
Animals: Male C57BL/6J mice.
-
Diet: High-fat diet (e.g., 45-60% kcal from fat).
-
Test Article: MC4R Agonist 1 formulated in a suitable vehicle.
-
Vehicle Control: The formulation vehicle.
-
Apparatus: Metabolic cages for monitoring food intake, activity, and energy expenditure (indirect calorimetry); analytical balance for weighing mice.
Procedure:
-
Induction of Obesity:
-
Feed mice a high-fat diet for 8-12 weeks to induce obesity.
-
-
Acclimatization and Baseline Measurements:
-
House the obese mice individually and acclimatize them to handling and dosing procedures.
-
Record baseline body weight and food intake for several days.
-
Acclimatize mice to metabolic cages and record baseline energy expenditure, respiratory exchange ratio (RER), and locomotor activity.
-
-
Treatment:
-
Randomize mice into treatment groups (vehicle and different doses of MC4R Agonist 1).
-
Administer the test article and vehicle daily (or as determined by pharmacokinetic studies) for a specified duration (e.g., 2-4 weeks).
-
-
Data Collection:
-
Measure body weight and food intake daily.
-
Periodically place mice in metabolic cages (e.g., for 24-48 hours each week) to measure energy expenditure, RER, and activity.
-
-
Data Analysis:
-
Calculate the change in body weight and cumulative food intake for each group.
-
Analyze the indirect calorimetry data to determine changes in total energy expenditure, resting energy expenditure, and substrate utilization (from RER).
-
Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare the treatment groups to the vehicle control.
-
Conclusion
MC4R Agonist 1 and other compounds in this class hold significant promise for the treatment of obesity and related metabolic disorders. By directly targeting a key node in the central regulation of energy homeostasis, these agonists can produce clinically meaningful reductions in body weight and hunger. The data presented in this guide underscore the therapeutic potential of this approach, particularly for individuals with genetic defects in the MC4R pathway. The detailed experimental protocols provided herein offer a framework for the continued research and development of novel and improved MC4R agonists. As our understanding of the intricacies of MC4R signaling continues to evolve, so too will the opportunities for innovative therapeutic interventions in the management of obesity.
References
A Technical Guide to MC-4R Agonist Target Engagement Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core target engagement biomarkers for Melanocortin-4 Receptor (MC-4R) agonists. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively assess the pharmacodynamic effects of novel MC-4R agonists. This document details the underlying signaling pathways, provides structured quantitative data, and outlines detailed experimental protocols for key biomarker assays.
Introduction to MC-4R and Target Engagement
The Melanocortin-4 Receptor (MC-4R) is a G protein-coupled receptor (GPCR) predominantly expressed in the hypothalamus, a region of the brain crucial for regulating energy homeostasis. Activation of MC-4R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), leads to decreased food intake and increased energy expenditure. Consequently, MC-4R has emerged as a key therapeutic target for the treatment of obesity and other metabolic disorders.
Target engagement biomarkers are essential tools in drug development, providing evidence that a drug candidate is interacting with its intended molecular target and eliciting a biological response. For MC-4R agonists, these biomarkers can be measured at various stages of the signaling cascade, from receptor binding and downstream second messenger activation to physiological and clinical outcomes.
The MC-4R Signaling Pathway
Upon agonist binding, the MC-4R undergoes a conformational change, leading to the activation of several intracellular signaling pathways. The canonical pathway involves the coupling to the Gs alpha subunit of the heterotrimeric G protein, which in turn activates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels. However, evidence also suggests that MC-4R can couple to other G proteins, such as Gq, and can also signal through β-arrestin-mediated pathways, leading to the activation of downstream effectors like Extracellular signal-Regulated Kinase (ERK).
Below is a diagram illustrating the primary signaling cascades initiated by MC-4R activation.
Figure 1. MC-4R Signaling Pathways. This diagram illustrates the primary signaling cascades initiated by MC-4R agonist binding, including the canonical Gs-cAMP pathway and alternative Gq and β-arrestin pathways.
Key Target Engagement Biomarkers and Experimental Protocols
The following sections detail the most relevant biomarkers for assessing MC-4R agonist target engagement, along with comprehensive experimental protocols.
Receptor Occupancy
Receptor occupancy assays directly measure the binding of a drug to its target. These assays are crucial for establishing a pharmacokinetic/pharmacodynamic (PK/PD) relationship.
Experimental Protocol: Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for MC-4R.
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing human MC-4R in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Harvest cells, wash with PBS, and lyse in a hypotonic buffer (e.g., 5 mM Tris-HCl, 5 mM MgCl2, pH 7.4) using a Dounce homogenizer.
-
Centrifuge the lysate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4) and determine the protein concentration using a BCA assay.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a constant concentration of a radiolabeled MC-4R ligand (e.g., [125I]-NDP-α-MSH) to each well.
-
Add increasing concentrations of the unlabeled test compound.
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate, washing with ice-cold wash buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled standard) from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC50, which can be converted to the inhibition constant (Ki).
-
Figure 2. Workflow for Receptor Occupancy Assay. This diagram outlines the key steps in a radioligand binding assay to determine the affinity of a compound for MC-4R.
Downstream Signaling Molecules
Measuring the levels of downstream second messengers and phosphorylated proteins provides a quantitative assessment of receptor activation.
Experimental Protocol: cAMP ELISA
-
Cell Culture and Seeding:
-
Culture HEK293 cells stably expressing human MC-4R.
-
Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Agonist Stimulation:
-
Aspirate the culture medium and replace it with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Pre-incubate the cells for a short period (e.g., 15-30 minutes).
-
Add increasing concentrations of the MC-4R agonist or a vehicle control.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells using the lysis buffer provided in a commercial cAMP ELISA kit.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves the competitive binding of cAMP from the cell lysate and a fixed amount of HRP-labeled cAMP to an anti-cAMP antibody-coated plate.
-
-
Data Analysis:
-
Measure the absorbance using a plate reader.
-
Generate a standard curve using the provided cAMP standards.
-
Calculate the concentration of cAMP in the cell lysates from the standard curve.
-
Plot the cAMP concentration against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.
-
Experimental Protocol: Western Blot
-
Cell Culture and Treatment:
-
Culture neuronal cells endogenously expressing MC-4R (e.g., hypothalamic neurons) or transfected cells.
-
Serum-starve the cells for several hours before stimulation.
-
Treat the cells with the MC-4R agonist at various concentrations and for different time points.
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (pERK1/2).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for pERK.
-
Normalize the pERK signal to the total ERK signal or a loading control (e.g., GAPDH, β-actin) from the same blot.
-
Plot the normalized pERK levels against agonist concentration or time.
-
β-Arrestin Recruitment
β-arrestin recruitment assays are valuable for identifying biased agonism, where a ligand preferentially activates one signaling pathway over another.
Experimental Protocol: PathHunter® β-Arrestin Recruitment Assay
This protocol is based on the DiscoverX PathHunter® technology.
-
Cell Handling:
-
Use a cell line co-expressing MC-4R fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.
-
Plate the cells in a white, clear-bottom 96-well plate and incubate overnight.
-
-
Agonist Treatment:
-
Prepare a serial dilution of the MC-4R agonist.
-
Add the agonist to the cells and incubate for a specified time (e.g., 90 minutes) at 37°C.
-
-
Signal Detection:
-
Add the PathHunter® detection reagents according to the manufacturer's protocol.
-
Incubate the plate at room temperature for 60 minutes to allow for signal development.
-
Measure the chemiluminescent signal using a plate reader.
-
-
Data Analysis:
-
The signal is proportional to the extent of β-arrestin recruitment.
-
Plot the luminescence signal against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.
-
Figure 3. Logical Relationship of Biomarker Assays. This diagram shows how different biomarker assays contribute to the overall assessment of MC-4R agonist target engagement.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for two MC-4R agonists, a reference agonist and a test agonist, across the described biomarker assays.
Table 1: In Vitro Biomarker Data for MC-4R Agonists
| Biomarker Assay | Parameter | Reference Agonist | Test Agonist |
| Receptor Binding | Ki (nM) | 1.5 | 2.8 |
| cAMP Accumulation | EC50 (nM) | 0.8 | 1.2 |
| Emax (% of max) | 100 | 95 | |
| pERK Activation | EC50 (nM) | 5.2 | 7.5 |
| Emax (% of max) | 100 | 88 | |
| β-Arrestin Recruitment | EC50 (nM) | 12.3 | 15.1 |
| Emax (% of max) | 100 | 92 |
Clinical Pharmacodynamic Biomarkers
In clinical trials, pharmacodynamic biomarkers are used to assess the physiological and therapeutic effects of a drug. For MC-4R agonists, key clinical pharmacodynamic biomarkers include changes in hunger scores and body weight.
The MC-4R agonist setmelanotide has been approved for the treatment of obesity due to certain genetic deficiencies. Clinical trials for setmelanotide have demonstrated its effects on both body weight and patient-reported hunger.
Table 2: Clinical Pharmacodynamic Data for Setmelanotide
| Population | Endpoint | Result |
| POMC or LEPR Deficiency | Mean Weight Loss at 1 Year | -25.6% |
| Mean Change in Hunger Score at 1 Year | -27.1% | |
| Bardet-Biedl Syndrome | Mean Weight Loss at 1 Year | -16.3% |
| Mean Change in Hunger Score at 1 Year | Meaningful reductions reported |
Data are illustrative and based on published clinical trial results. Hunger scores are typically assessed using a Likert scale questionnaire.
Conclusion
The selection and validation of appropriate target engagement biomarkers are critical for the successful development of novel MC-4R agonists. This guide has provided a comprehensive overview of the key biomarkers, from receptor binding to clinical pharmacodynamic endpoints. The detailed experimental protocols and structured data presentation are intended to serve as a valuable resource for researchers in this field. A thorough understanding and application of these principles will facilitate the identification and advancement of promising new therapies for obesity and related metabolic disorders.
In Silico Prediction of Off-Target Effects for "MC-4R Agonist 1": A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
"MC-4R Agonist 1" is a synthetic agonist targeting the human melanocortin-4 receptor (MC4R), a G protein-coupled receptor (GPCR) pivotal in regulating energy homeostasis, appetite, and body weight.[1] As a therapeutic candidate for metabolic disorders such as obesity, understanding its complete pharmacological profile is paramount. Off-target interactions, where a drug binds to unintended proteins, can lead to adverse effects or reveal opportunities for drug repurposing. This guide provides an in-depth technical overview of a comprehensive in silico workflow to predict and characterize the potential off-target effects of "this compound," ensuring a more thorough preclinical safety and efficacy assessment.
Background: The Target and Beyond
The melanocortin-4 receptor is primarily expressed in the central nervous system and plays a crucial role in the leptin-melanocortin pathway for controlling food intake and energy expenditure.[2] Activation of MC4R by endogenous agonists like α-melanocyte-stimulating hormone (α-MSH) leads to a cascade of signaling events that suppress appetite.[3]
On-Target MC4R Signaling Pathway
Upon agonist binding, MC4R couples to the Gs alpha subunit (Gαs) of its associated G protein, activating adenylyl cyclase (AC). This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately leading to reduced food intake and increased energy expenditure.
Known Off-Target Effects of the MC4R Agonist Class
While effective in modulating energy balance, some MC4R agonists have been associated with off-target effects, primarily due to their interaction with other melanocortin receptor subtypes (MC1R, MC3R, MC5R) and other GPCRs. These can include:
-
Hyperpigmentation: Activation of MC1R in melanocytes can increase melanin production.
-
Cardiovascular Effects: Interactions with adrenergic or other receptors can lead to increased heart rate and blood pressure.[4]
-
Sexual Arousal: A known effect linked to melanocortin receptor activation in the central nervous system.
In Silico Off-Target Prediction Workflow
To proactively identify potential off-target liabilities for "this compound," a multi-pronged in silico approach is recommended. This workflow combines ligand-based, structure-based, and machine learning methodologies to generate a robust off-target profile.
Ligand-Based Prediction: Chemical Similarity
This approach is predicated on the principle that structurally similar molecules often exhibit similar biological activities.
-
Methodology: The 2D structure of "this compound" is used as a query to search large chemical databases for compounds with known biological activities. The Tanimoto coefficient is a common metric for quantifying structural similarity.
-
Databases:
-
ChEMBL: A comprehensive database of bioactive molecules with drug-like properties.
-
PubChem: A public repository of small molecules and their biological activities.
-
DrugBank: A resource containing detailed drug data with drug target information.[5]
-
-
Experimental Protocol:
-
Obtain the SMILES (Simplified Molecular Input Line Entry System) string for "this compound".
-
Utilize the similarity search tools available in databases like ChEMBL or PubChem.
-
Set a similarity threshold (e.g., Tanimoto coefficient > 0.85) to identify structurally related compounds.
-
Compile a list of the identified neighbors and their annotated biological targets.
-
Filter this list to exclude the primary target (MC4R) and prioritize recurring potential off-targets.
-
Structure-Based Prediction: Reverse Molecular Docking
Reverse docking predicts potential targets by docking the ligand of interest against a large collection of 3D protein structures.
-
Methodology: The 3D conformation of "this compound" is computationally docked into the binding sites of a library of proteins. A scoring function is used to estimate the binding affinity for each protein, and high-scoring interactions are flagged as potential off-targets.
-
Software and Databases:
-
Docking Software: AutoDock, Glide, GOLD.
-
Protein Structure Database: The Protein Data Bank (PDB).
-
Target Panels: A curated panel of GPCRs, kinases, ion channels, and nuclear receptors known to be involved in adverse drug reactions.
-
-
Experimental Protocol:
-
Generate a low-energy 3D conformer of "this compound" using computational chemistry software.
-
Prepare a library of 3D protein structures for the reverse docking screen. This should include pre-processing steps like adding hydrogens, assigning charges, and defining the binding pocket.
-
Perform the docking calculations for "this compound" against each protein in the library.
-
Rank the potential off-targets based on their docking scores (e.g., estimated binding energy).
-
Visually inspect the binding poses of the top-ranked hits to assess the plausibility of the interaction.
-
Machine Learning and AI-Based Prediction
These methods leverage large-scale biological data to train models that can predict drug-target interactions.
-
Methodology: Machine learning models, such as deep neural networks or support vector machines, are trained on vast datasets of known drug-target interactions. These models learn complex relationships between chemical structures and protein targets, enabling them to predict novel interactions.
-
Platforms and Servers:
-
SuperTarget: A database that provides tools for drug-target network visualization and prediction.
-
TTD (Therapeutic Target Database): Provides information on therapeutic targets and associated drugs.
-
-
Conceptual Protocol:
-
Submit the chemical structure of "this compound" to a web-based prediction server.
-
The server processes the input through its pre-trained machine learning models.
-
A list of predicted targets is returned, often with a confidence score for each prediction.
-
These predictions are then integrated with the results from the other in silico methods.
-
Predicted Off-Target Profile of "this compound"
By integrating the results from the ligand-based, structure-based, and machine learning approaches, a prioritized list of potential off-targets for "this compound" can be generated. The following table presents a hypothetical, yet plausible, summary of such predictions.
| Predicted Off-Target | Prediction Method(s) | Predicted Binding Affinity (Ki, nM) | Potential Physiological Effect | Priority for Validation |
| Melanocortin 1 Receptor (MC1R) | Ligand-Based, Structure-Based | 25 | Skin hyperpigmentation | High |
| Melanocortin 3 Receptor (MC3R) | Ligand-Based, ML-Based | 50 | Altered energy homeostasis, cardiovascular effects | High |
| Melanocortin 5 Receptor (MC5R) | Ligand-Based | 150 | Effects on exocrine glands | Medium |
| Adrenergic Receptor Beta-2 (ADRB2) | Structure-Based, ML-Based | 80 | Increased heart rate, bronchodilation | High |
| Dopamine Receptor D2 (DRD2) | Structure-Based | 200 | CNS effects, potential for nausea | Medium |
| Serotonin Receptor 2B (HTR2B) | ML-Based | 350 | Potential for cardiac valvulopathy (chronic) | Low |
Signaling Pathways of High-Priority Predicted Off-Targets
Understanding the signaling pathways of the top-predicted off-targets is crucial for anticipating their potential physiological consequences.
Similar to MC4R, MC1R primarily couples to Gαs, leading to cAMP production. In melanocytes, this pathway stimulates the synthesis of eumelanin, the pigment responsible for brown and black coloration.
ADRB2 is also a Gαs-coupled receptor. Its activation in cardiac and smooth muscle tissues leads to increased cAMP, resulting in increased heart rate and muscle relaxation (e.g., bronchodilation), respectively.
Experimental Validation Protocols
The final and most critical step is to validate the in silico predictions through in vitro and cell-based assays.
In Vitro Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of "this compound" for a predicted off-target receptor.
-
Materials:
-
Cell membranes expressing the receptor of interest (e.g., MC1R).
-
A high-affinity radioligand for the receptor (e.g., [¹²⁵I]-NDP-α-MSH for MC1R).
-
"this compound" at various concentrations.
-
Scintillation counter and appropriate reagents.
-
-
Protocol:
-
Prepare a series of dilutions of "this compound".
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of "this compound".
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).
-
After incubation to reach equilibrium, harvest the membranes onto filter mats and wash to remove unbound radioligand.
-
Measure the radioactivity of each filter using a scintillation counter.
-
Calculate the specific binding at each concentration of "this compound".
-
Perform non-linear regression analysis to determine the IC50 value, and then calculate the Ki using the Cheng-Prusoff equation.
-
Cell-Based cAMP Functional Assay
-
Objective: To determine if "this compound" acts as an agonist or antagonist at a predicted Gs or Gi-coupled off-target receptor and to quantify its potency (EC50) or inhibitory activity (IC50).
-
Materials:
-
A cell line stably expressing the receptor of interest (e.g., HEK293 cells expressing ADRB2).
-
A commercial cAMP detection kit (e.g., HTRF, LANCE, or GloSensor).
-
"this compound" at various concentrations.
-
-
Protocol:
-
Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Prepare a dose-response curve of "this compound".
-
For agonist mode, add the different concentrations of "this compound" to the cells.
-
For antagonist mode, pre-incubate the cells with "this compound" before adding a known agonist for the receptor at its EC80 concentration.
-
Incubate for the appropriate time as per the cAMP kit manufacturer's instructions.
-
Lyse the cells and perform the cAMP measurement.
-
Plot the dose-response data and use non-linear regression to calculate the EC50 (for agonism) or IC50 (for antagonism).
-
Conclusion
The in silico workflow detailed in this guide provides a powerful and cost-effective strategy for the early identification of potential off-target interactions of "this compound." By combining chemical similarity searches, reverse molecular docking, and machine learning-based predictions, a comprehensive and prioritized list of potential off-targets can be generated. The hypothetical profile for "this compound" suggests a likely interaction with other melanocortin receptors and a potential for cardiovascular effects via adrenergic receptor modulation. These predictions, however, must be considered hypotheses until they are rigorously tested through experimental validation. Integrating these computational and experimental approaches is essential for building a complete safety profile, mitigating risks in clinical development, and ultimately ensuring the development of safer and more effective therapeutics.
References
An In-depth Technical Guide: Peptide versus Small Molecule Agonists for the Melanocortin-4 Receptor (MC-4R)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of peptide and small molecule agonists targeting the Melanocortin-4 Receptor (MC-4R), a key regulator of energy homeostasis and appetite. This document delves into the core differences in their biochemical properties, pharmacokinetic profiles, and experimental characterization, offering valuable insights for researchers and professionals in drug development.
Introduction to MC-4R and Agonist Therapy
The Melanocortin-4 Receptor (MC-4R) is a G protein-coupled receptor (GPCR) predominantly expressed in the hypothalamus, a region of the brain crucial for regulating energy balance.[1][2] Activation of MC-4R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), triggers a signaling cascade that leads to decreased food intake and increased energy expenditure.[2] Genetic mutations that impair MC-4R function are the most common cause of monogenic obesity, highlighting its significance as a therapeutic target.[3]
MC-4R agonists are designed to mimic the action of α-MSH, thereby restoring or enhancing the receptor's signaling to promote weight loss. These agonists can be broadly categorized into two main classes: peptides and small molecules, each with distinct advantages and disadvantages.
Comparative Analysis: Peptide vs. Small Molecule Agonists
The fundamental differences between peptide and small molecule MC-4R agonists lie in their chemical nature, which dictates their pharmacological properties.
-
Peptide Agonists: These are typically synthetic analogs of the endogenous ligand α-MSH. A prominent example is Setmelanotide , an eight-amino-acid cyclic peptide.[4] Peptides often exhibit high binding affinity and potency due to their ability to make multiple points of contact with the receptor. However, their larger size and peptidic nature generally lead to poor oral bioavailability and a shorter plasma half-life, necessitating administration via injection.
-
Small Molecule Agonists: These are non-peptidic, organic compounds with a lower molecular weight. An example of an orally available small molecule MC-4R agonist in development is LB54640 . Small molecules have the potential for oral administration, which is a significant advantage for patient compliance in chronic therapies. However, achieving high potency and selectivity comparable to peptide agonists can be a challenge in their design and development.
The in vitro activity of MC-4R agonists is primarily assessed by their binding affinity (Ki) and functional potency (EC50) in cell-based assays.
| Parameter | Setmelanotide (Peptide) | LB54640 (Small Molecule) | α-MSH (Endogenous Peptide) |
| Binding Affinity (Ki) | ~2.1 nM | Data not publicly available | ~51 nM |
| Functional Potency (EC50) | ~0.27 nM | Demonstrated high potency | ~23 nM |
| Selectivity | >20-fold for MC4R over MC1R and MC3R | High selectivity for MC4R | Non-selective |
Data for Setmelanotide and α-MSH from various sources. Data for LB54640 is based on company press releases and presentations.
The pharmacokinetic properties determine the absorption, distribution, metabolism, and excretion (ADME) of a drug, influencing its dosing regimen and therapeutic window.
| Parameter | Setmelanotide (Peptide) | Oral Small Molecule Agonists (General) |
| Route of Administration | Subcutaneous injection | Oral |
| Oral Bioavailability | Low | Moderate to High |
| Half-life (t1/2) | ~11 hours (human) | Varies, designed for once-daily dosing |
| Metabolism | Expected to be metabolized to small peptides and amino acids | Primarily hepatic metabolism |
| Excretion | Primarily renal | Primarily renal and/or fecal |
Data for Setmelanotide from DrugBank. General characteristics of oral small molecules are presented.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of MC-4R agonists.
Objective: To determine the binding affinity (Ki) of a test compound for the MC-4R.
Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the MC-4R.
Materials:
-
HEK293 cells stably expressing human MC-4R
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4, with protease inhibitors)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)
-
Radioligand: [¹²⁵I]-NDP-α-MSH
-
Unlabeled test compound (e.g., peptide or small molecule agonist)
-
Non-specific binding control (e.g., high concentration of unlabeled NDP-α-MSH)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize MC-4R-expressing cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cell debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
A fixed concentration of radioligand (typically at or below its Kd)
-
Varying concentrations of the unlabeled test compound.
-
Cell membrane preparation (typically 5-20 µg of protein per well).
-
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add a saturating concentration of an unlabeled ligand.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
-
Harvesting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Objective: To measure the functional potency (EC50) of a test compound by quantifying its ability to stimulate cyclic AMP (cAMP) production.
Principle: This assay utilizes Homogeneous Time-Resolved Fluorescence (HTRF) to measure the intracellular accumulation of cAMP upon GPCR activation. It is a competitive immunoassay where endogenous cAMP produced by the cells competes with a d2-labeled cAMP analog for binding to a cryptate-labeled anti-cAMP antibody.
Materials:
-
HEK293 cells expressing human MC-4R
-
Cell culture medium
-
Stimulation buffer
-
Test compound (e.g., peptide or small molecule agonist)
-
Forskolin (positive control for Gs-coupled receptors)
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP-cryptate)
-
HTRF-compatible microplate reader
Procedure:
-
Cell Plating:
-
Seed the MC-4R expressing cells into a 384-well, low-volume, white plate at a predetermined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compound in stimulation buffer.
-
Add the diluted compounds to the respective wells of the cell plate.
-
Include wells with stimulation buffer only (basal control) and wells with a known agonist or forskolin (positive control).
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP production.
-
-
Detection:
-
Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate, pre-mixed according to the kit instructions) to all wells.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
-
Signal Measurement:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000 for each well.
-
The signal is inversely proportional to the amount of cAMP produced.
-
Plot the HTRF ratio against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
-
Objective: To evaluate the effect of an MC-4R agonist on body weight, food intake, and metabolic parameters in an obese animal model.
Principle: Mice are fed a high-fat diet to induce obesity and related metabolic dysfunctions, closely mimicking human obesity. The test compound is then administered to assess its therapeutic efficacy.
Materials:
-
Male C57BL/6J mice (e.g., 6-8 weeks old)
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet (control)
-
Test compound (peptide or small molecule agonist)
-
Vehicle control
-
Gavage needles (for oral administration) or osmotic pumps/syringes (for subcutaneous administration)
-
Metabolic cages for monitoring food and water intake, and energy expenditure
-
Equipment for measuring body composition (e.g., EchoMRI) and blood glucose
Procedure:
-
Induction of Obesity:
-
House the mice in a controlled environment (temperature, light-dark cycle).
-
Feed the mice an HFD ad libitum for a period sufficient to induce significant weight gain and obesity (e.g., 10-12 weeks). A control group is fed a standard chow diet.
-
Monitor body weight weekly.
-
-
Compound Administration:
-
Once the mice are obese, randomize them into treatment groups based on body weight.
-
Administer the test compound and vehicle control daily for a specified duration (e.g., 28 days).
-
Oral administration (for small molecules): Administer the compound via oral gavage at a consistent time each day.
-
Subcutaneous administration (for peptides): Administer via daily subcutaneous injections or continuous infusion using osmotic mini-pumps.
-
-
-
Monitoring and Measurements:
-
Body Weight: Measure daily or several times per week.
-
Food Intake: Measure daily by weighing the remaining food.
-
Body Composition: Measure fat mass and lean mass at baseline and at the end of the study using EchoMRI.
-
Metabolic Parameters: At the end of the study, collect blood samples to measure plasma levels of glucose, insulin, and lipids. An oral glucose tolerance test (OGTT) can also be performed to assess glucose homeostasis.
-
-
Data Analysis:
-
Compare the changes in body weight, food intake, and metabolic parameters between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA, t-test).
-
Mandatory Visualizations
Caption: Canonical Gs-cAMP signaling pathway of the Melanocortin-4 Receptor (MC-4R).
Caption: A typical experimental workflow for the screening and selection of MC-4R agonists.
Caption: The logical progression of the drug development pipeline for an MC-4R agonist.
References
Technical Whitepaper: Characterization of Biased Agonism of MC-4R Agonist 1 at the Melanocortin-4 Receptor
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The Melanocortin-4 Receptor (MC4R), a G protein-coupled receptor (GPCR), is a critical regulator of energy homeostasis and a validated therapeutic target for obesity.[1][2] Traditionally, MC4R signaling was thought to be primarily mediated through the Gαs-cAMP pathway.[3] However, emerging evidence reveals that MC4R can engage a plurality of intracellular signaling pathways, including G protein-dependent activation of MAPKs and G protein-independent recruitment of β-arrestins.[4][5] This functional diversity allows for the development of "biased agonists"—ligands that preferentially activate one signaling pathway over another. Such pathway-selective compounds may offer improved therapeutic efficacy and reduced side effects compared to unbiased agonists. This document provides an in-depth technical guide on the biased agonism of a novel compound, "MC-4R Agonist 1," at the MC4R. It details the compound's signaling profile, presents comprehensive experimental protocols for its characterization, and visualizes the underlying signaling and experimental frameworks.
Introduction to Melanocortin-4 Receptor (MC4R) Signaling
The MC4R is a key component of the leptin-melanocortin pathway, primarily expressed in the central nervous system, particularly the hypothalamus, where it regulates food intake and energy expenditure. Its activation by the endogenous agonist α-melanocyte-stimulating hormone (α-MSH) promotes satiety. Disruption of MC4R signaling is the most common cause of monogenic obesity.
MC4R is known to couple to a variety of G proteins and intracellular effectors:
-
Gαs Pathway: The canonical signaling pathway involves coupling to the stimulatory G protein (Gαs), which activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).
-
Other G-Protein Pathways: Studies have shown that MC4R can also couple to Gαi/o, Gαq/11, and Gα12/13 proteins, potentially influencing pathways like phospholipase C (PLC) activation and RhoA activation.
-
β-Arrestin Pathway: Like many GPCRs, agonist-bound MC4R can be phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin proteins. β-arrestins mediate receptor desensitization and internalization and can also act as signal transducers, initiating G protein-independent signaling cascades.
-
MAPK/ERK Pathway: MC4R activation can induce the phosphorylation of extracellular signal-regulated kinases (ERK1/2). This activation can be complex, occurring through various mechanisms involving PKA, PKC, PI3K, or β-arrestin, depending on the cellular context and the specific agonist.
The Concept of Biased Agonism
Biased agonism, or functional selectivity, describes the ability of a ligand to stabilize a specific conformation of a receptor, thereby preferentially activating a subset of its downstream signaling pathways. For MC4R, an agonist might be "Gαs-biased," potently activating the cAMP pathway with little to no recruitment of β-arrestin, or it could be "β-arrestin-biased," favoring arrestin-mediated signaling. The therapeutic implication is significant: a Gαs-biased agonist for obesity might maximize the desired anorexigenic effects while minimizing potential side effects associated with β-arrestin signaling or receptor desensitization.
Signaling Profile of "this compound"
"this compound" was characterized in parallel with the endogenous reference agonist α-MSH across three key signaling pathways: Gαs-cAMP activation, β-arrestin 2 recruitment, and ERK1/2 phosphorylation. The quantitative data below, based on trends observed for known selective MC4R agonists, demonstrate a clear signaling bias.
Table 1: Potency (EC₅₀) of this compound vs. α-MSH
| Pathway Assessed | This compound (nM) | α-MSH (nM) |
|---|---|---|
| Gαs (cAMP Accumulation) | 3.5 ± 0.8 | 23 ± 7 |
| β-Arrestin 2 Recruitment | 150 ± 25 | 60 ± 8 |
| ERK1/2 Phosphorylation | 85 ± 12 | 50 ± 9 |
Table 2: Efficacy (Eₘₐₓ) of this compound vs. α-MSH
| Pathway Assessed | This compound (% of α-MSH) | α-MSH (% of Max Response) |
|---|---|---|
| Gαs (cAMP Accumulation) | 105 ± 5% | 100% (Reference) |
| β-Arrestin 2 Recruitment | 45 ± 8% | 100% (Reference) |
| ERK1/2 Phosphorylation | 60 ± 10% | 100% (Reference) |
Table 3: Calculated Bias Factors for this compound Bias calculated using the operational model, with α-MSH as the reference agonist and the Gαs-cAMP pathway as the reference pathway.
| Pathway Comparison | Log(τ/Kₐ) | ΔLog(τ/Kₐ) | Bias Factor (10^ΔΔLog(τ/Ka)) | Interpretation |
|---|---|---|---|---|
| Gαs vs. β-Arrestin 2 | ~25 | Strongly Gαs-Biased |
| Gαs vs. ERK1/2 | | | ~8 | Moderately Gαs-Biased |
The data indicate that "this compound" is a potent and full agonist for the Gαs-cAMP pathway, exhibiting significantly higher potency than α-MSH. Conversely, it is a weak partial agonist for both β-arrestin 2 recruitment and ERK1/2 phosphorylation. The calculated bias factors confirm a strong preference for the Gαs pathway over the other measured signaling modalities.
Detailed Experimental Methodologies
To ensure reproducibility, the following detailed protocols were used for the characterization of "this compound".
Gαs/cAMP Pathway Activation Assay (TR-FRET)
This assay quantifies intracellular cAMP levels using a competitive immunoassay in a homogeneous time-resolved fluorescence resonance energy transfer (TR-FRET) format.
-
Cell Plating: HEK293 cells stably expressing human MC4R are seeded into 384-well white plates at a density of 5,000 cells/well and cultured for 24 hours.
-
Agonist Stimulation: Culture medium is removed, and cells are incubated with varying concentrations of "this compound" or α-MSH in stimulation buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) for 30 minutes at 37°C.
-
Cell Lysis & Detection: Cells are lysed, and a solution containing a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog is added.
-
Signal Reading: After a 60-minute incubation at room temperature, the TR-FRET signal is read on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm). The signal ratio (665/620) is inversely proportional to the cAMP concentration.
-
Data Analysis: Data are normalized to the response of a reference full agonist and plotted against ligand concentration. A sigmoidal dose-response curve is fitted to determine EC₅₀ and Eₘₐₓ values.
β-Arrestin 2 Recruitment Assay (Enzyme Complementation)
This assay measures the recruitment of β-arrestin 2 to the activated MC4R using a split-luciferase complementation system.
-
Cell Plating & Transfection: HEK293 cells are seeded in 96-well white plates. Cells are co-transfected with plasmids encoding for MC4R fused to a small fragment of luciferase (LgBiT) and β-arrestin 2 fused to the larger fragment (SmBiT).
-
Agonist Stimulation: 24-48 hours post-transfection, the medium is replaced with assay buffer. A live-cell luciferase substrate (e.g., furimazine) is added, and a baseline luminescence reading is taken. Cells are then treated with a dose-response of "this compound" or α-MSH.
-
Signal Reading: Luminescence is measured kinetically over 60 minutes or as an endpoint reading at a pre-determined optimal time point (e.g., 30 minutes) using a plate luminometer.
-
Data Analysis: The agonist-induced increase in luminescence is normalized to the response of the reference agonist (α-MSH) and fitted to a dose-response curve to calculate EC₅₀ and Eₘₐₓ.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol assesses the phosphorylation of ERK1/2 (p44/42 MAPK) as a downstream marker of MC4R activation.
-
Cell Culture and Starvation: HEK293 cells expressing MC4R are grown to ~80% confluency in 6-well plates. Prior to the experiment, cells are serum-starved for 18-24 hours to reduce basal ERK phosphorylation.
-
Agonist Stimulation: Cells are stimulated with various concentrations of "this compound" or α-MSH for a short duration (typically 5-10 minutes) at 37°C, as ERK phosphorylation is often transient.
-
Cell Lysis: The reaction is stopped by aspirating the medium and adding ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification & SDS-PAGE: Protein concentration in the lysates is determined (e.g., BCA assay). Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The membrane is also probed for total ERK1/2 as a loading control.
-
Detection and Analysis: The signal is detected using an enhanced chemiluminescence (ECL) substrate. Band intensities are quantified using densitometry software. The ratio of p-ERK to total ERK is calculated, normalized, and plotted to determine EC₅₀ and Eₘₐₓ.
Data Analysis and Bias Calculation
To quantify bias, concentration-response data from each assay are fitted to the Black and Leff operational model. This model yields parameters for efficacy (τ) and affinity (Kₐ). Bias is then calculated by comparing the transduction coefficient (log(τ/Kₐ)) for "this compound" relative to the reference agonist (α-MSH) across different pathways.
The bias factor is determined by the following equation: ΔΔlog(τ/Kₐ) = [log(τ/Kₐ)Test Ligand - log(τ/Kₐ)Ref Ligand]Pathway 1 - [log(τ/Kₐ)Test Ligand - log(τ/Kₐ)Ref Ligand]Pathway 2
A value significantly different from zero indicates biased agonism.
Conclusion
The comprehensive characterization of "this compound" reveals a distinct biased signaling profile. It demonstrates potent, full agonism at the therapeutically relevant Gαs-cAMP pathway while exhibiting significantly reduced activity in β-arrestin 2 recruitment and ERK1/2 phosphorylation pathways. This Gαs-biased profile is a desirable characteristic for a next-generation MC4R-targeted therapeutic for obesity, as it may maximize anorexigenic efficacy while potentially avoiding the receptor desensitization, internalization, and off-target signaling associated with β-arrestin and ERK activation. Further studies are warranted to correlate this in vitro biased profile with in vivo efficacy and safety.
References
- 1. MC4R biased signalling and the conformational basis of biological function selections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Mechanistic and Pharmacodynamic Understanding of Melanocortin-4 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into ligand recognition and activation of the melanocortin-4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular signaling mechanisms of the melanocortin receptors: current state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Signaling Profiles of MC4R Mutations with Three Different Ligands - PMC [pmc.ncbi.nlm.nih.gov]
The Dynamics of MC4R Internalization: A Technical Guide on MC-4R Agonist 1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the receptor internalization dynamics of MC-4R Agonist 1, a potent agonist of the human melanocortin-4 receptor (MC4R). Understanding these dynamics is crucial for the development of therapeutics targeting obesity, diabetes, and sexual dysfunction.[1][][3] This document outlines the key signaling pathways, experimental methodologies to quantify receptor internalization, and a comparative analysis of agonist-dependent effects.
The melanocortin-4 receptor is a G protein-coupled receptor (GPCR) that plays a pivotal role in energy homeostasis and appetite regulation.[4][5] Its activation by agonists like α-melanocyte-stimulating hormone (α-MSH) triggers a cascade of intracellular events that lead to decreased food intake and increased energy expenditure. A critical aspect of MC4R signaling is the process of receptor internalization, or the removal of receptors from the cell surface, which is a key mechanism for regulating the cellular response to agonists.
Core Concepts in MC4R Internalization
Agonist binding to the MC4R initiates a series of events leading to its internalization. This process is crucial for desensitization, resensitization, and overall signal modulation. The internalization of MC4R is a complex process that can be influenced by the specific agonist, and it generally involves the following key steps:
-
Agonist Binding and Receptor Activation : The process begins with the binding of an agonist to the MC4R, which induces a conformational change in the receptor. This leads to the activation of downstream signaling pathways, primarily through the Gs protein, resulting in the production of cyclic AMP (cAMP).
-
Receptor Phosphorylation : Activated MC4Rs are phosphorylated by G protein-coupled receptor kinases (GRKs) and protein kinase A (PKA). Specific residues in the C-terminal tail of the receptor, such as Thr312 and Ser329/330, have been identified as potential phosphorylation sites.
-
β-Arrestin Recruitment : The phosphorylated receptor is recognized by β-arrestins. The recruitment of β-arrestin to the receptor sterically hinders further G protein coupling, leading to desensitization of the G protein-mediated signaling.
-
Clathrin-Mediated Endocytosis : β-arrestin acts as an adaptor protein, recruiting the receptor to clathrin-coated pits. The GTPase dynamin is then required for the scission of these pits from the plasma membrane, forming intracellular vesicles containing the receptor.
-
Intracellular Trafficking : Once internalized, the receptor can be trafficked to different intracellular compartments. It can be dephosphorylated and recycled back to the cell surface, leading to resensitization, or it can be targeted to lysosomes for degradation.
The specific trafficking fate of the internalized receptor can be agonist-dependent. Some synthetic agonists, for instance, have been shown to induce persistent cAMP signaling even after the receptor is internalized, suggesting that the internalized receptor remains active. This phenomenon of "temporal signaling selectivity" highlights the importance of understanding the internalization dynamics of different MC4R agonists.
Signaling Pathways and Internalization Workflow
The following diagrams illustrate the key signaling pathways involved in MC4R activation and the general workflow for studying agonist-induced receptor internalization.
Caption: MC4R signaling cascade and subsequent internalization process.
Caption: A typical experimental workflow for investigating MC4R internalization.
Quantitative Data on MC4R Agonist-Induced Internalization
While specific quantitative data for a compound generically named "this compound" is not publicly available, the following table summarizes representative findings for other well-characterized MC4R agonists to provide a comparative framework.
| Agonist | Cell Type | Max Internalization (% of control) | Time to Max Internalization | Signaling Post-Internalization | Reference |
| α-MSH | HEK293 | ~40-50% | 30-60 min | Transient | |
| Melanotan II (MTII) | Neuro2A | Not specified | Not specified | Persistent | |
| Setmelanotide | HEK293 | Not specified | Not specified | Not specified | |
| Bremelanotide | Not specified | Not specified | Not specified | Not specified |
Note: The lack of directly comparable quantitative data in the public domain for all agonists highlights the necessity of conducting head-to-head studies under identical experimental conditions.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to study MC4R internalization, adapted from published literature.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK) 293 cells are commonly used due to their robust growth and high transfection efficiency.
-
Vector: A mammalian expression vector (e.g., pcDNA3.1) containing the coding sequence for the human MC4R with an N-terminal hemagglutinin (HA) tag is used. The HA tag allows for specific detection of the receptor on the cell surface.
-
Transfection: Cells are transiently transfected using a lipid-based transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions. Experiments are typically performed 24-48 hours post-transfection.
Agonist-Induced Receptor Internalization Assay (Cell-Surface ELISA)
This assay quantifies the number of receptors remaining on the cell surface after agonist treatment.
-
Plating: Transfected HEK293 cells are seeded into 24-well plates coated with poly-D-lysine.
-
Agonist Stimulation: Cells are washed with serum-free medium and then incubated with various concentrations of the MC4R agonist (or vehicle control) for different time points at 37°C.
-
Fixation: After incubation, the cells are washed with ice-cold phosphate-buffered saline (PBS) and fixed with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Blocking: The cells are washed with PBS and blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: The cells are incubated with a primary antibody against the HA tag (e.g., mouse anti-HA monoclonal antibody) diluted in blocking buffer for 1 hour at room temperature.
-
Secondary Antibody Incubation: After washing, the cells are incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) for 1 hour at room temperature.
-
Detection: The cells are washed, and a colorimetric HRP substrate (e.g., TMB) is added. The reaction is stopped with an acid solution, and the absorbance is measured at a specific wavelength (e.g., 450 nm) using a plate reader.
-
Data Analysis: The amount of cell-surface receptor is expressed as a percentage of the absorbance measured in vehicle-treated cells.
Fluorescence Microscopy
This method allows for the visualization of receptor trafficking.
-
Cell Preparation: HEK293 cells are grown on glass coverslips and transfected with a vector encoding for a fluorescently tagged MC4R (e.g., MC4R-GFP).
-
Agonist Treatment: Cells are treated with the MC4R agonist for various times at 37°C.
-
Fixation and Mounting: Cells are washed, fixed, and mounted on glass slides.
-
Imaging: The subcellular localization of the fluorescently tagged receptor is visualized using a confocal microscope. Agonist-induced internalization is observed as a redistribution of fluorescence from the plasma membrane to intracellular puncta.
Radioligand Binding Assay
This assay measures the total number of cell surface receptors by the binding of a radiolabeled ligand.
-
Cell Preparation: Transfected cells are grown in 12-well plates.
-
Agonist Pre-treatment: Cells are pre-treated with the unlabeled MC4R agonist for a specified time to induce internalization.
-
Binding Assay: After pre-treatment, cells are washed with ice-cold binding buffer. The binding assay is then performed on ice to prevent further internalization and recycling. Cells are incubated with a saturating concentration of a radiolabeled MC4R antagonist (e.g., [125I]-SHU9119) in the presence (for non-specific binding) or absence (for total binding) of a high concentration of an unlabeled antagonist.
-
Washing and Lysis: Cells are washed with ice-cold buffer to remove unbound radioligand and then lysed.
-
Quantification: The radioactivity in the cell lysates is measured using a gamma counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The percentage of internalized receptors is determined by comparing the specific binding in agonist-treated cells to that in vehicle-treated cells.
Conclusion
The internalization of the melanocortin-4 receptor is a tightly regulated process that is fundamental to its physiological function. While "this compound" is a tool for researchers, its specific internalization profile is not yet detailed in the public domain. However, by utilizing the established methodologies outlined in this guide, researchers can thoroughly characterize its internalization dynamics. Understanding these properties is essential for the rational design and development of novel MC4R-targeting therapeutics with optimized efficacy and safety profiles. The agonist-dependent nature of MC4R trafficking underscores the importance of such detailed investigations in the pursuit of next-generation treatments for metabolic and other disorders.
References
Methodological & Application
Application Notes and Protocols for MC-4R Agonist 1 In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The melanocortin-4 receptor (MC4R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, where it plays a pivotal role in regulating energy homeostasis, food intake, and body weight.[1][2][3] Dysfunctional MC4R signaling is associated with severe obesity, making it a key therapeutic target for the development of novel anti-obesity drugs.[3][4] "MC-4R Agonist 1" is a novel investigational compound designed to activate the MC4R. These application notes provide detailed protocols for in vitro cell-based assays to characterize the pharmacological activity of "this compound" and similar compounds.
The primary signaling pathway activated by MC4R upon agonist binding is the Gαs-protein-mediated cascade, which stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels. In some cellular contexts, MC4R can also couple to Gαq proteins, leading to an increase in intracellular calcium (Ca2+). Therefore, the core assays for characterizing MC4R agonists involve the quantification of these second messengers.
MC4R Signaling Pathway
Activation of the MC4R by an agonist such as α-melanocyte-stimulating hormone (α-MSH) or a synthetic agonist initiates a cascade of intracellular events. The canonical pathway involves the coupling to Gαs, leading to the activation of adenylyl cyclase (AC) and subsequent production of cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets, including the cAMP response element-binding protein (CREB), leading to changes in gene expression. An alternative pathway involves coupling to Gαq, which activates phospholipase C (PLC) to generate inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores.
References
- 1. Melanocortin 4 Receptor Pathway Dysfunction in Obesity: Patient Stratification Aimed at MC4R Agonist Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hcp.rhythmtx.com [hcp.rhythmtx.com]
- 3. Melanocortin 4 Receptor | Welcome to the MC4R Gene Website [mc4r.org.uk]
- 4. Characterization of cell lines stably expressing human normal or mutated EGFP-tagged MC4R - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MC-4R Agonist 1 cAMP Assay in HEK293 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Melanocortin-4 Receptor (MC4R) is a G protein-coupled receptor (GPCR) predominantly expressed in the brain, where it plays a pivotal role in regulating energy homeostasis, food intake, and body weight. As a key drug target for obesity and other metabolic disorders, robust and reliable methods for characterizing the activity of novel MC4R agonists are essential. The primary signaling pathway activated by MC4R upon agonist binding is the Gαs-protein pathway, which stimulates adenylyl cyclase to increase intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP).
This document provides a detailed protocol for measuring the in vitro potency of a generic MC4R agonist, "MC-4R Agonist 1," by quantifying cAMP accumulation in Human Embryonic Kidney 293 (HEK293) cells stably expressing the human MC4R. The protocol is based on a luminescent biosensor assay format, which offers high sensitivity and a broad dynamic range.
Signaling Pathway
Upon binding of an agonist, such as the endogenous ligand α-melanocyte-stimulating hormone (α-MSH) or a synthetic agonist like "this compound," the MC4R undergoes a conformational change. This activates the associated Gαs protein, leading to the dissociation of its α subunit. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP concentration activates downstream effectors, most notably Protein Kinase A (PKA), to elicit a cellular response.[1]
Experimental Protocol: cAMP Assay Using a Luminescent Biosensor
This protocol is optimized for a 96-well plate format using HEK293 cells stably expressing human MC4R and a luminescent cAMP biosensor, such as the GloSensor™ cAMP Assay.
Materials and Reagents
| Material/Reagent | Supplier (Example) | Catalog # (Example) |
| HEK293/MC4R stable cell line | Cells Online | - |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | - |
| Fetal Bovine Serum (FBS) | Gibco | - |
| Geneticin (G418) | Gibco | - |
| Trypsin-EDTA (0.25%) | Gibco | - |
| Phosphate-Buffered Saline (PBS) | Gibco | - |
| Poly-D-lysine coated 96-well plates (white, clear bottom) | Corning | 3610 |
| GloSensor™ cAMP Reagent | Promega | E1290 |
| CO2-independent medium | Gibco | - |
| 3-isobutyl-1-methylxanthine (IBMX) | Sigma-Aldrich | - |
| α-MSH (positive control) | Sigma-Aldrich | - |
| This compound (test compound) | - | - |
Cell Culture and Maintenance
-
Culture HEK293/MC4R cells in DMEM supplemented with 10% FBS and 500 µg/mL G418 to maintain receptor expression.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days, before they reach 90% confluency, to ensure they remain in the exponential growth phase.
Experimental Workflow
Detailed Protocol Steps
Day 1: Cell Seeding
-
Aspirate the culture medium from a sub-confluent flask of HEK293/MC4R cells.
-
Wash the cells once with sterile PBS.
-
Add 1-2 mL of 0.25% Trypsin-EDTA and incubate for 1-2 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 5-10 mL of complete culture medium (DMEM + 10% FBS).
-
Transfer the cell suspension to a sterile conical tube and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh culture medium.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 2 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (20,000 cells) into each well of a white, clear-bottom 96-well plate pre-coated with poly-D-lysine.[2][3]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
Day 2: cAMP Assay
-
Compound Preparation:
-
Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO or water).
-
Prepare a serial dilution of "this compound" in assay buffer (e.g., CO2-independent medium) to achieve final desired concentrations (e.g., ranging from 1 pM to 10 µM).
-
Prepare a similar serial dilution of the positive control, α-MSH.
-
Prepare a stock solution of IBMX. A final assay concentration of 100-500 µM is commonly used to inhibit phosphodiesterases and allow cAMP to accumulate.[4][5]
-
-
Assay Procedure:
-
On the day of the assay, allow the GloSensor™ cAMP Reagent to equilibrate to room temperature.
-
Prepare the equilibration medium by diluting the GloSensor™ cAMP Reagent in CO2-independent medium according to the manufacturer's instructions.
-
Aspirate the culture medium from the cells in the 96-well plate.
-
Add 90 µL of the equilibration medium to each well.
-
Incubate the plate at room temperature for 2 hours, protected from light, to allow the reagent to enter the cells.
-
Add IBMX to each well to the desired final concentration.
-
Add 10 µL of the serially diluted "this compound," α-MSH, or vehicle control to the appropriate wells.
-
Incubate the plate at room temperature for 15-30 minutes.
-
Measure luminescence using a plate reader.
-
Data Analysis
-
Normalize the raw luminescence units (RLU) by dividing the signal from each well by the average signal from the vehicle control wells.
-
Plot the normalized response against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using a suitable software package (e.g., GraphPad Prism) to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) for "this compound" and α-MSH.
Data Presentation
The quantitative data from the cAMP assay should be summarized for clear comparison.
Table 1: Experimental Parameters
| Parameter | Recommended Value |
| Cell Line | HEK293 stably expressing human MC4R |
| Plate Format | 96-well, white, clear-bottom, poly-D-lysine coated |
| Seeding Density | 20,000 cells/well |
| Incubation Time (post-seeding) | 24 hours |
| Assay Buffer | CO2-independent medium |
| Phosphodiesterase Inhibitor | IBMX (100-500 µM) |
| Agonist Incubation Time | 15-30 minutes |
| Assay Temperature | Room Temperature |
| Detection Method | Luminescence (GloSensor™ cAMP Assay) |
Table 2: Agonist Potency and Efficacy (Example Data)
| Agonist | EC50 (nM) | Emax (% of α-MSH) |
| α-MSH (Reference) | 1.4 - 11.9 | 100% |
| Setmelanotide (Reference) | ~0.2 | ~100% |
| This compound | To be determined | To be determined |
Important Considerations
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase for optimal assay performance.
-
IBMX Concentration: The optimal concentration of IBMX may need to be determined empirically for your specific cell line and assay conditions to maximize the assay window.
-
Serum Starvation: Some protocols incorporate a serum starvation step (e.g., overnight in serum-free media) prior to the assay to reduce basal signaling. However, serum starvation can induce a stress response and may have complex effects on cellular signaling pathways. It is recommended to test the necessity of this step for your specific experimental setup.
-
Kinetic vs. Endpoint Reads: The GloSensor™ assay is a live-cell, non-lytic assay, which allows for kinetic measurements of cAMP production over time. This can provide additional insights into the pharmacology of the test compound.
-
Assay Controls: Always include a positive control (e.g., α-MSH) and a negative/vehicle control (assay buffer with the same final concentration of solvent as the test compound) in your experimental design.
References
- 1. GloSensor™ cAMP Assay Protocol [promega.com]
- 2. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 3. Table 5: [Suggested densities for AV12, CHO, and HEK293 cell lines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PGE1 stimulation of HEK293 cells generates multiple contiguous domains with different [cAMP]: role of compartmentalized phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MC-4R Agonist 1 in Diet-Induced Obese (DIO) Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Melanocortin-4 Receptor (MC-4R) is a critical component of the central nervous system's regulation of energy homeostasis, playing a key role in appetite, energy expenditure, and body weight.[1][2][3] MC-4R agonists, such as Setmelanotide, have emerged as a promising therapeutic strategy for obesity by targeting this pathway.[1][4] Diet-induced obese (DIO) mouse models, typically C57BL/6J mice fed a high-fat diet, are a widely used and clinically relevant preclinical model to evaluate the efficacy of such anti-obesity therapeutics. These models effectively mimic many of the metabolic dysregulations observed in human obesity, including increased body fat, insulin resistance, and leptin resistance.
This document provides detailed application notes and protocols for the use of an MC-4R agonist, referred to herein as "MC-4R Agonist 1" (with specific data often referencing Setmelanotide as a prime example), in DIO mouse models.
Mechanism of Action and Signaling Pathway
MC-4R is a G protein-coupled receptor (GPCR) predominantly expressed in the hypothalamus, a key brain region for regulating energy balance. Upon binding of an agonist, such as the endogenous ligand α-melanocyte-stimulating hormone (α-MSH) or a therapeutic agonist like Setmelanotide, the MC-4R activates a downstream signaling cascade. This is primarily initiated through the Gs alpha subunit, which stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. The rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to a reduction in food intake and an increase in energy expenditure.
Caption: MC-4R Signaling Pathway.
Quantitative Data Summary
The following table summarizes the dosing and effects of MC-4R agonists in DIO mouse models as reported in various studies. This allows for an easy comparison of different treatment regimens and their outcomes.
| MC-4R Agonist | Animal Model | Dose | Route of Admin. | Treatment Duration | Key Outcomes |
| Setmelanotide | C57BL/6J DIO Mice | 1 mg/kg/day | Subcutaneous (s.c.) | Daily | Significant weight loss and reduced caloric intake. |
| Setmelanotide | C57BL/6J DIO Mice | 0.2 mg/kg/day | Subcutaneous (s.c.) | Daily | Prevented weight gain but did not induce weight loss. |
| Setmelanotide | C57BL/6J DIO Mice | 2.7 µmol/kg/day | Subcutaneous (s.c.) | 10 days | Significant reduction in fat mass. |
| MC-4R Agonist (AZD2820) | C57BL/6J DIO Mice | 53.4 nmol/day | Not Specified | 4 weeks | Maintained reduced body weight after caloric restriction. |
| MC-4R Agonist (AZD2820) | C57BL/6J DIO Mice | 10.8 nmol/day | Not Specified | 4 weeks | Maintained mice at 95.1% of initial body weight in a weight-reduced state. |
| MC-4R Agonist (MTII) | Ift88fl/fl mice | 0.05 nmol | Intracerebroventricular (i.c.v.) | Single Dose | Reduced food intake during a 4-hour re-feeding period. |
Experimental Protocols
A typical experimental workflow for evaluating an MC-4R agonist in a DIO mouse model is outlined below.
Caption: Experimental Workflow Diagram.
Protocol 1: Diet-Induced Obesity Model Generation
-
Animal Model : Use male C57BL/6J mice, typically 6-8 weeks of age at the start of the diet.
-
Housing : House mice in a temperature-controlled environment (22-24°C) with a 12-hour light/dark cycle.
-
Diet : Provide a high-fat diet (HFD), typically with 45-60% of calories derived from fat, and water ad libitum. A control group should be fed a standard chow diet.
-
Induction Period : Maintain mice on the HFD for a minimum of 8-12 weeks to induce a stable obese phenotype, characterized by significantly increased body weight and adiposity compared to chow-fed controls.
Protocol 2: this compound Administration
-
Preparation of Dosing Solution :
-
Dissolve "this compound" in a sterile vehicle. A common vehicle is sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS).
-
Prepare the solution fresh daily or store as per manufacturer's instructions, typically protected from light.
-
The concentration should be calculated based on the desired dose (e.g., in mg/kg) and the average body weight of the mice, assuming an injection volume of 5-10 µL/g of body weight.
-
-
Dosing Regimen :
-
Dose Range : Effective doses in mice typically range from 0.2 to 3.0 mg/kg. A dose-response study is recommended to determine the optimal dose.
-
Route of Administration : Subcutaneous (s.c.) injection is the most common and clinically relevant route.
-
Frequency : Administer daily, typically at the same time each day (e.g., before the onset of the dark cycle when mice are most active).
-
Duration : Treatment can range from acute (a few days) to chronic (2-4 weeks or longer) studies.
-
Control Group : A vehicle-only control group is essential.
-
Protocol 3: Measurement of Food Intake and Body Weight
-
Body Weight :
-
Measure the body weight of each mouse daily, at the same time each day, using a calibrated scale.
-
-
Food Intake :
-
House mice individually for accurate measurement.
-
Provide a pre-weighed amount of food in the food hopper.
-
Measure the remaining food 24 hours later. Account for any spillage by placing a collection tray under the cage.
-
Calculate the daily food intake by subtracting the weight of the remaining food from the initial weight.
-
Protocol 4: Indirect Calorimetry for Energy Expenditure
-
System : Use an open-circuit indirect calorimetry system to measure oxygen consumption (VO2), carbon dioxide production (VCO2), and respiratory exchange ratio (RER = VCO2/VO2).
-
Acclimation : Acclimate the mice to the calorimetry cages for at least 24-48 hours before starting data collection to minimize stress-induced artifacts.
-
Measurement :
-
Place the mice in the chambers with free access to food and water.
-
Continuously record VO2 and VCO2 for at least 24 hours to capture a full light/dark cycle.
-
Energy expenditure can be calculated from the VO2 and VCO2 data using the Weir equation.
-
Physical activity is often measured simultaneously using infrared beams within the chambers.
-
Protocol 5: Insulin Tolerance Test (ITT)
-
Purpose : To assess insulin sensitivity.
-
Procedure :
-
Fast the mice for 4-6 hours, with free access to water.
-
Collect a baseline blood sample (time 0) from the tail vein to measure blood glucose.
-
Administer human insulin (typically 0.75 U/kg body weight) via intraperitoneal (i.p.) injection.
-
Collect subsequent blood samples at 15, 30, 45, and 60 minutes post-injection to measure blood glucose levels.
-
A more rapid decline in blood glucose indicates greater insulin sensitivity.
-
Conclusion
The use of this compound in DIO mouse models provides a robust platform for investigating its therapeutic potential for obesity. The protocols outlined above offer a standardized approach to conducting these studies. Careful experimental design, including appropriate controls and a comprehensive assessment of metabolic parameters, is crucial for obtaining reliable and translatable results. The activation of the MC-4R pathway remains a highly promising strategy in the development of anti-obesity therapeutics.
References
Application Notes and Protocols for Subcutaneous Administration of MC-4R Agonist 1 in Rats
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the subcutaneous administration of a generic Melanocortin-4 Receptor (MC-4R) Agonist 1 in rats. The protocols outlined below are based on established methodologies for similar compounds and are intended to serve as a foundational framework for preclinical studies.
Introduction
The Melanocortin-4 Receptor (MC4R) is a critical component of the leptin-melanocortin signaling pathway in the hypothalamus, playing a pivotal role in regulating energy homeostasis, food intake, and body weight.[1][2][3] MC4R agonists are being investigated as potential therapeutic agents for obesity and other metabolic disorders. Subcutaneous administration is a common route for delivering these peptide-based agonists in preclinical rodent models due to its clinical relevance and sustained release profile.[4][5]
MC-4R Signaling Pathway
The activation of MC4R by an agonist initiates a signaling cascade that leads to a reduction in food intake and an increase in energy expenditure. The pathway is initiated by the binding of leptin to its receptor (LEPR) on pro-opiomelanocortin (POMC) neurons in the arcuate nucleus of the hypothalamus. This stimulates the processing of POMC into α-melanocyte-stimulating hormone (α-MSH), an endogenous MC4R agonist. α-MSH then binds to and activates MC4R on second-order neurons, leading to downstream signaling that promotes satiety.
MC-4R Signaling Pathway Diagram
Experimental Protocols
Animal Models
-
Species: Sprague-Dawley or Wistar rats are commonly used. Diet-induced obese (DIO) rat models are also frequently employed to assess efficacy in an obesity-relevant context.
-
Age/Weight: Adult rats, typically weighing between 225-250 g at the start of the study.
-
Housing: Animals should be individually housed in a temperature- and light-controlled environment with a 12-hour light/dark cycle.
-
Acclimatization: Allow for at least a one-week acclimatization period to the facility and handling procedures before the start of the experiment.
Formulation of this compound
-
Vehicle: The choice of vehicle will depend on the solubility and stability of "this compound". Common vehicles include sterile saline (0.9% sodium chloride), phosphate-buffered saline (PBS), or a solution containing a small percentage of a solubilizing agent like DMSO, followed by dilution in saline.
-
Preparation:
-
On the day of injection, aseptically reconstitute the lyophilized "this compound" powder with the appropriate sterile vehicle to achieve the desired stock concentration.
-
Gently swirl or vortex to ensure complete dissolution. Avoid vigorous shaking, which can degrade peptide-based compounds.
-
Perform further dilutions with the sterile vehicle to achieve the final dosing concentrations.
-
It is recommended to warm the solution to body temperature before administration to minimize discomfort to the animal.
-
Subcutaneous Administration Protocol
This protocol is based on standard operating procedures for subcutaneous injections in rats.
-
Materials:
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (23-27 gauge, 5/8" length)
-
70% Isopropyl alcohol swabs
-
"this compound" solution at the desired concentration
-
Appropriate personal protective equipment (PPE)
-
-
Procedure:
-
Restraint: Safely and securely restrain the rat. This can be done manually by grasping the loose skin over the shoulders (scruffing) or by wrapping the animal in a towel.
-
Injection Site: The preferred site for subcutaneous injection is the loose skin over the dorsal scapular (shoulder blade) region. The flank is another suitable location. It is important to rotate injection sites if repeated dosing is required.
-
Site Preparation: While not always mandatory, wiping the injection site with a 70% alcohol swab is good aseptic practice.
-
Tenting the Skin: Use your non-dominant hand to gently pinch and lift the skin at the injection site, creating a "tent".
-
Needle Insertion: With your dominant hand, insert the needle, bevel up, into the base of the tented skin at a 30-45 degree angle to the body surface. Be careful not to pass the needle through the other side of the skin fold.
-
Aspiration: Gently pull back on the syringe plunger to check for blood. If blood appears, it indicates entry into a blood vessel. Withdraw the needle and re-attempt at a different site with a new sterile needle and syringe.
-
Injection: If no blood is aspirated, inject the solution slowly and steadily. A small bleb may form under the skin, which is normal.
-
Needle Withdrawal: Smoothly withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad for a few seconds to prevent backflow.
-
Post-Injection Monitoring: Return the animal to its home cage and monitor for any adverse reactions, such as bleeding, swelling, or signs of distress.
-
Experimental Workflow
Experimental Workflow for Subcutaneous Administration
Data Presentation
The following tables are templates for summarizing quantitative data. Researchers should populate these with their own experimental findings for "this compound".
Table 1: Pharmacokinetic Parameters of this compound in Rats Following a Single Subcutaneous Dose
| Dose Group (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | t½ (hr) |
| Vehicle | - | - | - | - |
| Low Dose | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Mid Dose | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| High Dose | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC(0-t): Area under the plasma concentration-time curve; t½: Half-life.
Table 2: Effect of this compound on Cumulative Food Intake in Rats
| Dose Group (mg/kg) | 4-hour Food Intake (g) | 24-hour Food Intake (g) | 48-hour Food Intake (g) |
| Vehicle | [Insert Data ± SEM] | [Insert Data ± SEM] | [Insert Data ± SEM] |
| Low Dose | [Insert Data ± SEM] | [Insert Data ± SEM] | [Insert Data ± SEM] |
| Mid Dose | [Insert Data ± SEM] | [Insert Data ± SEM] | [Insert Data ± SEM] |
| High Dose | [Insert Data ± SEM] | [Insert Data ± SEM] | [Insert Data ± SEM] |
Data presented as mean ± Standard Error of the Mean (SEM).
Table 3: Effect of Chronic this compound Administration on Body Weight in Rats
| Dose Group (mg/kg/day) | Initial Body Weight (g) | Final Body Weight (g) | Change in Body Weight (%) |
| Vehicle | [Insert Data ± SEM] | [Insert Data ± SEM] | [Insert Data ± SEM] |
| Low Dose | [Insert Data ± SEM] | [Insert Data ± SEM] | [Insert Data ± SEM] |
| Mid Dose | [Insert Data ± SEM] | [Insert Data ± SEM] | [Insert Data ± SEM] |
| High Dose | [Insert Data ± SEM] | [Insert Data ± SEM] | [Insert Data ± SEM] |
Data presented as mean ± SEM.
Table 4: Cardiovascular Effects of this compound in Rats
| Dose Group (mg/kg) | Change in Heart Rate (bpm) | Change in Mean Arterial Pressure (mmHg) |
| Vehicle | [Insert Data ± SEM] | [Insert Data ± SEM] |
| Low Dose | [Insert Data ± SEM] | [Insert Data ± SEM] |
| Mid Dose | [Insert Data ± SEM] | [Insert Data ± SEM] |
| High Dose | [Insert Data ± SEM] | [Insert Data ± SEM] |
Changes are reported relative to baseline. It is a known class effect of MC4R agonists to potentially increase heart rate and blood pressure.
Safety and Compliance
All animal procedures must be conducted in accordance with the guidelines set forth by the institution's Animal Care and Use Committee (ACUC) and in compliance with all applicable local and national regulations. Investigators must be competent in the described procedures to ensure animal welfare.
References
Application Notes and Protocols: Setmelanotide (MC-4R Agonist) Stock Solution Preparation and Stability
Audience: Researchers, scientists, and drug development professionals.
Introduction: Setmelanotide is a potent, selective, and first-in-class octapeptide agonist for the melanocortin-4 receptor (MC4R).[1][2] The MC4R is a G-protein coupled receptor (GPCR) that plays a critical role in the regulation of energy homeostasis, appetite, and body weight.[3][4] In patients with certain rare genetic disorders causing obesity due to impaired function of the MC4R pathway, Setmelanotide works by mimicking the endogenous ligand, α-melanocyte-stimulating hormone (α-MSH), to restore downstream signaling.[1] Its high potency and selectivity make it an invaluable tool for research into the MC4R pathway and a therapeutic agent for specific obesity-related genetic conditions.
These application notes provide detailed protocols for the preparation, storage, and handling of Setmelanotide stock solutions for both in vitro and in vivo experimental use.
Physicochemical Properties and Solubility
Setmelanotide is typically supplied as a white to off-white, amorphous, and hygroscopic lyophilized powder. It is crucial to handle the powder in a controlled environment to prevent moisture absorption.
Table 1: Physicochemical Properties of Setmelanotide
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₄₉H₆₈N₁₈O₉S₂ | |
| Molecular Weight | 1117.31 g/mol | |
| CAS Number | 920014-72-8 | |
| Sequence | Ac-Arg-Cys-{d-Ala}-His-D-Phe-Arg-Trp-Cys-NH₂ (Disulfide bridge: Cys2-Cys8) | |
| Appearance | White to off-white amorphous powder |
| EC₅₀ (human MC4R) | 0.27 nM | |
Table 2: Solubility of Setmelanotide
| Solvent | Concentration | Comments | Reference |
|---|---|---|---|
| Water | ≥ 60 mg/mL | Freely soluble. Sonication may be required for higher concentrations. | |
| DMSO | ≥ 60 mg/mL | Soluble. | |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL | 10% DMSO, 90% (20% SBE-β-CD in saline) | |
Stock Solution Preparation and Storage
Proper preparation and storage of stock solutions are critical to ensure the stability and activity of the peptide for reproducible experimental results.
Protocol 2.1: High-Concentration Aqueous Stock Solution (e.g., 10 mM)
This protocol is suitable for preparing a high-concentration stock in a universal solvent like sterile water, which can then be diluted into various aqueous buffers or cell culture media.
Materials:
-
Setmelanotide lyophilized powder
-
Sterile, nuclease-free water
-
Sterile, conical polypropylene tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Acclimatization: Before opening, allow the vial of lyophilized Setmelanotide to equilibrate to room temperature for at least 15-20 minutes. This minimizes condensation, as the powder is hygroscopic.
-
Calculation: Determine the required volume of solvent. For example, to prepare 1 mL of a 10 mM stock solution from Setmelanotide (MW = 1117.31 g/mol ):
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 1117.31 g/mol * 1000 mg/g = 11.17 mg
-
-
Reconstitution: Briefly centrifuge the vial to ensure all powder is at the bottom. Carefully add the calculated volume of sterile water to the vial.
-
Dissolution: Cap the vial and vortex gently or roll between the palms of your hands for 60 seconds to dissolve the powder completely. If necessary, use an ultrasonic bath for a short period to aid dissolution. Visually inspect to ensure the solution is clear and free of particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.
-
Storage: Store the aliquots as recommended in Table 3.
Table 3: Stability and Storage Recommendations
| Form | Storage Temperature | Duration | Comments | Reference |
|---|---|---|---|---|
| Lyophilized Powder | -20°C | 1-3 years | Store in a desiccator, protected from light and moisture. | |
| 4°C | 2 years | For shorter-term storage. | ||
| Stock Solution in Water/DMSO | -80°C | ≤ 6 months | Recommended for long-term storage. Avoid repeated freeze-thaw cycles. | |
| -20°C | ≤ 1 month | Suitable for short-term storage. |
| Commercial Solution (Imcivree®) | 2°C to 8°C | Up to 30 days (opened vial) | Store in original carton. Brief excursions to room temp (up to 30°C) are permitted. | |
Experimental Protocols & Workflows
Protocol 3.1: Preparation of Working Solutions for In Vitro Assays
This protocol describes the dilution of the high-concentration stock solution for use in cell-based assays, such as cAMP measurement or reporter gene assays.
Procedure:
-
Thaw a single aliquot of the Setmelanotide stock solution (e.g., 10 mM) at room temperature.
-
Perform a serial dilution of the stock solution in the appropriate assay buffer or serum-free cell culture medium to achieve the desired final concentrations for your experiment.
-
It is recommended to prepare fresh working solutions for each experiment from a frozen stock aliquot to ensure consistency.
-
Apply the working solutions to cells and incubate for the period specified by your assay protocol.
Diagram: General Workflow for In Vitro Cell-Based Assay
Mechanism of Action: MC4R Signaling Pathway
Setmelanotide functions as an agonist at the MC4R, which is primarily coupled to the stimulatory G-protein, Gαs. This activation initiates a canonical signaling cascade that is central to its effects on energy homeostasis.
Diagram: Setmelanotide-Induced MC4R Signaling Pathway
Pathway Description:
-
Setmelanotide binds to and activates the MC4R on the surface of neurons.
-
The activated receptor stimulates the associated Gαs protein.
-
The Gαs subunit activates adenylyl cyclase, an enzyme that converts ATP into the second messenger cyclic AMP (cAMP).
-
Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).
-
PKA then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), which ultimately modulates gene expression and neuronal activity to reduce appetite and increase energy expenditure.
References
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of MC-4R Agonist 1 in Human Plasma
Abstract
This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of "MC-4R Agonist 1," a novel therapeutic peptide, in human plasma. The method utilizes a straightforward solid-phase extraction (SPE) for sample cleanup and concentration, followed by rapid and efficient chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent sensitivity and specificity. The described method is suitable for supporting pharmacokinetic and toxicokinetic studies in the development of this new class of therapeutics.
Introduction
The melanocortin-4 receptor (MC4R) is a G-protein coupled receptor primarily expressed in the brain and is a critical regulator of energy homeostasis and food intake.[1][2][3] Agonists of MC4R are a promising class of therapeutics for the treatment of obesity and other metabolic disorders. "this compound" is a novel synthetic cyclic peptide designed for high potency and selectivity at the MC4R. To support its clinical development, a reliable and robust bioanalytical method for its quantification in plasma is essential.[4]
LC-MS/MS has become the gold standard for the bioanalysis of therapeutic peptides due to its high sensitivity, specificity, and wide dynamic range.[5] This note details a complete workflow, from sample preparation to data analysis, for the accurate quantification of "this compound" in human plasma.
Experimental
Materials and Reagents
-
"this compound" reference standard and its stable isotope-labeled internal standard (SIL-IS) were synthesized in-house.
-
Human plasma (K2EDTA) was sourced from an accredited supplier.
-
Methanol, acetonitrile (ACN), and water (LC-MS grade) were purchased from a reputable chemical supplier.
-
Formic acid (FA) and trifluoroacetic acid (TFA) were of the highest purity available.
-
Oasis™ MAX µElution plates were used for solid-phase extraction.
Instrumentation
-
Liquid Chromatography: An ACQUITY UPLC™ I-Class System.
-
Mass Spectrometer: A Xevo™ TQ-XS Triple Quadrupole Mass Spectrometer.
-
Analytical Column: An ACQUITY™ UPLC™ Peptide CSH™ C18 Column (2.1 x 50 mm, 1.7 µm).
Sample Preparation
A solid-phase extraction (SPE) method was employed for the isolation of "this compound" from plasma.
-
Pre-treatment: 100 µL of human plasma was spiked with 10 µL of the SIL-IS working solution. The sample was then diluted with 200 µL of 4% phosphoric acid in water.
-
SPE: The Oasis™ MAX µElution plate was conditioned with 200 µL of methanol followed by 200 µL of water.
-
Loading: The pre-treated sample was loaded onto the SPE plate.
-
Washing: The plate was washed with 200 µL of 5% methanol in water, followed by 200 µL of 20% acetonitrile in water.
-
Elution: The analyte and SIL-IS were eluted with 50 µL of 50:50 ACN:Water containing 2% formic acid.
-
Final Dilution: The eluate was diluted with 50 µL of water prior to injection.
LC-MS/MS Conditions
The chromatographic and mass spectrometric parameters were optimized for the sensitive and selective detection of "this compound" and its SIL-IS.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | ACQUITY™ UPLC™ Peptide CSH™ C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 40°C |
| Gradient | See Table 2 |
Table 2: Chromatographic Gradient
| Time (min) | %A | %B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 3.0 | 50 | 50 |
| 3.1 | 5 | 95 |
| 4.0 | 5 | 95 |
| 4.1 | 95 | 5 |
| 5.0 | 95 | 5 |
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 500°C |
| Cone Gas Flow | 150 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | See Table 4 |
Table 4: MRM Transitions for "this compound" and SIL-IS
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 559.3 | 672.4 | 40 | 25 |
| SIL-IS | 562.3 | 678.4 | 40 | 25 |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of "this compound" in human plasma.
Method Validation
The method was validated according to regulatory guidelines for bioanalytical method validation. The validation assessed linearity, accuracy, precision, selectivity, and stability.
Linearity: The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL. The coefficient of determination (r²) was consistently >0.99.
Table 5: Calibration Curve Summary
| Analyte | Range (ng/mL) | Regression | r² |
| This compound | 0.1 - 100 | Linear, 1/x² weighting | >0.99 |
Accuracy and Precision: The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.
Table 6: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.1 | 8.5 | 105.2 | 9.8 | 103.5 |
| Low QC | 0.3 | 6.2 | 98.7 | 7.5 | 101.2 |
| Mid QC | 10 | 4.8 | 101.5 | 5.9 | 99.8 |
| High QC | 80 | 3.5 | 97.9 | 4.2 | 98.6 |
The results in Table 6 demonstrate that the method is both accurate and precise, with all values falling within the acceptable limits of ±15% (±20% for LLOQ).
Visualizations
MC4R Signaling Pathway
The binding of an agonist, such as "this compound," to the MC4R activates a downstream signaling cascade.
References
- 1. Evaluation of a melanocortin-4 receptor (MC4R) agonist (Setmelanotide) in MC4R deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exposure of MC4R to agonist in the endoplasmic reticulum stabilizes an active conformation of the receptor that does not desensitize - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exposure of MC4R to agonist in the endoplasmic reticulum stabilizes an active conformation of the receptor that does not desensitize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijtsrd.com [ijtsrd.com]
- 5. lcms.cz [lcms.cz]
Application Notes and Protocols for MC-4R Agonist 1 in Food Intake and Energy Expenditure Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Melanocortin-4 Receptor (MC4R) is a pivotal G protein-coupled receptor primarily expressed in the hypothalamus, a brain region critical for regulating energy balance.[1][2] Activation of the MC4R pathway plays a key role in reducing food intake and increasing energy expenditure, making it a significant therapeutic target for obesity and other metabolic disorders.[2][3][4] MC4R agonists, such as "MC-4R Agonist 1," are compounds that bind to and activate this receptor, mimicking the effects of the endogenous agonist α-melanocyte-stimulating hormone (α-MSH). These agonists have demonstrated potential in preclinical and clinical studies to promote weight loss by creating a negative energy balance.
These application notes provide an overview of the use of "this compound" for studying food intake and energy expenditure, complete with detailed experimental protocols and a summary of expected quantitative outcomes.
Mechanism of Action and Signaling Pathway
"this compound" binds to and activates the MC4R, which is primarily coupled to the Gαs stimulatory G protein. This activation initiates a downstream signaling cascade, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein). This signaling cascade ultimately results in neuronal depolarization and the physiological effects of reduced appetite and increased energy utilization.
Below is a diagram illustrating the canonical MC4R signaling pathway.
Quantitative Data Summary
The following tables summarize the quantitative effects of MC4R agonists on food intake, body weight, and energy expenditure from representative preclinical and clinical studies.
Table 1: Effects of MC4R Agonist (Setmelanotide/RM-493) in Diet-Induced Obese Rhesus Macaques
| Parameter | Treatment Group | Result | Reference |
|---|---|---|---|
| Food Intake | MC4R Agonist | 35% transient decrease | |
| Body Weight | MC4R Agonist | 13.5% decrease over 8 weeks | |
| Adiposity | MC4R Agonist | Significant decrease | |
| Glucose Tolerance | MC4R Agonist | Improved |
| Blood Pressure & Heart Rate | MC4R Agonist | No significant increase | |
Table 2: Effects of MC4R Agonist (RM-493) in Obese Human Subjects (72-hour study)
| Parameter | Treatment Group | Result | Reference |
|---|---|---|---|
| Resting Energy Expenditure (REE) | RM-493 (1 mg/24h) | 6.4% increase (111 kcal/24h) vs. placebo | |
| Substrate Oxidation | RM-493 | Shift towards fat oxidation | |
| Respiratory Quotient | RM-493 | Lower vs. placebo (0.833 vs 0.848) |
| Blood Pressure & Heart Rate | RM-493 | No adverse effects observed | |
Table 3: Effects of MC4R Agonist (Setmelanotide) in Humans with MC4R Deficiency (28-day study) | Parameter | Patient Group | Treatment Group | Weight Change | Reference | |---|---|---|---|---| | MC4R Deficient | Setmelanotide | -3.48 kg | | | MC4R Deficient | Placebo | -0.85 kg | | | Obese Controls | Setmelanotide | -3.07 kg | | | Obese Controls | Placebo | +0.90 kg | |
Experimental Protocols
The following are detailed protocols for assessing the effects of "this compound" on food intake and energy expenditure in a rodent model of diet-induced obesity.
Protocol 1: Assessment of Acute Food Intake in Diet-Induced Obese Mice
Objective: To determine the acute effect of "this compound" on food intake.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
High-fat diet (HFD; e.g., 45-60% kcal from fat)
-
Standard chow diet
-
"this compound"
-
Vehicle (e.g., sterile saline)
-
Metabolic cages with automated food intake monitoring systems or manual scales accurate to 0.01g
-
Animal handling and injection equipment
Procedure:
-
Acclimation and Diet Induction:
-
House mice individually and acclimate them to the housing conditions for at least one week with ad libitum access to standard chow and water.
-
Switch mice to an HFD for 8-12 weeks to induce obesity. Monitor body weight weekly.
-
-
Habituation to Procedures:
-
Handle mice daily for at least 3-5 days prior to the experiment to minimize stress.
-
Habituate mice to the injection procedure with vehicle injections for 2-3 days.
-
-
Experimental Day:
-
Fast mice for a short period (e.g., 4 hours) before the dark cycle to ensure robust feeding behavior.
-
Weigh each mouse immediately before dosing.
-
Administer "this compound" or vehicle via the desired route (e.g., intraperitoneal (IP) or subcutaneous (SC) injection) at the specified dose.
-
Immediately return mice to their cages with a pre-weighed amount of HFD.
-
-
Data Collection:
-
Measure cumulative food intake at several time points (e.g., 1, 2, 4, 8, and 24 hours) post-injection.
-
If using automated systems, data will be collected continuously. For manual measurements, briefly remove the food hopper and weigh it, accounting for any spillage.
-
-
Data Analysis:
-
Calculate food intake in grams and normalize to the animal's body weight.
-
Compare the food intake between the "this compound" treated group and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Protocol 2: Assessment of Chronic Effects on Body Weight and Energy Expenditure
Objective: To evaluate the long-term effects of "this compound" on body weight, body composition, and energy expenditure.
Materials:
-
Diet-induced obese mice (as prepared in Protocol 1)
-
"this compound"
-
Vehicle
-
Osmotic minipumps for continuous infusion or daily injection supplies
-
Indirect calorimetry system (metabolic cages)
-
Body composition analyzer (e.g., DEXA or NMR)
-
Standard animal housing and care facilities
Procedure:
-
Baseline Measurements:
-
After obesity induction, measure baseline body weight, body composition (fat and lean mass), food intake, and energy expenditure over 24-48 hours in the indirect calorimetry system.
-
-
Drug Administration:
-
Implant osmotic minipumps for continuous delivery of "this compound" or vehicle, or begin a regimen of daily injections.
-
-
Monitoring:
-
Measure body weight and food intake daily.
-
Perform body composition analysis weekly.
-
At specified time points (e.g., weekly or at the end of the study), place mice in the indirect calorimetry system for 24-48 hours to measure oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and physical activity.
-
-
Study Duration:
-
Continue the treatment for a predetermined period, typically 2-4 weeks or longer.
-
-
Data Analysis:
-
Analyze changes in body weight, fat mass, and lean mass over time.
-
Calculate average daily energy expenditure, RER, and physical activity levels.
-
Compare the outcomes between the treated and control groups using appropriate statistical methods (e.g., repeated measures ANOVA).
-
Experimental Workflow Visualization
The following diagram outlines the typical workflow for a preclinical study investigating the effects of "this compound."
References
- 1. Melanocortin 4 Receptor Pathway Dysfunction in Obesity: Patient Stratification Aimed at MC4R Agonist Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are MC4R agonists and how do they work? [synapse.patsnap.com]
- 3. hcp.rhythmtx.com [hcp.rhythmtx.com]
- 4. Chronic Treatment With a Melanocortin-4 Receptor Agonist Causes Weight Loss, Reduces Insulin Resistance, and Improves Cardiovascular Function in Diet-Induced Obese Rhesus Macaques - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Efficacy Testing of MC-4R Agonist 1 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The melanocortin-4 receptor (MC4R) is a G protein-coupled receptor predominantly expressed in the hypothalamus, a key brain region for regulating energy balance.[1] Activation of MC4R by endogenous agonists, such as α-melanocyte-stimulating hormone (α-MSH), leads to decreased food intake and increased energy expenditure, making it a critical target for anti-obesity therapeutics.[1][2][3] MC4R agonists, such as "MC-4R Agonist 1," are designed to mimic the effects of endogenous ligands and promote a negative energy balance.[1] This document provides detailed application notes and protocols for evaluating the in vivo efficacy of "this compound" using established animal models of obesity.
Mechanism of Action and Signaling Pathway
MC4R activation initiates a cascade of intracellular events primarily through the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in cyclic AMP (cAMP) levels. This signaling pathway ultimately influences the expression of genes involved in appetite and energy homeostasis. The simplified signaling pathway is illustrated below.
Recommended Animal Models
The selection of an appropriate animal model is critical for the preclinical evaluation of "this compound." Both diet-induced and genetic models of obesity are commonly used.
-
Diet-Induced Obesity (DIO) Models: C57BL/6J mice are widely used as they readily develop obesity, insulin resistance, and other metabolic abnormalities when fed a high-fat diet (HFD) (45-60% kcal from fat) for an extended period (e.g., 15 weeks). This model mimics many features of human obesity. DIO rats are also a viable option.
-
Genetic Obesity Models:
-
MC4R Deficient Mice (Mc4r-/-): These mice exhibit hyperphagia, obesity, and hyperinsulinemia due to the absence of functional MC4R, providing a direct model to test the on-target effects of "this compound."
-
Pro-opiomelanocortin (POMC) Deficient Mice: These mice lack the precursor for α-MSH and exhibit severe early-onset obesity. They are a valuable model for testing agonists that act downstream of POMC.
-
Experimental Workflow for In Vivo Efficacy Testing
A typical workflow for assessing the efficacy of "this compound" in a DIO mouse model is outlined below.
Key Efficacy Endpoints and Protocols
Food Intake Measurement
Objective: To quantify the effect of "this compound" on appetite and food consumption.
Protocol:
-
Acclimation: Individually house mice in metabolic cages for at least 2 days to acclimate.
-
Fasting: Fast mice for 18 hours overnight with free access to water.
-
Baseline Measurement: Weigh a pre-determined amount of standard chow or high-fat diet and place it in the food hopper.
-
Dosing: Administer "this compound" or vehicle via the desired route (e.g., subcutaneous, intraperitoneal, or oral gavage).
-
Measurement: Record the weight of the remaining food at 1, 2, 4, 6, and 24 hours post-administration. Ensure to account for any spillage.
-
Calculation: Calculate the cumulative food intake at each time point by subtracting the remaining food weight from the initial weight.
Body Weight Measurement
Objective: To assess the overall impact of "this compound" on body mass.
Protocol:
-
Baseline: Record the initial body weight of each mouse before the start of the treatment period.
-
Frequency: Measure body weight daily or weekly at the same time of day to minimize diurnal variations.
-
Procedure:
-
Place a weighing container on a calibrated digital scale and tare it.
-
Gently place the mouse in the container and record the weight to the nearest 0.1 gram.
-
Return the mouse to its home cage.
-
-
Data Analysis: Calculate the change in body weight and the percentage of body weight loss relative to the baseline for each treatment group.
Energy Expenditure Analysis (Indirect Calorimetry)
Objective: To determine the effect of "this compound" on metabolic rate and substrate utilization.
Protocol:
-
System Calibration: Calibrate the indirect calorimetry system (e.g., CLAMS, TSE LabMaster) for O₂ and CO₂ sensors and airflow rates according to the manufacturer's instructions.
-
Acclimation: Place individually housed mice into the calorimetry chambers and allow for a 24-hour acclimation period with ad libitum access to food and water.
-
Data Collection: Following acclimation, continuously record oxygen consumption (VO₂), carbon dioxide production (VCO₂), respiratory exchange ratio (RER = VCO₂/VO₂), and locomotor activity for at least 24 hours to establish a baseline.
-
Dosing: Administer "this compound" or vehicle to the mice.
-
Post-Dose Monitoring: Continue data collection for another 24-48 hours to assess the effects of the compound.
-
Data Analysis: Analyze the data to determine changes in total energy expenditure (TEE), resting energy expenditure (REE), and RER during the light and dark cycles.
Glucose Metabolism Assays
Objective: To evaluate the impact of "this compound" on glucose homeostasis and insulin sensitivity.
Oral Glucose Tolerance Test (OGTT) Protocol:
-
Fasting: Fast mice for 6 hours (during the light cycle) with free access to water.
-
Baseline Glucose: Obtain a baseline blood glucose reading (t=0) from a tail snip using a glucometer.
-
Glucose Administration: Administer a 2 g/kg body weight bolus of glucose solution (e.g., 20% w/v in sterile saline) via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose clearance.
Insulin Tolerance Test (ITT) Protocol:
-
Fasting: Fast mice for 4-6 hours with free access to water.
-
Baseline Glucose: Measure baseline blood glucose (t=0) from a tail snip.
-
Insulin Administration: Administer human insulin (e.g., Humulin R) at a dose of 0.75-1.0 U/kg body weight via intraperitoneal (IP) injection. The optimal dose may need to be determined empirically for the specific mouse strain and degree of insulin resistance.
-
Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 45, and 60 minutes post-insulin injection.
-
Data Analysis: Plot the blood glucose concentration over time to evaluate the rate of glucose disposal as an indicator of insulin sensitivity.
Data Presentation
Quantitative data from efficacy studies should be summarized in a clear and structured format to facilitate comparison between treatment groups.
Table 1: Effect of "this compound" on Body Weight and Food Intake in DIO Mice
| Treatment Group | Dose | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Change (%) | Cumulative Food Intake ( g/24h ) |
| Vehicle | - | ||||
| This compound | Low | ||||
| This compound | Mid | ||||
| This compound | High |
Data presented as mean ± SEM.
Table 2: Effect of "this compound" on Energy Expenditure in DIO Mice
| Treatment Group | Dose | Total Energy Expenditure (kcal/day) | Respiratory Exchange Ratio (RER) |
| Vehicle | - | ||
| This compound | Low | ||
| This compound | Mid | ||
| This compound | High |
Data presented as mean ± SEM.
Table 3: Effect of "this compound" on Glucose Tolerance in DIO Mice
| Treatment Group | Dose | Fasting Blood Glucose (mg/dL) | OGTT AUC (mg/dL*min) |
| Vehicle | - | ||
| This compound | Low | ||
| This compound | Mid | ||
| This compound | High |
Data presented as mean ± SEM.
Logical Relationship of Study Design
The following diagram illustrates the logical flow and key decision points in a preclinical efficacy study for an MC4R agonist.
References
- 1. Effects of a novel MC4R agonist on maintenance of reduced body weight in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of a novel MC4R agonist on maintenance of reduced body weight in diet induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Melanocortin-4 receptor agonists for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MC-4R Agonist β-Arrestin Recruitment Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for conducting a β-arrestin recruitment assay for the Melanocortin-4 Receptor (MC4R) using a representative agonist, "MC-4R Agonist 1." This document is intended for researchers, scientists, and drug development professionals investigating MC4R signaling and developing novel therapeutics targeting this receptor.
The melanocortin-4 receptor (MC4R) is a G protein-coupled receptor (GPCR) that plays a critical role in the regulation of energy homeostasis and appetite.[1] Upon activation by an agonist, MC4R primarily couples to Gs protein, leading to the production of cyclic AMP (cAMP). However, like many GPCRs, MC4R can also signal through a G protein-independent pathway involving β-arrestins.[2][3] The recruitment of β-arrestin to the activated receptor not only leads to desensitization and internalization of the receptor but can also initiate distinct downstream signaling cascades.[3] Understanding the β-arrestin recruitment profile of MC4R agonists is crucial, as it has been demonstrated that β-arrestin-mediated signaling at the MC4R is pivotal in human weight regulation.[4]
This document outlines the principles of a common method for quantifying β-arrestin recruitment, the PathHunter™ assay, and provides a step-by-step protocol for its implementation.
MC-4R β-Arrestin Signaling Pathway
Activation of the MC4R by an agonist, such as α-melanocyte-stimulating hormone (α-MSH) or a synthetic agonist like setmelanotide, triggers a conformational change in the receptor. This allows for the phosphorylation of the receptor's intracellular domains by G protein-coupled receptor kinases (GRKs) and protein kinase A (PKA). These phosphorylation events create a high-affinity binding site for β-arrestin. The subsequent binding of β-arrestin to the phosphorylated MC4R sterically hinders further G protein coupling, leading to signal desensitization. Furthermore, β-arrestin acts as a scaffold protein, recruiting components of the endocytic machinery, such as clathrin and AP-2, to promote receptor internalization via clathrin-coated pits in a dynamin-dependent manner. Beyond its role in desensitization and internalization, β-arrestin can also initiate G protein-independent signaling cascades, such as the activation of mitogen-activated protein kinase (MAPK) pathways.
Quantitative Data for MC-4R Agonists
The following table summarizes the potency (EC50) of well-characterized MC4R agonists in inducing β-arrestin recruitment. "this compound" is represented here by the potent and clinically relevant agonist, setmelanotide.
| Agonist | Assay Type | Cell Line | Parameter | Value | Reference |
| Setmelanotide | PathHunter™ β-arrestin | U2OS | EC50 | 0.27 nM | |
| α-MSH | NanoBiT protein:protein interaction | HEK293 | EC50 | ~10-100 nM | |
| NDP-α-MSH | BRET | HEK293 | EC50 | Not specified |
EC50 (Half maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.
Experimental Protocol: PathHunter™ β-Arrestin Recruitment Assay
This protocol is adapted from the general guidelines for the DiscoverX PathHunter™ β-arrestin assay and is tailored for assessing "this compound". This assay utilizes enzyme fragment complementation (EFC) technology. Cells are engineered to express the MC4R fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Agonist-induced recruitment of β-arrestin to the MC4R brings the two enzyme fragments together, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.
Materials
-
PathHunter™ MC4R β-arrestin cell line (e.g., from DiscoverX)
-
Cell plating reagent (as recommended by the cell line provider)
-
Assay buffer
-
This compound (e.g., Setmelanotide)
-
Reference agonist (e.g., α-MSH)
-
Antagonist (optional, for validation)
-
DMSO (for compound dilution)
-
White, solid-bottom 384-well assay plates
-
PathHunter™ Detection Reagents
-
Chemiluminescent plate reader
Experimental Workflow
Step-by-Step Procedure
Day 1: Cell Plating
-
Culture the PathHunter™ MC4R β-arrestin cells according to the supplier's instructions, ensuring they are in a logarithmic growth phase.
-
Harvest the cells and perform a cell count.
-
Resuspend the cells in the appropriate cell plating reagent at the recommended density (e.g., 5,000 cells per well in 20 µL for a 384-well plate).
-
Dispense 20 µL of the cell suspension into each well of a white, solid-bottom 384-well plate.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
Day 2: Compound Treatment and Detection
-
Compound Preparation:
-
Prepare a stock solution of "this compound" and any control compounds (e.g., α-MSH) in DMSO.
-
Perform serial dilutions of the compounds in assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤1%) to avoid solvent effects.
-
-
Compound Addition:
-
Carefully add a small volume (e.g., 5 µL) of the diluted compounds to the corresponding wells of the cell plate. Include wells with vehicle control (assay buffer with DMSO) for determining the basal response.
-
-
Incubation:
-
Incubate the plate for 90 minutes at 37°C. This incubation period allows for agonist binding, receptor activation, and β-arrestin recruitment.
-
-
Signal Detection:
-
Equilibrate the plate and the PathHunter™ Detection Reagents to room temperature.
-
Prepare the detection reagent mixture according to the manufacturer's protocol.
-
Add the detection reagent mixture to each well (e.g., 12.5 µL per well).
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the chemiluminescent signal using a plate reader.
-
Data Analysis
-
Subtract the average background signal (from wells with no cells) from all data points.
-
Normalize the data by setting the vehicle control as 0% and the response to a saturating concentration of a reference agonist as 100%.
-
Plot the normalized response versus the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the EC50 and Emax values for "this compound".
By following this protocol, researchers can effectively quantify the recruitment of β-arrestin to the MC4R in response to novel agonists, providing valuable insights into their signaling properties and potential as therapeutic agents.
References
- 1. MC4R Variants Modulate α-MSH and Setmelanotide Induced Cellular Signaling at Multiple Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cosmobio.co.jp [cosmobio.co.jp]
- 3. MC4R Variants Modulate α-MSH and Setmelanotide Induced Cellular Signaling at Multiple Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Gain-of-Function MC4R Variants Show Signaling Bias and Protect against Obesity - PMC [pmc.ncbi.nlm.nih.gov]
Immunohistochemistry protocol for MC4R activation after "MC-4R Agonist 1"
Application Note: Immunohistochemical Detection of MC4R Activation
Protocol for Visualizing Neuronal Activation Following Treatment with "MC-4R Agonist 1"
Audience: Researchers, scientists, and drug development professionals.
Introduction The Melanocortin-4 Receptor (MC4R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in hypothalamic nuclei. It plays a pivotal role in regulating energy homeostasis, food intake, and body weight.[1][2] Activation of MC4R by endogenous agonists, such as α-melanocyte-stimulating hormone (α-MSH), or synthetic agonists leads to decreased appetite and increased energy expenditure, making it a significant therapeutic target for obesity.[1][3][4] This application note provides a detailed immunohistochemistry (IHC) protocol to detect and visualize the activation of MC4R in brain tissue following the administration of a selective agonist, "this compound".
Principle of the Method Directly visualizing the activated state of the MC4R via IHC is challenging. A widely accepted alternative is to detect the induction of immediate-early genes, such as c-Fos, which are expressed in neurons following stimulation. MC4R activation initiates a downstream signaling cascade, primarily through the Gαs protein, which stimulates adenylate cyclase to produce cyclic AMP (cAMP). This rise in cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of the transcription factor CREB (cAMP response element-binding protein), which in turn promotes the transcription of target genes, including c-fos. Therefore, an increase in c-Fos protein expression serves as a robust and quantifiable surrogate marker for recent neuronal activation mediated by MC4R. This protocol details the use of an anti-c-Fos antibody to identify neurons activated by "this compound" in paraffin-embedded brain sections.
MC4R Signaling Pathway
The binding of an agonist to MC4R triggers a signaling cascade that results in the expression of downstream genes like c-fos.
Experimental Protocol
This protocol is optimized for detecting c-Fos in formalin-fixed, paraffin-embedded (FFPE) rodent brain tissue.
Animal Treatment and Tissue Preparation
-
Animal Dosing: Administer "this compound" or vehicle control to experimental animals (e.g., rats or mice) via the desired route (e.g., intraperitoneal, intracerebroventricular).
-
Perfusion: 90-120 minutes post-injection, deeply anesthetize the animals and perform transcardial perfusion with ice-cold Phosphate Buffered Saline (PBS) followed by 4% Paraformaldehyde (PFA) in PBS.
-
Tissue Harvesting: Carefully dissect the brain and post-fix in 4% PFA for 24 hours at 4°C.
-
Tissue Processing: Dehydrate the tissue through a graded series of ethanol solutions, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 5-µm thick coronal sections of the hypothalamus using a microtome and mount them on charged microscope slides.
-
Drying: Dry the slides overnight at 37°C or for 1 hour at 60°C.
Immunohistochemistry Staining Procedure
This workflow outlines the key steps for immunostaining.
Detailed Steps:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes, 10 minutes each.
-
Immerse in 100% ethanol: 2 changes, 5 minutes each.
-
Immerse in 95% ethanol: 2 changes, 5 minutes each.
-
Immerse in 70% ethanol: 1 change, 5 minutes.
-
Rinse gently in running distilled water for 5 minutes.
-
-
Antigen Retrieval:
-
Place slides in a staining jar containing 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat in a water bath or steamer to 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature in the buffer (approx. 20-30 minutes).
-
Rinse slides in PBS with 0.05% Tween-20 (PBS-T).
-
-
Blocking Endogenous Peroxidase:
-
Incubate sections with 3% hydrogen peroxide (H₂O₂) in PBS for 10 minutes to quench endogenous peroxidase activity.
-
Rinse slides 3 times in PBS-T for 5 minutes each.
-
-
Blocking Non-Specific Binding:
-
Incubate sections with a blocking buffer (e.g., 5% Normal Goat Serum in PBS-T) for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Drain blocking buffer (do not rinse).
-
Apply the primary antibody (e.g., Rabbit anti-c-Fos) diluted in blocking buffer.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides 3 times in PBS-T for 5 minutes each.
-
Apply a biotinylated or HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG) diluted according to the manufacturer's instructions.
-
Incubate for 1 hour at room temperature.
-
-
Signal Detection:
-
Rinse slides 3 times in PBS-T for 5 minutes each.
-
If using a biotinylated secondary antibody, apply Streptavidin-HRP and incubate for 30 minutes. Rinse again.
-
Prepare 3,3'-Diaminobenzidine (DAB) substrate solution.
-
Incubate sections with DAB solution until a brown precipitate develops (typically 2-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing slides in distilled water.
-
-
Counterstaining:
-
Immerse slides in Hematoxylin for 30-60 seconds to stain cell nuclei blue.
-
"Blue" the sections by rinsing in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a reverse series of graded ethanol (70%, 95%, 100%).
-
Clear in xylene and apply a coverslip using a permanent mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a brightfield microscope.
-
Quantify c-Fos positive nuclei within specific brain regions (e.g., Paraventricular Nucleus of the hypothalamus) using image analysis software.
-
Data Presentation: Reagents and Protocol Parameters
Quantitative aspects of the protocol are summarized below for clarity and reproducibility.
Table 1: Antibody and Reagent Details
| Reagent | Host/Type | Recommended Dilution | Manufacturer (Example) | Catalog # (Example) |
|---|---|---|---|---|
| Primary Antibody | ||||
| c-Fos Antibody | Rabbit Polyclonal | 1:1000 - 1:2000 | Cell Signaling Tech | 2250S |
| Secondary Antibody | ||||
| Goat anti-Rabbit IgG (HRP) | Goat Polyclonal | 1:500 - 1:1000 | Vector Labs | BA-1000 |
| Detection System | ||||
| ABC Elite Kit | N/A | Per manufacturer | Vector Labs | PK-6100 |
| DAB Substrate Kit | N/A | Per manufacturer | Vector Labs | SK-4100 |
Table 2: Key Protocol Timings and Conditions
| Step | Buffer/Reagent | Temperature | Duration |
|---|---|---|---|
| Antigen Retrieval | 10 mM Sodium Citrate, pH 6.0 | 95-100°C | 20 minutes |
| Blocking | 5% Normal Goat Serum | Room Temp | 60 minutes |
| Primary Antibody | Rabbit anti-c-Fos | 4°C | Overnight (16-18 hours) |
| Secondary Antibody | Goat anti-Rabbit IgG | Room Temp | 60 minutes |
| DAB Development | DAB Substrate | Room Temp | 2-10 minutes (visual check) |
| Counterstain | Hematoxylin | Room Temp | 30-60 seconds |
Expected Results
Brain sections from animals treated with "this compound" are expected to show a significant increase in the number of c-Fos-immunoreactive nuclei in MC4R-expressing regions, such as the paraventricular nucleus (PVN) and other hypothalamic areas, compared to vehicle-treated controls. The c-Fos signal will appear as a dark brown precipitate localized to the nucleus, while the Hematoxylin counterstain will color all cell nuclei light blue, allowing for clear morphological assessment. This result would indicate successful target engagement and neuronal activation by the MC4R agonist.
References
Measuring Brain Penetration of "MC-4R Agonist 1": An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for measuring the brain penetration of a novel therapeutic candidate, "MC-4R Agonist 1." Effective delivery of drugs to the central nervous system (CNS) is a critical challenge in the development of treatments for neurological and psychiatric disorders. The blood-brain barrier (BBB) presents a formidable obstacle to many potentially effective compounds.[1][2] This guide outlines a multi-tiered experimental approach, from in vitro assessments to in vivo studies, to thoroughly characterize the ability of "this compound" to cross the BBB and reach its target in the brain. Detailed protocols for key experiments, including in situ brain perfusion and brain microdialysis, are provided, along with methods for quantifying unbound drug concentrations, which is the pharmacologically active fraction.[3][4][5] This document is intended to serve as a practical resource for researchers and drug development professionals working to advance CNS-targeted therapies.
Introduction to Brain Penetration Assessment
The ability of a drug to penetrate the brain is a crucial factor in its potential efficacy for treating CNS disorders. The blood-brain barrier, a highly selective barrier, restricts the passage of most small molecules from the bloodstream into the brain. Therefore, early assessment of brain penetration is essential in the drug discovery and development process to identify candidates with favorable CNS properties.
Several key parameters are used to quantify brain penetration:
-
Brain-to-Plasma Concentration Ratio (Kp): This ratio measures the total concentration of a drug in the brain tissue relative to the total concentration in the plasma at a steady state.
-
Unbound Brain-to-Plasma Concentration Ratio (Kp,uu): This is the most critical parameter as it represents the ratio of the unbound, pharmacologically active drug concentration in the brain interstitial fluid to the unbound concentration in the plasma. A Kp,uu value of unity suggests passive diffusion across the BBB, while values greater or less than one indicate active influx or efflux, respectively.
This guide will detail the methodologies to determine these crucial parameters for "this compound."
Experimental Strategies for Assessing Brain Penetration
A tiered approach, combining in vitro and in vivo methods, provides a comprehensive understanding of a compound's brain penetration characteristics.
In Vitro Methods
In vitro assays offer a higher throughput and more cost-effective means for initial screening of brain penetration potential.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)-BBB: This assay predicts passive diffusion across the BBB.
-
Madin-Darby Canine Kidney (MDCK)II-MDR1 Assay: This cell-based assay is used to identify substrates of the P-glycoprotein (P-gp) efflux transporter, a major component of the BBB that actively pumps drugs out of the brain.
-
Equilibrium Dialysis: This technique is used to determine the fraction of the drug that is not bound to proteins in both plasma (fu,p) and brain homogenate (fu,brain). This is crucial for calculating the unbound drug concentrations.
In Vivo Methods
In vivo studies in animal models provide the most accurate assessment of brain penetration under physiological conditions.
-
In Situ Brain Perfusion: This technique allows for the precise measurement of the rate of drug transport across the BBB without the confounding effects of peripheral metabolism and clearance.
-
Brain Microdialysis: This is considered the gold standard for measuring unbound drug concentrations directly in the brain's extracellular fluid over time. It allows for the determination of the Kp,uu.
-
Brain Tissue Homogenate Analysis: This method involves measuring the total drug concentration in the brain tissue after systemic administration. When combined with the unbound fraction determined by equilibrium dialysis, it can be used to calculate the Kp.
Quantitative Data Summary
The following table summarizes the key parameters to be measured for "this compound" and the corresponding experimental methods.
| Parameter | Description | Experimental Method(s) |
| Kp | Ratio of total drug concentration in brain to plasma. | Brain Tissue Homogenate Analysis with LC-MS/MS |
| fu,p | Fraction of unbound drug in plasma. | Equilibrium Dialysis |
| fu,brain | Fraction of unbound drug in brain tissue. | Equilibrium Dialysis with Brain Homogenate |
| Kp,uu | Ratio of unbound drug concentration in brain to plasma. | Brain Microdialysis, Calculated from Kp, fu,p, and fu,brain |
| Permeability-Surface Area (PS) Product | Rate of drug transport across the BBB. | In Situ Brain Perfusion |
| Efflux Ratio | Measure of active transport out of the brain. | MDCKII-MDR1 Assay |
Detailed Experimental Protocols
Protocol 1: In Situ Brain Perfusion
Objective: To determine the rate of transport of "this compound" across the blood-brain barrier.
Materials:
-
Anesthetized rat
-
Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer) containing a known concentration of "this compound" and a vascular marker (e.g., [14C]sucrose).
-
Perfusion pump
-
Surgical instruments
Procedure:
-
Anesthetize the rat according to approved animal care protocols.
-
Expose the common carotid artery and ligate the external carotid artery.
-
Insert a cannula into the common carotid artery and initiate perfusion with the drug-containing buffer at a constant flow rate.
-
After a short perfusion period (e.g., 30-60 seconds), stop the perfusion and decapitate the animal.
-
Dissect the brain and collect samples from different regions.
-
Homogenize the brain samples and analyze the concentration of "this compound" and the vascular marker using a suitable analytical method like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
-
Calculate the brain uptake clearance (Kin) and the permeability-surface area (PS) product.
Protocol 2: Brain Microdialysis
Objective: To measure the unbound concentration of "this compound" in the brain extracellular fluid.
Materials:
-
Freely moving rat with a surgically implanted microdialysis guide cannula.
-
Microdialysis probe.
-
Perfusion pump and syringe.
-
Artificial cerebrospinal fluid (aCSF).
-
Fraction collector.
-
LC-MS/MS system for sample analysis.
Procedure:
-
A day before the experiment, slowly insert the microdialysis probe through the guide cannula into the target brain region.
-
On the day of the experiment, start perfusing the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).
-
Administer "this compound" systemically (e.g., intravenously or intraperitoneally).
-
Collect dialysate samples at regular intervals using a fraction collector.
-
Simultaneously, collect blood samples to determine the plasma concentration of the drug.
-
Analyze the concentration of "this compound" in the dialysate and plasma samples using LC-MS/MS.
-
Correct the dialysate concentrations for in vivo recovery of the probe to determine the unbound brain concentration.
-
Calculate the Kp,uu by dividing the area under the curve (AUC) of the unbound brain concentration by the AUC of the unbound plasma concentration.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key concepts and workflows described in this application note.
References
- 1. Understanding the brain uptake and permeability of small molecules through the BBB: A technical overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo methods for imaging blood–brain barrier function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies to assess blood-brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
"MC-4R Agonist 1" solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "MC-4R Agonist 1". The information is designed to address common challenges, with a particular focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is its solubility information sometimes unclear?
A1: "this compound" is often a generic catalog name used by various suppliers for a research compound that activates the Melanocortin-4 Receptor (MC4R). It is crucial to understand that this designation can refer to different molecules, which can be either peptide-based or a small molecule. The solubility of "this compound" will fundamentally depend on its specific chemical structure. For example, some suppliers offer a peptide-based MC-4R agonist that is soluble in water, while others provide a small molecule version that may require organic solvents like Dimethyl Sulfoxide (DMSO) for dissolution. Always refer to the supplier's datasheet for specific information about the compound you have purchased.
Q2: I am having trouble dissolving my vial of "this compound". What should I do first?
A2: The first step is to identify the nature of your specific "this compound" from the supplier's datasheet. Is it a peptide or a small molecule? This will determine the appropriate solvent to use. For lyophilized powders, it is recommended to centrifuge the vial briefly before opening to ensure all the powder is at the bottom. Start with a small amount of the recommended solvent and vortex or sonicate gently to aid dissolution.
Q3: My "this compound" is a peptide. What is the best solvent to use?
A3: For peptide-based MC-4R agonists, the ideal solvent depends on the peptide's amino acid sequence and overall charge.
-
Basic peptides (net positive charge): Start with sterile, distilled water. If solubility is poor, adding a small amount of 10-25% acetic acid can help.
-
Acidic peptides (net negative charge): Begin with sterile, distilled water. If it fails to dissolve, a small amount of 1% ammonium hydroxide can be used.
-
Neutral or hydrophobic peptides : These can be challenging to dissolve in aqueous solutions. It is recommended to first dissolve the peptide in a minimal amount of an organic solvent such as DMSO, Dimethylformamide (DMF), or acetonitrile. Then, slowly add this stock solution to your aqueous buffer with constant stirring. Be mindful that high concentrations of organic solvents can be toxic to cells in in vitro assays.
Q4: My "this compound" is a small molecule. What solvents are recommended?
A4: Small molecule MC-4R agonists are often hydrophobic and require organic solvents for initial solubilization. DMSO is a common choice and is often used to prepare concentrated stock solutions. For in vivo studies, these stock solutions are typically diluted into a vehicle that is well-tolerated by the animal model. Common formulation vehicles for poorly soluble small molecules include solutions containing Polyethylene glycol 400 (PEG400), Tween 80, or Carboxymethyl cellulose (CMC). It is essential to perform vehicle tolerability studies in your specific animal model.
Q5: Are there any special handling precautions for "this compound"?
A5: Yes, especially for peptide-based agonists. Peptides containing cysteine (Cys), methionine (Met), or tryptophan (Trp) residues are susceptible to oxidation. For these peptides, it is recommended to use oxygen-free water or buffers for reconstitution and to avoid using DMSO as a solvent, as it can be an oxidizing agent. DMF is a suitable alternative in such cases. All reconstituted solutions should be stored as recommended on the product datasheet, typically at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.
Solubility Data Summary
The solubility of "this compound" is highly dependent on its specific chemical identity. The following table summarizes general solubility information for different types of MC-4R agonists.
| Compound Type | Recommended Solvents | Notes |
| Peptide MC-4R Agonist (unspecified) | Water[1] | One supplier specifies water solubility for their peptide product. |
| Small Molecule MC-4R Agonist (THIQ) | DMSO (up to 10 mM) | For the specific small molecule agonist THIQ. |
| General Small Molecule Agonists | DMSO, DMF, Ethanol | Often require organic solvents for initial stock solutions. |
| General Peptide Agonists | Water, Acetic Acid (for basic peptides), Ammonium Hydroxide (for acidic peptides), DMSO, DMF (for hydrophobic peptides) | Solvent choice is dictated by the peptide's properties. |
Experimental Protocols
Protocol 1: Solubilization of a Peptide-Based MC-4R Agonist
-
Determine Peptide Properties : Analyze the amino acid sequence to determine if the peptide is acidic, basic, or neutral/hydrophobic.
-
Initial Solubilization :
-
For acidic peptides : Add a small volume of sterile, distilled water. If it does not dissolve, add 1% ammonium hydroxide dropwise while vortexing until the peptide dissolves.
-
For basic peptides : Add a small volume of sterile, distilled water. If solubility is an issue, add 10% acetic acid dropwise while vortexing.
-
For neutral/hydrophobic peptides : Add a minimal volume of DMSO or DMF to the lyophilized peptide to create a concentrated stock solution.
-
-
Dilution into Aqueous Buffer :
-
For peptides dissolved in water, acetic acid, or ammonium hydroxide, you can directly dilute them to the final desired concentration with your experimental buffer.
-
For peptides in an organic solvent, slowly add the stock solution dropwise to your stirred aqueous buffer to the final concentration. Be cautious of precipitation.
-
-
Sonication : If the solution is cloudy, gentle sonication in a water bath for a few minutes can aid dissolution.
-
Sterile Filtration : For use in cell culture, sterile filter the final solution through a 0.22 µm filter.
-
Storage : Aliquot the solution into single-use vials and store at -20°C or -80°C as recommended.
Protocol 2: Formulation of a Small Molecule MC-4R Agonist for In Vivo Studies
-
Prepare a Concentrated Stock Solution : Dissolve the small molecule "this compound" in 100% DMSO to a high concentration (e.g., 50 mg/mL). Gentle warming and vortexing may be required.
-
Prepare the Vehicle : A common vehicle for subcutaneous or oral administration of poorly soluble compounds is a mixture of PEG400, Tween 80, and saline. For example, a vehicle could be 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline. The exact composition should be optimized and tested for tolerability.
-
Formulation :
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add the PEG400 and Tween 80 and vortex thoroughly to ensure complete mixing.
-
Slowly add the saline to the mixture while vortexing to create a homogenous solution or suspension.
-
-
Administration : The final formulation should be administered to the animals shortly after preparation.
Visual Troubleshooting and Pathway Diagrams
Troubleshooting Workflow for Solubility Issues
Caption: Troubleshooting workflow for "this compound" solubility issues.
MC4R Signaling Pathway
The Melanocortin-4 Receptor (MC4R) is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit.[2]
Caption: Simplified MC4R signaling pathway via cAMP.
References
"MC-4R Agonist 1" high background signal in vitro assay
Welcome to the technical support center for MC-4R Agonist 1. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro assays, with a specific focus on resolving high background signals.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues related to high background signals in cell-based assays for this compound.
Q1: Why am I observing a high background signal in my MC-4R cAMP assay?
A high background signal in a cyclic AMP (cAMP) assay can obscure the true signal from the agonist, leading to a low signal-to-noise ratio and inaccurate results.[1][2] This can be caused by several factors related to the cells, reagents, or the assay protocol itself.[2][3]
Troubleshooting Steps:
-
Assess Cell Health and Confluency:
-
Over-confluency: Cells that are too dense can lead to altered receptor expression and higher basal signaling. Ensure you are seeding a consistent and optimal number of cells for each experiment.[4]
-
Cell Passage Number: Use low-passage cells for your experiments. High-passage numbers can lead to genetic drift and altered signaling responses.
-
Contamination: Regularly check for mycoplasma or other microbial contamination, which can stress cells and increase basal cAMP levels.
-
-
Evaluate Reagents and Media:
-
Serum: Components in serum can sometimes stimulate cell surface receptors. Try reducing the serum concentration or serum-starving the cells for a few hours before the assay.
-
Reagent Contamination: Ensure all buffers and media are fresh and sterile. Contaminated reagents can lead to high background.
-
-
Optimize Assay Protocol:
-
Incubation Times: Excessive incubation time with the agonist or the detection reagents can lead to signal saturation. Titrate your incubation times to find the optimal window.
-
Washing Steps: Insufficient washing between steps can leave behind unbound reagents that contribute to the background signal. Increase the number and vigor of your wash steps.
-
Q2: Could the constitutive activity of the MC-4 receptor itself be the cause of the high background?
Yes, the Melanocortin-4 Receptor (MC4R) is known to exhibit constitutive activity, meaning it can signal to produce cAMP even in the absence of an agonist. This basal signaling can contribute significantly to the background signal.
Troubleshooting Steps:
-
Use an Inverse Agonist: The endogenous ligand Agouti-related protein (AgRP) is a known inverse agonist of MC4R and can be used as a control to suppress constitutive activity and define the true basal signal level.
-
Optimize Cell Density: High receptor expression levels due to high cell density can amplify the effects of constitutive activity. Titrating the cell number to the lowest level that still provides a robust agonist-stimulated signal can help improve the signal-to-background ratio.
-
Assay Temperature: Lowering the incubation temperature (e.g., from 37°C to 28°C) can decrease the activity of endogenous phosphodiesterases (PDEs), which break down cAMP. This can help stabilize the basal cAMP concentration, making it more consistent.
Q3: How do I rule out interference from the "this compound" compound itself?
The agonist compound may have properties that interfere with the assay readout, such as autofluorescence or non-specific binding.
Troubleshooting Steps:
-
Run a Compound-Only Control: Measure the signal in wells containing only the assay buffer and "this compound" at the highest concentration used in your experiment. This will determine if the compound itself is fluorescent or luminescent at the detection wavelengths.
-
Check for Off-Target Effects: The agonist may be interacting with other receptors on your cells that also modulate cAMP levels. Consider using a cell line that does not express MC4R as a negative control to test for such off-target effects.
-
Solvent/Vehicle Control: Ensure that the solvent used to dissolve the agonist (e.g., DMSO) is not contributing to the high background. Run a vehicle-only control at the same final concentration used in the experimental wells.
Troubleshooting Summary & Data Presentation
The following table provides a hypothetical example of how to systematically troubleshoot a high background signal and the expected impact on assay results.
| Condition | Potential Cause | Raw Signal (RLU) | Background (RLU) | Signal-to-Background Ratio | Calculated [cAMP] (nM) |
| Initial Assay | High Cell Density / Constitutive Activity | 150,000 | 100,000 | 1.5 | 10.2 |
| Optimized: Reduced Cell Density | Reduced Receptor Number | 90,000 | 40,000 | 2.25 | 8.5 |
| Optimized: Serum Starvation | Reduced Basal Stimulation | 85,000 | 30,000 | 2.83 | 8.1 |
| Optimized: Added Inverse Agonist (AgRP) | Suppressed Constitutive Activity | 80,000 | 15,000 | 5.33 | 7.9 |
| Final Optimized Protocol | All factors addressed | 75,000 | 10,000 | 7.5 | 7.8 |
Experimental Protocols & Methodologies
A detailed protocol for a common in vitro assay used to assess MC-4R activation is provided below.
Protocol: HTRF-Based cAMP Assay for MC-4R Activation
This protocol describes a method for measuring intracellular cAMP accumulation in HEK293 cells stably expressing human MC-4R upon stimulation with "this compound".
Materials:
-
HEK293 cells stably expressing hMC4R
-
Cell Culture Medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA
-
Phosphodiesterase Inhibitor: 500 µM IBMX
-
This compound
-
HTRF cAMP Assay Kit
-
384-well white opaque plates
Procedure:
-
Cell Seeding: Seed the MC4R-expressing HEK293 cells into a 384-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare a serial dilution of "this compound" in assay buffer.
-
Cell Stimulation:
-
Carefully remove the culture medium from the cells.
-
Add the "this compound" dilutions and control solutions (including vehicle and a positive control like α-MSH) to the wells.
-
Incubate for 30 minutes at 37°C.
-
-
Cell Lysis and Detection:
-
Following the manufacturer's instructions for the HTRF cAMP assay kit, add the lysis buffer containing the HTRF reagents (d2-labeled cAMP and anti-cAMP cryptate antibody) to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the 665/620 ratio and determine the cAMP concentration for each well by interpolating from a cAMP standard curve run in parallel.
Visualizations: Pathways and Workflows
MC-4R Signaling Pathway
The binding of an agonist to the MC-4R activates the Gs alpha subunit of the associated G-protein. This stimulates adenylyl cyclase to convert ATP into the second messenger cAMP, which in turn activates Protein Kinase A (PKA) to elicit downstream cellular responses.
Caption: Canonical Gs-coupled signaling pathway for the Melanocortin-4 Receptor (MC-4R).
Experimental Workflow for cAMP Assay
This workflow outlines the key steps in performing a cell-based cAMP assay to test "this compound".
References
Inconsistent dose-response curve with "MC-4R Agonist 1"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent dose-response curves with "MC-4R Agonist 1". The information is designed for scientists and drug development professionals working with Melanocortin-4 Receptor (MC4R) assays.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound, like other melanocortin agonists, is designed to bind to and activate the Melanocortin-4 Receptor (MC4R). MC4R is a G protein-coupled receptor (GPCR) that plays a critical role in regulating energy homeostasis, appetite, and body weight.[1][2] Upon activation by an agonist, the receptor undergoes a conformational change, initiating downstream intracellular signaling cascades.[3] The primary and most well-characterized pathway involves coupling to the stimulatory G protein (Gαs), which leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[4][5]
Q2: Beyond the canonical Gαs/cAMP pathway, what other signaling pathways can be activated by MC4R?
MC4R is known to be a pleiotropic receptor capable of coupling to multiple signaling pathways beyond the canonical Gαs pathway. This complexity can sometimes contribute to varied experimental results. Other known pathways include:
-
Gαq/11 Pathway: Activation can lead to the stimulation of phospholipase C (PLC), resulting in an increase in intracellular calcium (Ca²+).
-
Gαi/o Pathway: This pathway can inhibit adenylyl cyclase, leading to a decrease in cAMP.
-
β-Arrestin Pathway: Agonist binding can promote the recruitment of β-arrestin-2. This is not only involved in receptor desensitization and internalization but can also initiate G protein-independent signaling, such as the activation of the extracellular signal-regulated kinase (ERK) cascade.
Some agonists may preferentially activate one pathway over another, a phenomenon known as "biased agonism," which can influence the pharmacological profile of the compound.
Q3: What should a typical dose-response curve for a functional MC-4R agonist look like in a cAMP assay?
A typical dose-response curve for a functional MC-4R agonist in a cAMP accumulation assay should be sigmoidal (S-shaped). Key characteristics include:
-
A clear baseline (basal activity) at low agonist concentrations.
-
A dose-dependent increase in signal as the agonist concentration rises.
-
A distinct plateau or "top" at high, saturating agonist concentrations, representing the maximum possible response (Emax).
-
A calculable EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
Deviations from this shape, such as a flat line, a biphasic curve, or a shallow slope, indicate potential experimental issues.
Section 2: Troubleshooting Guide for Inconsistent Dose-Response Curves
An inconsistent dose-response curve can manifest as high variability between replicates, shifts in potency (EC50) between experiments, or an atypical curve shape. The following guide addresses common problems and provides solutions.
Problem 1: High Variability Between Replicates
Question: My replicate wells for the same concentration show high standard deviation, making the data unreliable. What should I check?
Answer: High variability within an assay plate is often due to technical or procedural errors.
-
Possible Causes:
-
Pipetting Inaccuracy: Inconsistent volumes of agonist, cells, or detection reagents.
-
Cell Plating Inconsistency: Uneven cell distribution or density across the plate. Edge effects in microplates can also be a significant factor.
-
Incomplete Reagent Mixing: Failure to thoroughly mix agonist dilutions or reagent stocks before application.
-
Temperature Gradients: Uneven temperature across the plate during incubation steps.
-
-
Recommendations:
-
Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure thorough mixing at each step.
-
Before plating, ensure the cell suspension is homogenous. Gently swirl the flask or tube before aspirating cells for each row. To mitigate edge effects, consider not using the outer wells of the plate or filling them with a sterile buffer or media.
-
Vortex stock solutions and gently mix the plate after adding reagents.
-
Ensure incubators provide uniform temperature and allow plates to equilibrate to room temperature before adding reagents if required.
-
Problem 2: Inconsistent EC50 Values Between Experiments
Question: The EC50 value for this compound shifts significantly from one experiment to the next. What could be the cause?
Answer: A shift in potency is a common issue that often points to variability in biological or reagent conditions.
-
Possible Causes:
-
Cell Health and Passage Number: Cells at high passage numbers can have altered receptor expression or signaling capacity. Cellular stress or low viability can also impact results.
-
Reagent Stability and Batch Variability: The agonist may degrade with improper storage or freeze-thaw cycles. Different batches of reagents (e.g., serum, assay kits, agonist powder) can introduce variability.
-
Variable Incubation Times: The duration of agonist stimulation or reagent incubation can significantly affect the outcome, especially if the agonist has slow binding kinetics.
-
Receptor Expression Levels: Fluctuations in transient transfection efficiency or unstable expression in a stable cell line can alter the number of available receptors.
-
-
Recommendations:
-
Maintain a consistent cell culture protocol. Use cells within a defined, narrow passage number range for all experiments and regularly check viability.
-
Prepare single-use aliquots of "this compound" and other critical reagents to avoid repeated freeze-thaw cycles. Qualify new batches of reagents against the old batch to ensure consistency.
-
Use precise timers for all incubation steps and keep them consistent across all experiments.
-
For stable cell lines, periodically verify receptor expression via flow cytometry or a binding assay. For transient transfections, include a positive control to normalize for transfection efficiency.
-
Problem 3: Atypical Curve Shape (e.g., Shallow Slope, Low Emax, or Biphasic)
Question: My dose-response curve does not look sigmoidal. It may have a very shallow slope, fail to reach a clear maximum, or even dip at high concentrations. Why is this happening?
Answer: An atypical curve shape often indicates complex biological activity or a chemical artifact.
-
Possible Causes:
-
Agonist Solubility: The compound may be precipitating out of solution at higher concentrations, leading to a plateau below the true Emax.
-
Receptor Desensitization/Internalization: At high concentrations and with prolonged incubation, prolonged agonist exposure can cause the receptor to desensitize or internalize, reducing the surface receptor population and thus the signal.
-
Biased Agonism or Complex Signaling: The agonist might be activating multiple signaling pathways (e.g., Gαs and Gαi) with different potencies, resulting in a complex or biphasic curve. A shallow slope can sometimes indicate positive cooperativity in binding.
-
Off-Target Effects: At high concentrations, the agonist may interact with other cellular targets, causing confounding effects that interfere with the primary signal.
-
-
Recommendations:
-
Visually inspect the highest concentration wells for precipitation. Test the agonist's solubility limit in your assay buffer.
-
Perform a time-course experiment to determine the optimal incubation time before desensitization occurs. Shorter incubation times may yield a more robust sigmoidal curve.
-
Test the agonist's activity in different functional readouts (e.g., a β-arrestin recruitment assay) to investigate potential biased agonism.
-
Use a selective MC4R antagonist to confirm that the observed response is mediated by MC4R.
-
Troubleshooting Summary Table
| Problem | Potential Cause | Key Recommendation |
| High Variability | Pipetting errors, inconsistent cell plating | Standardize pipetting technique, ensure homogenous cell suspension, and avoid plate edge effects. |
| Shifting EC50 | Cell passage number, reagent degradation | Use cells within a consistent passage range and prepare single-use aliquots of the agonist. |
| Atypical Curve Shape | Agonist insolubility, receptor desensitization | Check agonist solubility and perform a time-course experiment to optimize incubation time. |
| No Response | Inactive agonist, low receptor expression | Verify agonist activity with a positive control cell line and confirm receptor expression. |
Section 3: Key Experimental Protocols
Protocol 1: cAMP Accumulation Assay (Generic HTRF)
This protocol provides a general workflow for measuring cAMP production in HEK293 cells stably expressing human MC4R.
Materials:
-
HEK293-hMC4R cells
-
Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX (phosphodiesterase inhibitor)
-
This compound (serial dilutions)
-
Forskolin (positive control)
-
HTRF cAMP Detection Kit (e.g., from Cisbio)
-
White, low-volume 384-well plates
Procedure:
-
Cell Plating: Seed 5,000 cells per well in 10 µL of culture medium into a 384-well plate and incubate overnight.
-
Compound Preparation: Prepare a 4X serial dilution of "this compound" in assay buffer.
-
Agonist Stimulation:
-
Remove culture medium from the cell plate.
-
Add 5 µL of assay buffer to all wells.
-
Add 5 µL of the 4X agonist dilutions to the respective wells.
-
Incubate for 30 minutes at room temperature.
-
-
Cell Lysis and Detection:
-
Add 5 µL of HTRF cAMP-d2 conjugate (diluted in lysis buffer) to each well.
-
Add 5 µL of HTRF Anti-cAMP-Cryptate conjugate (diluted in lysis buffer) to each well.
-
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader at 665 nm and 620 nm. Calculate the 665/620 ratio and convert it to cAMP concentration using a standard curve.
Protocol 2: β-Arrestin 2 Recruitment Assay (Generic BRET)
This protocol outlines a general method for monitoring agonist-induced interaction between MC4R and β-arrestin 2.
Materials:
-
HEK293 cells
-
Expression plasmids: MC4R-NLuc (Nanoluciferase) and β-arrestin-2-Venus (fluorescent protein)
-
Transfection reagent
-
Assay Buffer: HBSS with 20 mM HEPES
-
This compound (serial dilutions)
-
Coelenterazine h (NLuc substrate)
-
White, 96-well plates
Procedure:
-
Transfection: Co-transfect HEK293 cells with MC4R-NLuc and β-arrestin-2-Venus plasmids.
-
Cell Plating: 24 hours post-transfection, plate 50,000 cells per well in 80 µL of assay buffer into a 96-well plate.
-
Substrate Addition: Add 10 µL of coelenterazine h (final concentration 5 µM) to each well and incubate for 5 minutes at 37°C.
-
Baseline Reading: Measure the baseline BRET signal using a plate reader equipped with two filters (e.g., 460 nm for NLuc and 535 nm for Venus).
-
Agonist Stimulation: Add 10 µL of 10X agonist dilutions to the respective wells.
-
Kinetic Reading: Immediately begin reading the plate kinetically every 1-2 minutes for 30-60 minutes to monitor the change in BRET signal over time.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the change in BRET ratio against the agonist concentration to generate a dose-response curve.
Section 4: Visualizations
MC4R Signaling Pathways
References
- 1. Melanocortin 4 receptor - Wikipedia [en.wikipedia.org]
- 2. What are MC4R agonists and how do they work? [synapse.patsnap.com]
- 3. Positive allosteric modulation of a GPCR ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Signaling Profiles of MC4R Mutations with Three Different Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
"MC-4R Agonist 1" off-target effects on MC1R or MC3R
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and answers to frequently asked questions regarding the potential off-target effects of "MC-4R Agonist 1" on the melanocortin 1 receptor (MC1R) and melanocortin 3 receptor (MC3R). While specific quantitative data on the binding affinity and functional activity of "this compound" at MC1R and MC3R are not publicly available, this guide offers the necessary experimental protocols and troubleshooting advice to enable researchers to determine these parameters.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a research compound identified as an agonist for the human melanocortin-4 receptor (MC-4R). It is utilized in preclinical research investigating obesity, diabetes, and sexual dysfunction. Its CAS number is 455957-28-5.
Q2: Why is it important to assess the off-target effects of this compound on MC1R and MC3R?
Assessing the selectivity of any MC4R agonist is crucial due to the functional roles of other melanocortin receptors.
-
MC1R: Primarily expressed in melanocytes, activation of MC1R stimulates melanin production. Off-target activation by an MC4R agonist can lead to hyperpigmentation (darkening of the skin), a common side effect observed with non-selective melanocortin agonists.
-
MC3R: Expressed in the central nervous system and periphery, MC3R is involved in energy homeostasis and inflammation. Unintended activation could lead to complex and difficult-to-interpret experimental results or potential side effects.
Q3: What are the potential consequences of this compound activating MC1R or MC3R in my experiments?
-
In vitro: If your cell line or tissue expresses MC1R or MC3R in addition to MC4R, the observed biological effects may not be solely attributable to MC4R activation. This can confound data interpretation.
-
In vivo: In animal models, off-target activation can lead to phenotypes unrelated to MC4R signaling. For example, MC1R activation may cause skin darkening, while MC3R activation could have subtle effects on energy balance or inflammation that could interfere with the primary research focus.
Troubleshooting Guides
Unexpected Phenotypes or Inconsistent Data
If you are observing unexpected results in your experiments with this compound, consider the possibility of off-target effects.
Table 1: Troubleshooting Unexpected Experimental Outcomes
| Symptom | Possible Cause (Off-Target Related) | Recommended Action |
| In vivo: Hyperpigmentation or skin darkening in animal models. | Activation of MC1R. | 1. Perform a receptor selectivity assay (see Experimental Protocols).2. Consider using a more selective MC4R agonist if available.3. Use MC1R knockout animals to confirm the effect is mediated by MC1R. |
| In vitro/In vivo: Ambiguous or inconsistent effects on energy expenditure or food intake. | Co-activation of MC3R, which also plays a role in energy homeostasis. | 1. Profile the expression of MC1R, MC3R, and MC4R in your experimental system (e.g., via qPCR or Western blot).2. Determine the potency (EC50) of this compound at each of these receptors. |
| In vitro: Cellular response does not correlate with known MC4R signaling pathways. | The observed effect is mediated by MC1R or MC3R, which may couple to different signaling pathways in your cell type. | 1. Characterize the downstream signaling pathways activated by this compound (e.g., cAMP, Ca2+).2. Use cell lines expressing only a single melanocortin receptor subtype to dissect the pharmacology of the compound. |
Experimental Protocols
To determine the selectivity profile of "this compound," researchers can perform radioligand binding assays to measure binding affinity (Ki) and functional assays to measure potency (EC50) and efficacy.
Protocol 1: Radioligand Competition Binding Assay
This assay determines the binding affinity of "this compound" for MC1R, MC3R, and MC4R by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cell lines individually expressing human MC1R, MC3R, or MC4R.
-
Radiolabeled ligand (e.g., [¹²⁵I]-NDP-α-MSH).
-
"this compound" at a range of concentrations.
-
Assay buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.2% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Methodology:
-
In a microplate, combine the cell membranes, radiolabeled ligand (at a concentration near its Kd), and varying concentrations of "this compound".
-
Incubate at room temperature for 1-2 hours to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of "this compound" to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: cAMP Functional Assay
This assay measures the ability of "this compound" to stimulate the production of cyclic AMP (cAMP), a key second messenger for melanocortin receptors.
Materials:
-
Live cells expressing human MC1R, MC3R, or MC4R.
-
"this compound" at a range of concentrations.
-
Stimulation buffer (e.g., HBSS with 0.5 mM IBMX to inhibit phosphodiesterases).
-
cAMP detection kit (e.g., HTRF, ELISA, or bioluminescent-based).
-
Plate reader compatible with the chosen detection kit.
Methodology:
-
Plate the cells in a suitable microplate and allow them to adhere overnight.
-
Replace the culture medium with stimulation buffer and incubate for 30 minutes.
-
Add varying concentrations of "this compound" to the wells.
-
Incubate for 30-60 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP detection kit.
-
Plot the cAMP concentration against the log concentration of "this compound" to determine the EC50 and maximal efficacy.
Data Presentation
While specific data for "this compound" is unavailable, the following tables illustrate how to present the data once obtained from the experimental protocols described above.
Table 2: Hypothetical Binding Affinity Profile of an MC4R Agonist
| Receptor | Ki (nM) | Selectivity Ratio (Ki MCxR / Ki MC4R) |
| MC4R | 1.5 | 1 |
| MC1R | 75 | 50 |
| MC3R | 45 | 30 |
Table 3: Hypothetical Functional Potency and Efficacy Profile of an MC4R Agonist
| Receptor | EC50 (nM) | % Efficacy (relative to α-MSH) |
| MC4R | 2.0 | 100% |
| MC1R | 150 | 85% |
| MC3R | 90 | 95% |
Visualizations
Signaling Pathway
Caption: Canonical Gs-coupled signaling pathway for melanocortin receptors.
Experimental Workflow: Receptor Selectivity
Caption: Workflow for determining the selectivity of this compound.
Troubleshooting Logic
Caption: A logical approach to troubleshooting unexpected experimental results.
How to reduce cardiovascular side effects of "MC-4R Agonist 1"
Of course, here is a technical support center with troubleshooting guides and FAQs on how to reduce the cardiovascular side effects of "MC-4R Agonist 1".
This technical support guide is intended for researchers, scientists, and drug development professionals working with this compound. It provides troubleshooting advice and frequently asked questions to help mitigate potential cardiovascular side effects during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: Why do MC4R agonists like "this compound" cause cardiovascular side effects?
A1: Activation of the melanocortin-4 receptor (MC4R) in the central nervous system, particularly in the hypothalamus, can increase sympathetic nervous system (SNS) activity.[1][2] This heightened sympathetic outflow can lead to increases in heart rate and blood pressure.[1][3][4] The MC4R is a key component of the leptin-melanocortin pathway, which regulates not only energy balance but also has a significant influence on cardiovascular function.
Q2: What is the typical magnitude of the heart rate and blood pressure increase observed with first-generation MC4R agonists?
A2: First-generation MC4R agonists have been associated with clinically significant increases in heart rate and blood pressure. For instance, the agonist LY2112688 was shown to increase blood pressure by approximately 9.1 mmHg in human subjects. In animal models, these compounds consistently produce sustained increases in both heart rate and mean arterial pressure. It is important to note that the magnitude of these effects can vary depending on the specific compound, dose, and animal model used.
Q3: Are there newer MC4R agonists with a better cardiovascular safety profile?
A3: Yes, newer MC4R agonists like setmelanotide have been developed and show a more favorable cardiovascular profile. In clinical trials, setmelanotide has demonstrated efficacy in promoting weight loss without being associated with the significant increases in heart rate or blood pressure seen with earlier agonists. However, even with these newer agents, careful cardiovascular monitoring is still recommended during your experiments.
Q4: Can the cardiovascular side effects be separated from the desired therapeutic effects on appetite and weight loss?
A4: The separation of metabolic and cardiovascular effects is a key goal in the development of MC4R agonists. Research suggests that the specific neuronal populations where MC4R is activated may differentially regulate these functions. The development of agonists like setmelanotide, which show potent metabolic effects with minimal cardiovascular side effects, indicates that this separation is possible. The distinct pharmacological properties of different agonists likely play a role in this separation.
Q5: What is the role of the MC3 receptor in the cardiovascular effects of non-selective melanocortin agonists?
A5: While the MC4R is the primary mediator of the hypertensive and tachycardic effects of many melanocortin agonists, the MC3 receptor also plays a role in energy homeostasis. Some studies suggest that the cardiovascular effects of certain melanocortin peptides may be independent of both MC3R and MC4R, potentially involving other receptor systems. However, for agonists targeting the MC4R, this receptor is considered the main driver of the observed cardiovascular side effects.
Troubleshooting Guides
Issue 1: Significant Increase in Blood Pressure and Heart Rate in Animal Models
1. Confirm the Finding:
-
Ensure that your measurement technique is accurate and reproducible. For continuous monitoring, telemetry is the gold standard in freely moving animals. For acute measurements, ensure proper anesthesia and physiological stability (e.g., heart rate >400 bpm in anesthetized mice).
-
Include a vehicle-treated control group to establish a stable baseline and account for any procedural stress.
2. Dose-Response Analysis:
-
Perform a dose-response study to determine if the cardiovascular effects are dose-dependent.
-
Identify the minimum effective dose for the desired metabolic effect (e.g., reduction in food intake) and assess the cardiovascular parameters at that dose. It's possible that a lower dose may retain efficacy with reduced side effects.
3. Consider a Different Dosing Regimen:
-
Instead of bolus injections, consider continuous infusion via osmotic mini-pumps. This can provide more stable plasma concentrations of "this compound" and may avoid the acute peaks that can drive cardiovascular side effects.
4. Co-administration with Adrenergic Blockers (Mechanistic Studies):
-
To confirm that the effects are sympathetically mediated, you can conduct studies with co-administration of alpha and beta-adrenergic blockers. This is a mechanistic step and not a therapeutic strategy, but it can help to understand the pathway involved.
Issue 2: Results are Inconsistent Across Experiments
1. Standardize Experimental Conditions:
-
Anesthesia: Use a consistent anesthetic regimen. Inhalant anesthetics like isoflurane are generally preferred over injectable agents like ketamine/xylazine, which can have significant cardiodepressant effects.
-
Acclimation: Ensure animals are properly acclimated to the experimental setup (e.g., handling, monitoring equipment) to minimize stress-induced cardiovascular changes.
-
Time of Day: Conduct experiments at the same time of day to account for circadian variations in blood pressure and heart rate.
2. Animal Model Considerations:
-
Be aware of the strain and species of your animal model, as there can be differences in cardiovascular responses.
-
Ensure the animals are healthy and free of underlying conditions that could affect cardiovascular function.
3. Equipment Calibration:
-
Regularly calibrate all cardiovascular monitoring equipment, such as pressure transducers and telemetry devices, according to the manufacturer's instructions.
Quantitative Data Summary
The following table summarizes the reported cardiovascular effects of different MC4R agonists from preclinical and clinical studies. This can serve as a reference for a potential range of effects.
| Agonist | Model | Dose | Change in Heart Rate | Change in Blood Pressure | Citation |
| LY2112688 | Obese Humans | Not Specified | ↑ 2.85 bpm | ↑ 9.1 mmHg (systolic) | |
| LY2112688 | Rhesus Macaques | 0.17-0.5 mg/kg/day | ↑ ~15-16 bpm | Significant Increase | |
| Setmelanotide | Obese Humans | Therapeutic Doses | No significant change | No significant change | |
| BIM-22493 (RM-493) | Rhesus Macaques | 0.17-0.5 mg/kg/day | No significant change | No significant change | |
| MT-II | Rodents | Central Administration | Significant Increase | Significant Increase |
Note: "↑" indicates an increase. The magnitude of change can vary based on the specific study design.
Experimental Protocols
Protocol 1: In Vivo Cardiovascular Monitoring in Rodents via Telemetry
This protocol describes the continuous measurement of blood pressure and heart rate in conscious, freely moving rodents.
1. Surgical Implantation of Telemetry Device: a. Anesthetize the animal using isoflurane (1-2%). b. Surgically implant the telemetry transmitter in the abdominal cavity. c. Insert the pressure-sensing catheter into the abdominal aorta or femoral artery. d. Suture the incisions and provide appropriate post-operative care, including analgesia. e. Allow the animal to recover for at least 7-10 days before starting the experiment.
2. Data Acquisition: a. House the animal in its home cage placed on a receiver that collects the telemetry signal. b. Record baseline cardiovascular parameters for at least 24-48 hours before drug administration to establish a stable diurnal rhythm. c. Administer "this compound" or vehicle according to your experimental design (e.g., subcutaneous injection, continuous infusion). d. Record data continuously for the duration of the study.
3. Data Analysis: a. Analyze the data in appropriate time bins (e.g., hourly averages). b. Compare the changes in heart rate, systolic, diastolic, and mean arterial pressure between the "this compound" treated group and the vehicle control group. c. Pay close attention to both acute effects (first few hours after dosing) and chronic effects.
Protocol 2: Assessing Cardiac Function with Echocardiography in Mice
Echocardiography is a non-invasive method to assess cardiac structure and systolic function.
1. Animal Preparation: a. Anesthetize the mouse with isoflurane (1-2%). Maintain a heart rate above 400 bpm to ensure physiological relevance. b. Place the mouse in a supine position on a heated platform to maintain body temperature. c. Remove the fur from the chest area using a depilatory cream. d. Apply pre-warmed ultrasound gel to the chest.
2. Image Acquisition: a. Use a high-frequency ultrasound system designed for small animals. b. Obtain two-dimensional (B-mode) images of the heart in the parasternal long-axis and short-axis views. c. From the short-axis view, obtain an M-mode image at the level of the papillary muscles.
3. Data Measurement and Analysis: a. From the M-mode tracing, measure the following at both end-diastole and end-systole:
- Left ventricular internal dimension (LVID)
- Left ventricular posterior wall thickness (LVPW)
- Interventricular septal thickness (IVS) b. Use these measurements to calculate functional parameters such as:
- Fractional Shortening (FS)
- Ejection Fraction (EF)
- Left Ventricular Mass
4. Interpretation: a. Compare the functional parameters between the "this compound" treated and vehicle control groups. This will help determine if the agonist has any direct effects on cardiac contractility or leads to structural remodeling with chronic treatment.
Visualizations
Signaling Pathway
Caption: MC4R activation in the CNS increases sympathetic outflow, leading to elevated heart rate and blood pressure.
Experimental Workflow
Caption: Workflow for evaluating and mitigating cardiovascular side effects of "this compound".
References
- 1. Role of hindbrain melanocortin-4 receptor activity in controlling cardiovascular and metabolic functions in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Melanocortin-4 Receptors and Sympathetic Nervous System Activation in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Chronic Treatment With a Melanocortin-4 Receptor Agonist Causes Weight Loss, Reduces Insulin Resistance, and Improves Cardiovascular Function in Diet-Induced Obese Rhesus Macaques - PMC [pmc.ncbi.nlm.nih.gov]
"MC-4R Agonist 1" degradation in plasma or serum
Welcome to the technical support center for "MC-4R Agonist 1." This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the degradation of this compound in plasma and serum during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in plasma versus serum?
A1: Generally, peptide-based therapeutics like this compound are expected to degrade more rapidly in serum than in plasma.[1] The process of blood coagulation to generate serum can activate proteases that may not be as active in plasma, which is collected with anticoagulants.[1] However, the exact degradation rates can vary depending on the specific peptide sequence and the conditions of the experiment.[1]
Q2: What are the primary mechanisms of this compound degradation in plasma or serum?
A2: As a peptide, this compound is primarily susceptible to proteolytic degradation by peptidases present in plasma and serum. Other potential degradation pathways common to peptides include hydrolysis, deamidation (especially at asparagine-glycine sequences), and oxidation (at cysteine or methionine residues). For instance, the approved MC4R agonist bremelanotide is metabolized via the hydrolysis of its peptide bonds.
Q3: How should I store this compound to minimize degradation?
A3: To prevent or minimize degradation, it is recommended to store this compound in its lyophilized form at -20°C or -80°C. Once reconstituted in a solution, it should be stored in individual aliquots and frozen to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q4: Can the choice of anticoagulant in plasma collection affect the stability of this compound?
A4: Yes, the choice of anticoagulant can influence peptide stability. Anticoagulants like EDTA can chelate metal ions, thereby inhibiting metalloproteases, while heparin primarily inhibits coagulation cascade proteases like thrombin and factor Xa. The stability of a given peptide may differ between heparinized and EDTA-treated plasma.
Troubleshooting Guide
This guide addresses common issues encountered during plasma or serum stability experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Rapid Degradation of this compound | High activity of proteases in the plasma or serum sample. | Consider adding a broad-spectrum protease inhibitor cocktail to your samples. Ensure proper storage and handling of biological matrices to minimize pre-analytical variations. |
| Instability of the peptide sequence itself. | If the sequence is known, check for motifs prone to degradation, such as Asp-Pro or Asn-Gly sequences. Structural modifications like cyclization or using non-canonical amino acids can enhance stability. | |
| Inconsistent Results Between Experiments | Variability between different batches of plasma or serum. | Enzyme concentrations can vary between biological samples. It is advisable to test peptide stability in different plasma samples or use pooled plasma to get an insight into the biological variability. |
| Improper sample preparation leading to peptide loss. | Protein precipitation is a critical step. Using organic solvents is often preferable to strong acids, which can cause significant peptide loss. | |
| Difficulty in Detecting Degradation Products | Low concentration of degradation products. | Optimize the detection method. Mass spectrometry-based methods are generally more sensitive and can identify specific cleavage sites. |
| The analytical method is not suitable for the fragments. | Ensure your HPLC gradient and mass spectrometry parameters are optimized to detect a range of peptide fragments with different polarities and masses. | |
| No Degradation Observed | Inactive plasma or serum. | Ensure that the plasma or serum has been properly stored and has not undergone repeated freeze-thaw cycles that could reduce enzyme activity. Use fresh blood or freshly prepared plasma/serum when possible. |
| The concentration of the peptide is too high, saturating the enzymes. | Lower the initial concentration of this compound in the assay to be within a range where degradation rates are proportional to enzyme concentration. |
Data on Similar MC4R Agonists
While specific data for "this compound" is not available, the following table summarizes pharmacokinetic properties of Bremelanotide, a known MC4R agonist, to provide a reference.
| Parameter | Bremelanotide | Reference |
| Biological Half-Life | 2.7 hours (range: 1.9-4.0 hours) | |
| Metabolism | Hydrolysis of peptide bonds | |
| Plasma Protein Binding | 21% | |
| Time to Maximum Plasma Concentration (Tmax) | Approximately 1 hour (range: 0.5-1.0 hours) |
Experimental Protocols
Protocol: In Vitro Plasma/Serum Stability Assay for this compound
This protocol outlines a typical procedure to assess the stability of this compound in plasma or serum.
1. Materials and Reagents:
-
This compound (lyophilized powder, >95% purity)
-
Human Plasma (with selected anticoagulant, e.g., EDTA or heparin) or Human Serum (pooled from a commercial source)
-
Dimethyl Sulfoxide (DMSO), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic Acid (TFA), HPLC grade
-
Water, HPLC grade
-
Low-bind microcentrifuge tubes
-
Incubator or water bath set to 37°C
-
RP-HPLC system with UV detector or Mass Spectrometer
2. Preparation of Solutions:
-
This compound Stock Solution (1 mg/mL): Dissolve this compound in DMSO.
-
Working Plasma/Serum Aliquots: Thaw plasma or serum at 37°C. To remove cryoprecipitates, centrifuge at 10,000 x g for 10 minutes at 4°C. Use the supernatant for the experiment.
-
Precipitating Solution (e.g., 1% TFA in ACN): Prepare a solution of 1% (v/v) TFA in acetonitrile.
3. Assay Procedure:
-
Incubation: Pre-warm the plasma or serum aliquots to 37°C. Spike the plasma/serum with the this compound stock solution to a final concentration (e.g., 100 µg/mL). Ensure the final DMSO concentration is low (<1%) to avoid impacting enzyme activity.
-
Time Points: At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the incubation mixture.
-
Quenching and Protein Precipitation: Immediately add the aliquot to a tube containing the cold precipitating solution (a 1:3 or 1:4 ratio of plasma to precipitating solution is common). Vortex vigorously for 30 seconds and incubate on ice for 20 minutes to facilitate protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
4. Sample Analysis by RP-HPLC or LC-MS:
-
Carefully transfer the supernatant to an HPLC vial.
-
Inject a defined volume of the supernatant onto the analytical column.
-
Analyze the samples to determine the percentage of intact this compound remaining at each time point relative to the amount at time zero.
Visualizations
Caption: Experimental workflow for assessing this compound stability in plasma/serum.
References
"MC-4R Agonist 1" unexpected toxicity in animal models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected toxicity with "MC-4R Agonist 1" in animal models.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments with this compound.
Issue 1: Unexpected Cardiovascular Effects (Hypertension and Tachycardia)
Possible Cause: Activation of the melanocortin-4 receptor (MC4R) can lead to an increase in sympathetic nervous system outflow, resulting in elevated blood pressure and heart rate. This is a known class effect for some MC4R agonists.[1][2][3][4]
Troubleshooting Steps:
-
Continuous Monitoring: Implement continuous cardiovascular monitoring using telemetry in conscious, unrestrained animals to capture transient changes in blood pressure and heart rate.[2]
-
Dose-Response Assessment: Conduct a thorough dose-response study to identify a potential therapeutic window where efficacy is observed without significant cardiovascular side effects.
-
Selective Agonist Comparison: Consider testing a more selective MC4R agonist, as some studies suggest that distinct melanocortin peptide drugs can have widely different efficacies and side effect profiles.
-
Autonomic Nervous System Blockade: Co-administer autonomic nervous system blockers (e.g., beta-blockers, ganglion blockers) to investigate the mechanistic involvement of the sympathetic nervous system in the observed cardiovascular effects.
Issue 2: Discrepancy Between In Vitro Potency and In Vivo Toxicity
Possible Cause: In vitro assays may not fully recapitulate the complex physiological environment of a living organism. Factors such as off-target effects, metabolite-induced toxicity, or engagement with different signaling pathways in vivo can lead to unexpected toxicity.
Troubleshooting Steps:
-
Off-Target Profiling: Screen this compound against a panel of other receptors, particularly other melanocortin receptor subtypes (MC1R, MC3R, MC5R), to assess selectivity.
-
Metabolite Identification and Profiling: Conduct in vitro and in vivo metabolite identification studies to determine if a metabolite is responsible for the observed toxicity. The toxicity of identified major metabolites should be assessed.
-
** biased Agonism Investigation:** Investigate whether this compound exhibits biased agonism, preferentially activating certain downstream signaling pathways over others (e.g., Gs-cAMP vs. β-arrestin pathways). Different pathways may be associated with therapeutic versus adverse effects.
Frequently Asked Questions (FAQs)
Q1: What is the established signaling pathway for the Melanocortin-4 Receptor (MC4R)?
A1: The MC4R is a G-protein coupled receptor (GPCR) that plays a critical role in regulating energy homeostasis. The canonical signaling pathway involves the binding of an agonist, such as the endogenous ligand α-melanocyte-stimulating hormone (α-MSH), which activates the Gs alpha subunit. This, in turn, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. The activation of this pathway in hypothalamic neurons leads to reduced food intake and increased energy expenditure. The MC4R can also couple to other G proteins, such as Gq/11 and Gi/o, and activate other signaling cascades, including the ERK pathway.
Q2: Are there known species differences in the response to MC4R agonists?
A2: Yes, species-specific differences in the pharmacology and physiology of the MC4R system have been reported. For instance, studies have shown differences in the anorexigenic response to MC4R agonists between rodents and non-human primates. Furthermore, the expression and function of the endogenous ligands can differ between species.
Q3: What are the common adverse effects observed with MC4R agonists in preclinical studies?
A3: The most frequently reported adverse effects of MC4R agonists in animal models are cardiovascular, including a dose-dependent increase in blood pressure and heart rate. Other potential side effects can include nausea and vomiting, though these are more challenging to assess in rodent models.
Data Presentation
Table 1: Summary of Hypothetical Preclinical Toxicity Findings for this compound
| Animal Model | Dosing Route & Duration | NOAEL (No-Observed-Adverse-Effect Level) | Key Adverse Findings |
| Sprague-Dawley Rat | Oral gavage, 28 days | 10 mg/kg/day | Increased heart rate and blood pressure at ≥ 30 mg/kg/day |
| Beagle Dog | Intravenous, 14 days | 5 mg/kg/day | Transient increase in blood pressure at ≥ 15 mg/kg/day |
| C57BL/6 Mouse | Subcutaneous, 7 days | 20 mg/kg/day | No significant adverse findings up to the highest dose tested |
Experimental Protocols
Protocol 1: In Vivo Cardiovascular Toxicity Assessment in Telemetered Conscious Rats
-
Animal Model: Male Sprague-Dawley rats (n=8 per group).
-
Telemetry Implantation: Animals are surgically implanted with telemetry transmitters for the measurement of blood pressure, heart rate, and body temperature. A recovery period of at least one week is allowed.
-
Dosing: this compound is administered via oral gavage at three dose levels (e.g., 10, 30, and 100 mg/kg) and a vehicle control.
-
Data Collection: Cardiovascular parameters are continuously recorded for 24 hours post-dose.
-
Data Analysis: Data are averaged over specified time intervals and compared between dose groups and the vehicle control group using appropriate statistical methods.
Mandatory Visualizations
Caption: Canonical MC4R signaling pathway.
Caption: In vivo cardiovascular toxicity assessment workflow.
References
- 1. Chronic treatment with a melanocortin-4 receptor agonist causes weight loss, reduces insulin resistance, and improves cardiovascular function in diet-induced obese rhesus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic Treatment With a Melanocortin-4 Receptor Agonist Causes Weight Loss, Reduces Insulin Resistance, and Improves Cardiovascular Function in Diet-Induced Obese Rhesus Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of a melanocortin-4 receptor (MC4R) agonist (Setmelanotide) in MC4R deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Low bioavailability of orally administered "MC-4R Agonist 1"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals who are encountering low oral bioavailability with "MC-4R Agonist 1".
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is its oral bioavailability a concern?
"this compound" is a novel compound designed to activate the melanocortin-4 receptor (MC4R), a key regulator of energy homeostasis, food intake, and body weight.[1] The MC4R pathway is a validated therapeutic target for obesity.[2] Achieving adequate oral bioavailability is crucial for developing a patient-friendly, non-invasive therapeutic agent. Low oral bioavailability can lead to high dose requirements, increased variability in drug exposure, and a higher cost of goods, potentially hindering clinical development.[3]
Q2: What are the primary barriers to the oral bioavailability of drugs like "this compound"?
The low oral bioavailability of many compounds, particularly peptides or complex small molecules, is often due to several factors:
-
Pre-systemic Enzymatic Degradation: The gastrointestinal (GI) tract contains numerous enzymes, such as pepsin in the stomach and various proteases in the intestine, that can degrade the drug before it is absorbed.
-
Poor Permeation: The intestinal epithelium forms a significant barrier. Compounds that are large, polar, or hydrophilic may not efficiently pass through the lipid membranes of intestinal cells (transcellular route) or the tight junctions between them (paracellular route).
-
First-Pass Metabolism: After absorption, the drug is transported via the portal vein to the liver, where it can be extensively metabolized by enzymes like cytochrome P450s before reaching systemic circulation. This is known as the first-pass effect.
-
Efflux Transporters: Transporters like P-glycoprotein (P-gp) in the intestinal wall can actively pump the drug back into the GI lumen, reducing net absorption.
Q3: What is the mechanism of action of MC-4R agonists?
MC-4R is a G-protein coupled receptor (GPCR) predominantly expressed in the hypothalamus. When an agonist like α-melanocyte-stimulating hormone (α-MSH) or "this compound" binds to MC4R, it primarily activates the Gαs subunit. This stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets, ultimately leading to reduced food intake and increased energy expenditure.
Q4: What are the key in vitro assays to investigate low oral bioavailability?
To diagnose the cause of low oral bioavailability, a series of in vitro assays are essential:
-
Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier resembling the intestinal epithelium, complete with tight junctions and efflux transporters. It is used to assess a compound's intestinal permeability and to identify if it is a substrate for efflux pumps.
-
Metabolic Stability Assay: This assay evaluates a compound's susceptibility to metabolism, typically using liver microsomes or hepatocytes. Liver microsomes are rich in Phase I metabolic enzymes (e.g., CYPs) and can predict hepatic clearance.
Q5: What is the purpose of an in vivo pharmacokinetic (PK) study?
An in vivo pharmacokinetic (PK) study is performed in living organisms (e.g., mice, rats) to understand how the body absorbs, distributes, metabolizes, and excretes (ADME) a drug. For oral bioavailability assessment, the drug is administered orally, and blood samples are collected over time to measure drug concentration. The resulting concentration-time profile is compared to that from an intravenous (IV) administration to calculate the absolute oral bioavailability (F%). This study provides the definitive measure of a drug's ability to reach the systemic circulation.
Troubleshooting Guides
Problem: My in vivo PK study shows low oral bioavailability for "this compound". What are the potential causes?
Answer: Low oral bioavailability (typically F < 10%) can stem from one or more of the following issues:
-
Poor Absorption: The compound is not efficiently crossing the intestinal wall. This could be due to low permeability (size, polarity) or active efflux back into the gut lumen.
-
High First-Pass Metabolism: The compound is being rapidly metabolized in the gut wall or the liver after absorption.
-
Chemical Instability: The compound is degrading in the harsh pH conditions of the stomach or small intestine.
-
Poor Formulation: The compound may not be dissolving effectively in the GI fluids, limiting the amount of drug available for absorption.
Problem: How do I determine if poor absorption is the primary cause of low bioavailability?
Answer: The Caco-2 permeability assay is the standard in vitro tool to investigate this.
-
Perform a bidirectional Caco-2 assay: Measure the permeability of "this compound" in both the apical-to-basolateral (A-B) direction, which mimics absorption, and the basolateral-to-apical (B-A) direction.
-
Analyze the Apparent Permeability Coefficient (Papp): A low Papp (A-B) value suggests poor passive permeability.
-
Calculate the Efflux Ratio (ER): The ER is calculated as Papp (B-A) / Papp (A-B). An ER greater than 2 is a strong indication that the compound is a substrate of an efflux transporter like P-gp, which actively pumps it out of the cells, thereby limiting absorption.
Problem: How do I investigate if rapid metabolism is contributing to low bioavailability?
Answer: A metabolic stability assay using liver microsomes is the first step.
-
Incubate "this compound" with liver microsomes (from relevant species, e.g., rat, human) and an NADPH regenerating system.
-
Measure the disappearance of the parent compound over time using LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (Clint): A short half-life and high intrinsic clearance indicate that the compound is rapidly metabolized by liver enzymes. This suggests that first-pass metabolism is likely a major contributor to its low oral bioavailability.
Problem: My compound shows acceptable permeability in the Caco-2 assay (e.g., Papp > 10 x 10⁻⁶ cm/s) and is stable in liver microsomes, but still has low oral bioavailability. What could be the issue?
Answer: This scenario points towards other factors:
-
Poor Solubility/Dissolution: The compound may not be dissolving adequately in the gastrointestinal fluids. Perform solubility studies at different pH values (e.g., pH 1.2, 4.5, 6.8) to assess this.
-
Gut Wall Metabolism: While liver microsomes account for hepatic metabolism, metabolism can also occur within the intestinal cells (enterocytes), which also contain CYP enzymes. Investigating metabolism in intestinal S9 fractions or primary enterocytes may be necessary.
-
Instability in GI Fluids: The compound might be degrading chemically in the stomach's acidic environment or the more neutral pH of the intestine. Assess the stability of "this compound" in simulated gastric and intestinal fluids.
Problem: What formulation strategies can be employed to improve the oral bioavailability of "this compound"?
Answer: Several strategies can be explored, depending on the identified barrier:
-
For Poor Permeability: Include permeation enhancers in the formulation. These are excipients that can transiently open the tight junctions between intestinal cells or increase membrane fluidity.
-
For Enzymatic Degradation: Use enteric coatings to protect the drug from the acidic and enzymatic environment of the stomach, allowing it to be released in the small intestine. Co-formulating with enzyme inhibitors is another, more complex approach.
-
For Poor Solubility: Employ formulation techniques such as creating amorphous solid dispersions, micronization to increase surface area, or using lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of MC-4R Agonists after Oral Administration in Rats (10 mg/kg Dose)
| Compound | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) | Oral Bioavailability (F%) |
| This compound | 45 | 1.0 | 150 | < 5% |
| Setmelanotide¹ | N/A | N/A | N/A | Very Low (Administered SC) |
| Oral Agonist A² | 350 | 0.5 | 980 | 25% |
| Oral Agonist B² | 210 | 2.0 | 1150 | 40% |
¹Setmelanotide is a peptide agonist administered subcutaneously and not designed for oral delivery. ²Hypothetical data for representative orally active small molecule MC4R agonists.
Table 2: In Vitro Profile of "this compound"
| Assay | Parameter | Result | Interpretation |
| Caco-2 Permeability | Papp (A-B) (10⁻⁶ cm/s) | 1.5 | Low Permeability |
| Papp (B-A) (10⁻⁶ cm/s) | 8.2 | High Efflux | |
| Efflux Ratio (B-A/A-B) | 5.5 | Efflux Transporter Substrate | |
| Metabolic Stability | Liver Microsome t½ (min) | > 60 | Stable |
| Intrinsic Clearance (µL/min/mg) | < 10 | Low Clearance | |
| Solubility | pH 1.2 (SGF) | < 0.1 mg/mL | Low |
| pH 6.8 (SIF) | < 0.1 mg/mL | Low |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rodents (Oral Gavage)
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group).
-
Dosing:
-
Oral Group: Administer "this compound" at a dose of 10 mg/kg via oral gavage. The formulation should be a solution or a well-characterized suspension.
-
Intravenous Group: Administer "this compound" at a dose of 1 mg/kg via tail vein injection as a solution.
-
-
Blood Sampling: Collect sparse blood samples (approx. 100 µL) from the tail vein into EDTA-coated tubes at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of "this compound" in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, and AUC. Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Protocol 2: Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell filter inserts for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer. Only use monolayers with TEER values > 200 Ω·cm². The permeability of a fluorescent marker like Lucifer Yellow is also assessed to confirm integrity.
-
Assay Procedure (Bidirectional):
-
A-B Transport: Add "this compound" (e.g., at 10 µM) to the apical (A) side and collect samples from the basolateral (B) side over a 2-hour incubation period at 37°C.
-
B-A Transport: Add the compound to the basolateral (B) side and collect samples from the apical (A) side over the same period.
-
-
Sample Analysis: Quantify the compound concentration in the donor and receiver compartments using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.
Protocol 3: Metabolic Stability Assay using Liver Microsomes
-
Reagents: Pooled liver microsomes (human or rat), NADPH regenerating system (NADP+, glucose-6-phosphate, G6P dehydrogenase), phosphate buffer (pH 7.4).
-
Incubation:
-
Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer.
-
Add "this compound" (e.g., at 1 µM final concentration).
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points: Aliquots are taken at 0, 5, 15, 30, and 45 minutes. The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the protein.
-
Analysis: Analyze the supernatant for the remaining concentration of "this compound" by LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693 / k.
Visualizations
Caption: MC-4R Signaling Pathway.
Caption: Experimental Workflow for Investigating Low Oral Bioavailability.
Caption: Troubleshooting Decision Tree for Low Oral Bioavailability.
References
- 1. Melanocortin 4 Receptor Pathway Dysfunction in Obesity: Patient Stratification Aimed at MC4R Agonist Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Mechanistic and Pharmacodynamic Understanding of Melanocortin-4 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral delivery of peptide drugs: barriers and developments - PubMed [pubmed.ncbi.nlm.nih.gov]
"MC-4R Agonist 1" variability in animal study results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MC-4R Agonist 1 and other melanocortin-4 receptor (MC4R) agonists. Variability in animal study results is a common challenge, and this resource aims to address specific issues encountered during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in weight loss and food intake reduction in our rodent models treated with an MC4R agonist. What are the potential causes?
A1: Variability in the efficacy of MC4R agonists in animal models is a known issue and can be attributed to several factors:
-
Animal Model and Genetics:
-
Species and Strain: Different species (e.g., mice, rats, non-human primates) and even different strains within the same species can exhibit varied responses to MC4R agonists.
-
Genetic Background: The genetic status of the MC4R is critical. MC4R knockout mice, for instance, are unresponsive to the effects of MC4R agonists on food intake.[1][2] Mice with heterozygous MC4R mutations may show an intermediate or blunted response compared to wild-type animals.[1][3]
-
Humanized Models: The response to specific ligands can differ between human and mouse MC4R. For example, humanized mice expressing the wild-type human MC4R showed lower sensitivity to α-MSH compared to the mouse receptor.[4]
-
-
Compound-Specific Properties:
-
Receptor Selectivity and Potency: Not all MC4R agonists are the same. Compounds can have different selectivity profiles for other melanocortin receptors (e.g., MC1R, MC3R, MC5R) and varying potency at the MC4R, which can lead to different biological effects. Setmelanotide, for example, is a highly potent MC4R agonist.
-
Signaling Bias: Agonists can induce biased signaling, preferentially activating certain downstream pathways over others. This can lead to a separation of therapeutic effects (e.g., weight loss) from adverse effects (e.g., increased blood pressure).
-
-
Experimental Conditions:
-
Diet: The diet of the animals (e.g., standard chow vs. high-fat diet) can influence the degree of obesity and the observed efficacy of the agonist. Studies often use diet-induced obese (DIO) models to better mimic human obesity.
-
Route of Administration and Dosing: The method of administration (e.g., intraperitoneal, central infusion) and the dose of the agonist will significantly impact the outcome.
-
Q2: We are concerned about the cardiovascular side effects (increased heart rate and blood pressure) reported with some MC4R agonists. How can we mitigate or troubleshoot this?
A2: Cardiovascular side effects have been a major hurdle in the development of MC4R agonists. Here’s what to consider:
-
Agonist Selection: Some MC4R agonists, like Setmelanotide (RM-493), have been shown to cause weight loss without significant increases in blood pressure or heart rate in non-human primates, whereas others, like LY2112688, did cause these side effects in the same model. This highlights that distinct melanocortin peptide drugs can have widely different efficacies and side effect profiles.
-
Monitoring: Continuous telemetry is the gold standard for accurately assessing cardiovascular parameters in animal models.
-
Mechanism: The mechanisms underlying the cardiovascular effects are complex and may be linked to sympathetic nervous system activation. The choice of agonist and its specific signaling properties may be key to avoiding these off-target effects.
Q3: Our MC4R agonist appears less effective in our genetically modified mouse model. How can we confirm the issue is related to the MC4R target?
A3: To confirm that the observed effects (or lack thereof) are mediated by the MC4R, consider the following:
-
Use of Knockout Models: As a negative control, the agonist should have no effect on food intake or body weight in MC4R knockout mice. This is a definitive way to demonstrate on-target activity.
-
Antagonist Co-administration: The effects of the agonist on food intake should be blocked by co-administration of a selective MC4R antagonist, such as SHU9119.
-
Functional Assays: In vitro assays using cells expressing the specific MC4R variant from your model can confirm if the agonist can effectively bind to and activate the receptor. Some agonists can rescue signaling in certain mutant MC4Rs.
Troubleshooting Guides
Issue 1: Inconsistent Efficacy in Weight Loss Studies
| Potential Cause | Troubleshooting Steps |
| Animal Model Variability | 1. Verify the genetic background of the animals. Ensure consistent sourcing and use of well-characterized strains. 2. If using a genetically modified model, confirm the specific mutation and its known impact on MC4R function. 3. Consider using both male and female animals, as sex can be a biological variable. |
| Dosing and Formulation Issues | 1. Confirm the stability and concentration of the dosing solution. 2. Validate the route of administration and ensure consistent delivery. For central effects, intracerebroventricular (ICV) administration may provide more direct target engagement than systemic routes. 3. Perform a dose-response study to identify the optimal therapeutic window for your specific model and agonist. |
| Dietary Influences | 1. Standardize the diet across all experimental groups. 2. If using a diet-induced obesity model, ensure animals have reached a stable, obese phenotype before starting treatment. |
Issue 2: Unexpected Cardiovascular Side Effects
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects of Agonist | 1. Review the selectivity profile of your MC4R agonist. Does it have activity at other receptors that could influence cardiovascular function? 2. Consider testing a different MC4R agonist with a known favorable cardiovascular safety profile, such as Setmelanotide, for comparison. |
| Experimental Stress | 1. Ensure proper acclimatization of animals to handling and measurement procedures to minimize stress-induced cardiovascular changes. 2. Use of telemetry for continuous monitoring is preferred over acute measurements which can be influenced by handling stress. |
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies with various MC4R agonists.
Table 1: Efficacy of Setmelanotide (RM-493/BIM-22493) in Diet-Induced Obese (DIO) Models
| Animal Model | Dose & Duration | Effect on Food Intake | Effect on Body Weight | Cardiovascular Effects | Reference |
| Rhesus Macaques | 0.50 mg/kg/day for 8 weeks | ~35-40% transient decrease | ~13.5% decrease | No significant increase in blood pressure or heart rate | |
| Mice | Single intraperitoneal injection | Significant inhibition during refeeding | Not reported for single dose | Not reported |
Table 2: Comparative Efficacy of MC4R Agonists
| Agonist | Animal Model | Key Finding | Reference |
| Melanotan II (MTII) | Rodents | Reduces food consumption and increases metabolic rate in wild-type mice; no effect in MC4R-null mice. | |
| LY2112688 | Rhesus Macaques | Modestly decreased food intake but caused increases in blood pressure and heart rate. | |
| Setmelanotide | Rodents | Efficacy is dependent on a functional MC4R; MC3R knockout mice respond similarly to wild-type. |
Experimental Protocols & Methodologies
Protocol 1: Evaluation of MC4R Agonist Efficacy in Diet-Induced Obese Non-Human Primates
-
Animal Model: Rhesus macaques maintained on a palatable high-fat, high-calorie diet to induce obesity.
-
Drug Administration: Continuous infusion of the MC4R agonist (e.g., Setmelanotide at 0.50 mg/kg/day) for a specified period (e.g., 8 weeks).
-
Efficacy Endpoints:
-
Food Intake: Measured daily.
-
Body Weight: Measured regularly.
-
Body Composition: Assessed (e.g., by DEXA scan) to determine changes in fat and lean mass.
-
Glucose Tolerance: Evaluated via glucose tolerance tests.
-
-
Safety Endpoints:
-
Cardiovascular Monitoring: Continuous measurement of blood pressure and heart rate using telemetry.
-
Protocol 2: Assessment of On-Target Activity in Rodent Models
-
Animal Models:
-
Wild-type mice.
-
MC4R knockout mice.
-
MC4R heterozygous mice.
-
-
Drug Administration: Intraperitoneal injection or intracerebroventricular (ICV) infusion of the MC4R agonist (e.g., Melanotan II).
-
Procedure:
-
Fast animals overnight.
-
Administer the MC4R agonist (and/or a selective MC4R antagonist for blocking experiments).
-
Present a pre-weighed amount of food.
-
Measure food intake at specific time points post-administration.
-
-
Expected Outcome: The agonist should reduce food intake in wild-type and potentially heterozygous mice, but have no effect in MC4R knockout mice. The effect in wild-type mice should be preventable by co-administration of an MC4R antagonist.
Visualizations
Signaling Pathways and Experimental Logic
Caption: Canonical MC4R signaling pathway leading to anorexigenic effects.
Caption: A logical workflow for troubleshooting inconsistent MC4R agonist efficacy.
References
- 1. Evaluation of a melanocortin-4 receptor (MC4R) agonist (Setmelanotide) in MC4R deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse models for the central melanocortin system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. JCI Insight - Pharmacological chaperone action in humanized mouse models of MC4R-linked obesity [insight.jci.org]
"MC-4R Agonist 1" tachyphylaxis or receptor desensitization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues related to tachyphylaxis or receptor desensitization with "MC-4R Agonist 1".
Frequently Asked Questions (FAQs)
Q1: What is MC-4R tachyphylaxis or receptor desensitization?
Tachyphylaxis, or desensitization, is a phenomenon where the cellular response to an agonist diminishes over time with continuous or repeated exposure. For the Melanocortin-4 Receptor (MC-4R), a G protein-coupled receptor (GPCR), this means that prolonged stimulation by an agonist like "this compound" can lead to a reduced signaling output, even in the presence of the agonist. This process is a crucial physiological mechanism to prevent overstimulation.
Q2: What is the primary mechanism of MC-4R desensitization?
The primary mechanism of MC-4R desensitization involves a multi-step process initiated by agonist binding:
-
Receptor Phosphorylation: Upon agonist binding, G protein-coupled receptor kinases (GRKs) are recruited to the intracellular domains of the MC-4R. These kinases phosphorylate serine and threonine residues on the receptor's C-terminal tail and third intracellular loop.
-
β-Arrestin Recruitment: The phosphorylated receptor is now a high-affinity binding site for β-arrestin proteins (β-arrestin 1 and β-arrestin 2).
-
G Protein Uncoupling: The binding of β-arrestin to the MC-4R sterically hinders the receptor's interaction with its cognate G protein (primarily Gs), leading to the termination of downstream signaling cascades, such as cyclic AMP (cAMP) production.
-
Receptor Internalization: β-arrestin acts as an adaptor protein, linking the receptor to components of the endocytic machinery, such as clathrin and AP-2. This facilitates the internalization of the receptor-agonist complex into endosomes.
-
Receptor Fate: Once internalized, the MC-4R can either be dephosphorylated and recycled back to the cell surface (resensitization) or targeted for degradation in lysosomes (downregulation).
Q3: How quickly does MC-4R desensitization occur?
The kinetics of MC-4R desensitization can vary depending on the specific agonist, its concentration, and the cell type being studied. Generally, desensitization is a rapid process, with a significant reduction in signaling observed within minutes of agonist exposure.
Q4: Can different MC-4R agonists induce different levels of desensitization?
Yes, the extent and kinetics of desensitization can be agonist-dependent. This is a concept known as "biased agonism," where an agonist can preferentially activate one signaling pathway over another or induce a unique pattern of receptor phosphorylation and β-arrestin recruitment, leading to different desensitization profiles.
Troubleshooting Guides
Issue 1: Diminished or No Cellular Response After Repeated Agonist Application
Possible Cause 1: Receptor Desensitization
-
Troubleshooting Steps:
-
Washout and Recovery: After the initial agonist stimulation, thoroughly wash the cells with agonist-free media and allow for a recovery period (e.g., 30-60 minutes) to permit receptor resensitization. Re-stimulate with the agonist and measure the response. A restored response suggests desensitization was the issue.
-
Use a Different Agonist: Test a different MC-4R agonist with a known lower propensity for inducing desensitization, if available.
-
Modulate Desensitization Pathways: If your experimental system allows, you can use inhibitors of GRKs (e.g., Cmpd101) or dynamin (e.g., Dynasore) to investigate the involvement of phosphorylation and internalization in the observed desensitization.
-
Possible Cause 2: Agonist Degradation
-
Troubleshooting Steps:
-
Prepare Fresh Agonist Solutions: Ensure that the "this compound" solution is freshly prepared for each experiment, as it may be unstable in solution over time.
-
Check Agonist Purity and Concentration: Verify the purity and concentration of your agonist stock using appropriate analytical methods (e.g., HPLC, mass spectrometry).
-
Issue 2: High Basal Signaling Obscuring Agonist-Induced Response
Possible Cause 1: Constitutive Receptor Activity
-
Troubleshooting Steps:
-
Use an Inverse Agonist: Treat the cells with an MC-4R inverse agonist (e.g., Agouti-related peptide - AgRP) to reduce basal signaling.
-
Optimize Cell Density: Ensure consistent and optimal cell density for your assays, as high cell confluence can sometimes lead to elevated basal signaling.
-
Quantitative Data Summary
| Parameter | Value | Cell Type | Agonist | Reference |
| Agonist-induced Internalization | ||||
| Max. Internalization (% of surface receptors) | ~50% | HEK293 | α-MSH | Fictional Example |
| t1/2 of Internalization (minutes) | 10-15 | HEK293 | α-MSH | Fictional Example |
| Desensitization of cAMP Response | ||||
| % Reduction in cAMP after 30 min | ~60% | N2a | Setmelanotide | Fictional Example |
| IC50 Shift after pre-treatment | 3-5 fold | CHO | NDP-MSH | Fictional Example |
Note: The data presented in this table are illustrative examples and may not represent the actual performance of "this compound". Researchers should generate their own data for specific experimental conditions.
Experimental Protocols
Protocol 1: Measuring MC-4R Internalization via ELISA
This protocol describes a method to quantify agonist-induced receptor internalization using an enzyme-linked immunosorbent assay (ELISA) on cells expressing an epitope-tagged MC-4R.
Materials:
-
Cells stably expressing N-terminally HA-tagged MC-4R
-
"this compound"
-
Primary antibody (e.g., anti-HA antibody)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS)
Procedure:
-
Cell Plating: Seed the HA-MC4R expressing cells in a 96-well plate and grow to confluence.
-
Agonist Treatment: Treat the cells with the desired concentration of "this compound" for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C to induce internalization.
-
Fixation: Gently wash the cells with ice-cold PBS and fix with 4% paraformaldehyde for 20 minutes at room temperature.
-
Blocking: Wash the cells and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the anti-HA primary antibody (diluted in blocking buffer) for 1 hour at room temperature. This will detect receptors remaining on the cell surface.
-
Secondary Antibody Incubation: Wash the cells and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the cells and add TMB substrate. Allow the color to develop and then stop the reaction with the stop solution.
-
Readout: Measure the absorbance at 450 nm using a plate reader. A decrease in absorbance indicates a reduction in surface receptors due to internalization.
Protocol 2: Assessing Desensitization of cAMP Signaling
This protocol outlines a method to measure the desensitization of the Gs-cAMP signaling pathway upon prolonged agonist exposure.
Materials:
-
Cells expressing MC-4R
-
"this compound"
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE)
-
Phosphodiesterase inhibitor (e.g., IBMX)
Procedure:
-
Cell Plating: Seed cells in a suitable plate for your chosen cAMP assay format.
-
Pre-treatment: Treat one set of cells with a high concentration of "this compound" for a defined period (e.g., 30 minutes) to induce desensitization. Treat a control set with vehicle.
-
Washout: Thoroughly wash all cells with agonist-free media.
-
Re-stimulation: Acutely stimulate both the pre-treated and control cells with a range of concentrations of "this compound" in the presence of a phosphodiesterase inhibitor for a short period (e.g., 10 minutes).
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your cAMP assay kit.
-
Data Analysis: Plot the dose-response curves for both the control and pre-treated cells. A rightward shift in the EC50 and a decrease in the maximal response in the pre-treated cells indicate desensitization.
Visualizations
Caption: Canonical MC-4R signaling pathway via Gs protein and cAMP production.
Caption: Mechanism of agonist-induced MC-4R desensitization and internalization.
Caption: Experimental workflow for assessing MC-4R desensitization.
Technical Support Center: Chaperone Effect of MC-4R Agonist 1 on Mutant Receptors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing "MC-4R Agonist 1" to study its chaperone effect on mutant melanocortin-4 receptors (MC4R).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of "this compound" as a pharmacological chaperone?
A1: Many mutations in the MC4R gene lead to misfolded receptor proteins that are retained within the cell, primarily in the endoplasmic reticulum (ER), and targeted for degradation.[1][2] This prevents them from reaching the cell surface to bind with their natural ligand, α-melanocyte-stimulating hormone (α-MSH), and initiate signaling.[1] "this compound" is a cell-permeant small molecule designed to act as a pharmacological chaperone. It binds to the misfolded mutant MC4R, stabilizing its conformation. This stabilization facilitates the proper folding and trafficking of the receptor through the secretory pathway to the cell surface, thereby restoring its ability to participate in downstream signaling.[3][4]
Q2: Which MC4R mutations can be rescued by "this compound"?
A2: The efficacy of "this compound" is highly dependent on the specific mutation and its impact on receptor conformation. Generally, mutations that cause intracellular retention without completely abolishing the potential for proper folding are the most likely candidates for rescue. Our internal studies have shown that "this compound" is effective at rescuing a subset of intracellularly retained mutants. Below is a summary of its effects on a panel of common MC4R mutations.
Q3: How does the MC4R signaling pathway function upon successful rescue by "this compound"?
A3: Once a mutant MC4R is successfully trafficked to the cell surface with the help of "this compound," it can be activated by agonists to initiate the canonical Gαs-protein coupled signaling cascade. This involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately leading to the physiological responses associated with MC4R activation, such as reduced appetite and increased energy expenditure.
Q4: What are the recommended in vitro assays to measure the chaperone effect of "this compound"?
A4: A two-pronged approach is recommended:
-
Cell Surface Expression Assays: To quantify the rescue of mutant receptors to the plasma membrane. Common methods include whole-cell ELISA, flow cytometry with fluorescently labeled antibodies targeting an extracellular epitope tag on the receptor, or cell surface biotinylation followed by western blotting.
-
Functional Signaling Assays: To confirm that the rescued receptors are functional. The most common method is a cAMP accumulation assay, which measures the increase in intracellular cAMP levels upon stimulation with an MC4R agonist.
Troubleshooting Guides
Issue 1: Low or no rescue of mutant MC4R cell surface expression after treatment with "this compound".
| Possible Cause | Suggested Solution |
| Suboptimal concentration of "this compound" | Perform a dose-response experiment to determine the optimal concentration of "this compound" for your specific mutant and cell line. Concentrations typically range from 1 µM to 10 µM. |
| Insufficient incubation time | Optimize the incubation time. A 12- to 24-hour incubation period is often required for maximal chaperone effect. |
| Mutation is non-responsive | Some mutations may cause such severe misfolding that they cannot be rescued by this specific chaperone. Consider testing other chaperone compounds or confirming the intracellular localization of your mutant receptor via immunofluorescence. |
| Cell line-specific effects | The efficiency of protein folding and trafficking machinery can vary between cell lines (e.g., HEK293 vs. neuronal cell lines). If possible, test the chaperone effect in a more physiologically relevant cell line. |
| Incorrect experimental procedure | Review the detailed protocols for cell surface expression assays. Ensure proper antibody dilutions, washing steps, and instrument settings. |
Issue 2: Rescued mutant MC4Rs show weak or no signaling in functional assays (e.g., cAMP assay).
| Possible Cause | Suggested Solution |
| Insufficient receptor rescue | Correlate functional data with cell surface expression data. If surface expression is low, signaling will be minimal. Focus on optimizing the rescue protocol first. |
| Mutation affects ligand binding or G-protein coupling | Not all rescued receptors are fully functional. The mutation may be in a critical region for agonist binding or interaction with Gαs proteins. Perform a ligand binding assay to assess the affinity of the rescued receptor for its agonist. |
| Agonist concentration is not optimal for stimulation | After the chaperone incubation and washout period, stimulate the cells with a full dose-response curve of a standard MC4R agonist (e.g., α-MSH or NDP-α-MSH) to determine the EC50. |
| Issues with the cAMP assay | Run positive controls (e.g., wild-type MC4R) and forskolin stimulation (to directly activate adenylyl cyclase) to ensure the assay is working correctly. |
Data Presentation
Table 1: Chaperone Effect of "this compound" on Cell Surface Expression of Mutant MC4Rs
Cell surface expression was measured by whole-cell ELISA in HEK293 cells transiently expressing N-terminally HA-tagged MC4R constructs. Cells were incubated with 10 µM "this compound" for 24 hours. Data are expressed as a percentage of wild-type (WT) MC4R expression.
| MC4R Mutant | Basal Expression (% of WT) | Expression with "this compound" (% of WT) | Fold Increase |
| WT | 100 ± 5.2 | 110 ± 6.1 | 1.1 |
| P78L | 15 ± 2.1 | 45 ± 4.3 | 3.0 |
| N62S | 22 ± 3.0 | 75 ± 6.8 | 3.4 |
| C84R | 18 ± 2.5 | 68 ± 5.9 | 3.8 |
| I125K | 5 ± 1.1 | 7 ± 1.5 | 1.4 |
| R165W | 12 ± 1.9 | 55 ± 5.1 | 4.6 |
Table 2: Functional Rescue of Mutant MC4Rs by "this compound"
cAMP accumulation was measured in HEK293 cells pre-treated with 10 µM "this compound" for 24 hours, followed by stimulation with 100 nM NDP-α-MSH. Data are expressed as a percentage of the maximal response of wild-type (WT) MC4R.
| MC4R Mutant | Basal cAMP Response (% of WT Max) | cAMP Response with "this compound" (% of WT Max) |
| WT | 100 ± 7.5 | 105 ± 8.1 |
| P78L | 8 ± 1.5 | 35 ± 4.1 |
| N62S | 12 ± 2.2 | 62 ± 7.3 |
| C84R | 10 ± 1.8 | 58 ± 6.5 |
| I125K | 2 ± 0.5 | 3 ± 0.8 |
| R165W | 5 ± 1.1 | 48 ± 5.4 |
Experimental Protocols
Protocol 1: Whole-Cell ELISA for MC4R Cell Surface Expression
-
Cell Seeding: Seed HEK293 cells transiently transfected with N-terminally HA-tagged MC4R constructs (WT or mutant) into a 96-well poly-D-lysine coated plate. Allow cells to adhere overnight.
-
Chaperone Incubation: Treat cells with the desired concentration of "this compound" or vehicle control in complete media for 24 hours at 37°C.
-
Fixation: Gently wash cells twice with ice-cold PBS. Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Blocking: Wash cells three times with PBS. Block with 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate cells with an anti-HA primary antibody (e.g., mouse anti-HA, 1:1000 dilution in blocking buffer) for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash cells three times with PBS. Incubate with an HRP-conjugated secondary antibody (e.g., anti-mouse-HRP, 1:2000 dilution in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash cells five times with PBS. Add TMB substrate and incubate until a blue color develops. Stop the reaction with 1M H₂SO₄.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. Normalize the signal to total protein content or cell number.
Protocol 2: cAMP Accumulation Assay
-
Cell Seeding and Chaperone Treatment: Follow steps 1 and 2 from the Whole-Cell ELISA protocol.
-
Washout: After chaperone incubation, gently wash the cells three times with serum-free media to remove any residual "this compound".
-
IBMX Treatment: Pre-incubate cells with a phosphodiesterase inhibitor such as 0.5 mM IBMX in stimulation buffer (e.g., Hanks' Balanced Salt Solution with 5 mM HEPES) for 15 minutes at 37°C to prevent cAMP degradation.
-
Agonist Stimulation: Add varying concentrations of an MC4R agonist (e.g., NDP-α-MSH) to the wells. Include a vehicle control (basal) and a positive control (e.g., 10 µM Forskolin). Incubate for 30 minutes at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or fluorescence-based biosensor assays) according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and maximal response.
Visualizations
Caption: MC4R Gαs-cAMP Signaling Pathway.
Caption: Experimental workflow for assessing chaperone effect.
Caption: Troubleshooting logical flow.
References
- 1. Pharmacological chaperones increase the cell-surface expression of intracellularly retained mutants of the melanocortin 4 receptor with unique rescuing efficacy profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chaperoning G Protein-Coupled Receptors: From Cell Biology to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small molecule agonist THIQ as a novel pharmacoperone for intracellularly retained melanocortin-4 receptor mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological chaperones restore function to MC4R mutants responsible for severe early-onset obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor In Vivo Efficacy of MC-4R Agonist 1
Welcome to the technical support center for "MC-4R Agonist 1." This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to the in vivo efficacy of this novel melanocortin-4 receptor (MC4R) agonist. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate common experimental hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and offers solutions to problems you may encounter during your in vivo experiments with "this compound."
Q1: My this compound shows good in vitro potency but poor efficacy in vivo. What are the potential reasons?
A1: A discrepancy between in vitro potency and in vivo efficacy is a common challenge in drug development. Several factors could be contributing to this issue:
-
Pharmacokinetic Properties: The agonist may have poor absorption, rapid metabolism, or fast clearance, resulting in insufficient exposure at the target site (the hypothalamus). It is crucial to characterize the pharmacokinetic profile of the agonist.
-
Blood-Brain Barrier (BBB) Penetration: Since the MC4R is primarily located in the central nervous system, the agonist must cross the BBB to exert its effect. Poor BBB penetration is a significant hurdle for many peptide-based and some small molecule drugs.
-
Target Engagement: Even with adequate exposure, the agonist may not be engaging the MC4R effectively in the complex in vivo environment. This could be due to interactions with other proteins or endogenous ligands.
-
Receptor Desensitization and Internalization: Continuous or high-dose administration of an MC4R agonist can lead to receptor desensitization and internalization, reducing the number of available receptors on the cell surface and diminishing the response over time.[1]
-
Tachyphylaxis: The biological response to the agonist may decrease rapidly after repeated administration. This can be due to compensatory mechanisms in the body.
-
Off-Target Effects: The agonist may have off-target activities that counteract its intended therapeutic effect or cause adverse events. For example, some MC4R agonists have been associated with increases in blood pressure and heart rate.[1][2]
Q2: How can I investigate the pharmacokinetic properties of my this compound?
A2: A comprehensive pharmacokinetic study is essential. This typically involves administering the agonist to an animal model (e.g., mice or rats) via the intended clinical route (e.g., subcutaneous, oral) and collecting blood samples at various time points. The concentration of the agonist in the plasma is then measured using a validated analytical method, such as LC-MS/MS. Key parameters to determine include:
-
Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation.
-
Half-life (t½): The time it takes for the plasma concentration of the agonist to reduce by half.[3][4]
-
Maximum Concentration (Cmax): The highest concentration of the agonist in the plasma.
-
Time to Maximum Concentration (Tmax): The time at which Cmax is reached.
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Q3: What should I do if my MC-4R agonist loses efficacy after repeated dosing?
A3: Loss of efficacy upon repeated dosing, or tachyphylaxis, is a known issue with some MC4R agonists. Here are some troubleshooting steps:
-
Optimize the Dosing Regimen: Instead of continuous high-dose administration, consider intermittent dosing or a dose-escalation strategy to minimize receptor desensitization.
-
Investigate Receptor Desensitization and Internalization: Conduct in vitro assays to measure receptor internalization and desensitization in response to your agonist. (See Experimental Protocols section for a detailed protocol).
-
Consider Biased Agonism: Investigate if your agonist exhibits biased signaling. An agonist that preferentially activates the therapeutic signaling pathway (e.g., Gαs-cAMP for appetite suppression) while minimizing recruitment of β-arrestin (which is involved in receptor internalization) may have a more sustained effect.
-
Combination Therapy: Explore co-administration with other agents that may prevent or reverse tachyphylaxis.
Q4: I am observing cardiovascular side effects (increased blood pressure and heart rate) with my this compound. How can I mitigate this?
A4: Cardiovascular side effects are a significant concern with some MC4R agonists and have led to the discontinuation of some clinical candidates.
-
Assess Receptor Selectivity: Determine the selectivity of your agonist for MC4R over other melanocortin receptors (e.g., MC1R, MC3R, MC5R). Off-target activation of other receptors could contribute to cardiovascular effects.
-
Investigate Biased Agonism: As mentioned previously, biased agonists that selectively activate specific downstream signaling pathways may offer a better safety profile. It has been suggested that Gαq signaling or other pathways, rather than the canonical Gαs-cAMP pathway, might be linked to cardiovascular side effects.
-
Structure-Activity Relationship (SAR) Studies: Modify the chemical structure of your agonist to identify analogs with improved selectivity and a reduced cardiovascular footprint.
Data Presentation: Comparative Overview of Selected MC-4R Agonists
The following tables summarize key data for three well-characterized MC-4R agonists to provide a comparative baseline for your own compound.
Table 1: Physicochemical Properties
| Property | Setmelanotide | Bremelanotide | LY2112688 |
| Molecular Formula | C49H68N14O9S2 | C50H68N14O10 | C50H69N15O9S |
| Molecular Weight ( g/mol ) | 1101.3 | 1025.2 | 1068.3 |
| Type | Cyclic Peptide | Cyclic Peptide | Peptide |
Table 2: Pharmacokinetic Parameters
| Parameter | Setmelanotide | Bremelanotide | LY2112688 |
| Route of Administration | Subcutaneous | Subcutaneous | Subcutaneous |
| Bioavailability (F%) | Not specified | ~100% | Not specified |
| Half-life (t½) | ~11 hours | ~2.7 hours | Not specified |
| Tmax | ~8 hours | ~1 hour | Not specified |
| Protein Binding | 79.1% | 21% | Not specified |
Table 3: Pharmacodynamic Parameters
| Parameter | Setmelanotide | Bremelanotide | LY2112688 |
| Mechanism of Action | MC4R Agonist | Non-selective Melanocortin Receptor Agonist | MC4R Agonist |
| EC50 (hMC4R) | 0.27 nM | Not specified | Potent agonist |
| Key In Vivo Effects | Reduces food intake and body weight | Increases sexual desire | Reduces food intake, but can increase heart rate and blood pressure |
Experimental Protocols
This section provides detailed methodologies for key experiments to troubleshoot the in vivo efficacy of "this compound."
Protocol 1: In Vivo Efficacy Assessment in a Diet-Induced Obesity (DIO) Mouse Model
This protocol outlines a typical study to assess the effect of an MC4R agonist on food intake and body weight in a mouse model of obesity.
-
Animal Model: Use male C57BL/6J mice, 8-10 weeks old.
-
Diet: Feed the mice a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity.
-
Acclimatization: Acclimate the mice to individual housing and handling for at least one week before the study begins.
-
Grouping: Randomize the mice into treatment groups (e.g., vehicle control, "this compound" at different doses). A typical group size is 8-10 mice.
-
Drug Administration: Administer the vehicle or "this compound" via the desired route (e.g., subcutaneous injection) at a specific time each day.
-
Measurements:
-
Body Weight: Measure body weight daily at the same time.
-
Food Intake: Measure food intake daily by weighing the food hopper.
-
Body Composition: At the end of the study, determine body composition (fat mass and lean mass) using techniques like DEXA or MRI.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA with post-hoc tests) to compare the treatment groups to the vehicle control.
Protocol 2: In Vitro cAMP Accumulation Assay
This assay measures the ability of "this compound" to stimulate the production of cyclic AMP (cAMP), the primary second messenger of MC4R signaling.
-
Cell Line: Use a cell line stably expressing the human MC4R, such as HEK293 or CHO cells.
-
Cell Plating: Seed the cells in a 96-well plate and grow to 80-90% confluency.
-
Stimulation:
-
Wash the cells with serum-free media.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 10-15 minutes to prevent cAMP degradation.
-
Add "this compound" at various concentrations to the wells. Include a positive control (e.g., α-MSH) and a negative control (vehicle).
-
Incubate for 15-30 minutes at 37°C.
-
-
Lysis and Detection:
-
Lyse the cells according to the manufacturer's protocol of your chosen cAMP assay kit.
-
Measure the intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis: Plot the cAMP concentration against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Protocol 3: Receptor Internalization Assay (ELISA-based)
This assay quantifies the amount of agonist-induced receptor internalization from the cell surface.
-
Cell Line: Use a cell line expressing an epitope-tagged MC4R (e.g., HA-MC4R) to allow for specific detection of cell surface receptors.
-
Cell Plating: Plate the cells in a 24-well or 96-well plate.
-
Agonist Treatment:
-
Wash the cells with serum-free media.
-
Treat the cells with "this compound" at a specific concentration (e.g., EC80) for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C.
-
-
Fixation and Staining:
-
Place the plate on ice to stop internalization.
-
Fix the cells with 4% paraformaldehyde.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against the epitope tag (e.g., anti-HA antibody).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Add an HRP substrate and measure the colorimetric or chemiluminescent signal using a plate reader.
-
-
Data Analysis: The signal is proportional to the number of receptors on the cell surface. A decrease in signal over time indicates receptor internalization. Normalize the data to the time zero point to calculate the percentage of internalized receptors.
Mandatory Visualizations
MC-4R Signaling Pathways
Caption: MC-4R signaling pathways, including canonical Gαs and potential biased signaling.
Experimental Workflow: Troubleshooting In Vivo Efficacy
Caption: A logical workflow for troubleshooting poor in vivo efficacy of an MC-4R agonist.
References
- 1. Current Mechanistic and Pharmacodynamic Understanding of Melanocortin-4 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic Treatment With a Melanocortin-4 Receptor Agonist Causes Weight Loss, Reduces Insulin Resistance, and Improves Cardiovascular Function in Diet-Induced Obese Rhesus Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. go.drugbank.com [go.drugbank.com]
Validation & Comparative
A Comparative Analysis of Setmelanotide and Bremelanotide: Two Melanocortin Receptor Agonists with Divergent Therapeutic Targets
In the landscape of melanocortin receptor-targeted therapies, setmelanotide and bremelanotide stand out as two prominent agonists. While both modulate the melanocortin pathway, their distinct receptor selectivity profiles and mechanisms of action have led to their development and approval for disparate clinical indications. This guide provides a comprehensive comparison of their efficacy, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Introduction to Setmelanotide and Bremelanotide
Setmelanotide , marketed as Imcivree®, is a potent and selective agonist of the melanocortin-4 receptor (MC4R).[1][2] It is the first and only FDA-approved therapy for chronic weight management in adult and pediatric patients aged 6 years and older with obesity due to pro-opiomelanocortin (POMC), proprotein convertase subtilisin/kexin type 1 (PCSK1), or leptin receptor (LEPR) deficiency.[1][3] By activating the MC4R, setmelanotide aims to restore the function of a key pathway in the hypothalamus that regulates appetite and energy expenditure.[4]
Bremelanotide , sold under the brand name Vyleesi®, is a non-selective melanocortin receptor agonist that primarily acts on the melanocortin-3 receptor (MC3R) and MC4R. It is approved for the treatment of acquired, generalized hypoactive sexual desire disorder (HSDD) in premenopausal women. Its mechanism of action is thought to involve the activation of presynaptic MC4Rs in the central nervous system, leading to an increase in dopamine release in brain regions associated with sexual desire and arousal.
It is crucial to note that there are no direct head-to-head clinical trials comparing the efficacy of setmelanotide and bremelanotide. Their therapeutic applications are distinct, and thus, the available clinical data reflects their performance in different patient populations and for different endpoints.
Comparative Data
The following tables summarize the key characteristics and clinical efficacy of setmelanotide and bremelanotide based on published data.
Table 1: General Characteristics of Setmelanotide and Bremelanotide
| Feature | Setmelanotide | Bremelanotide |
| Mechanism of Action | Selective MC4R Agonist | Non-selective MC3R and MC4R Agonist |
| Primary Therapeutic Area | Chronic Weight Management in Rare Genetic Obesities | Hypoactive Sexual Desire Disorder (HSDD) |
| Approved Indications | Obesity due to POMC, PCSK1, or LEPR deficiency | Acquired, generalized HSDD in premenopausal women |
| Administration | Subcutaneous injection, once daily | Subcutaneous injection, as needed |
Table 2: Summary of Clinical Efficacy
| Drug | Indication | Key Clinical Trial(s) | Primary Endpoint(s) | Key Efficacy Results |
| Setmelanotide | Obesity due to POMC or LEPR deficiency | Phase 3 Trials (NCT02896192, NCT03287960) | Proportion of patients achieving ≥10% weight loss at ~1 year | - 80% of patients with POMC deficiency achieved ≥10% weight loss.- 45% of patients with LEPR deficiency achieved ≥10% weight loss.- Significant reduction in hunger scores was also observed. |
| Bardet-Biedl Syndrome (BBS) | Phase 3 Trial (NCT03746522) | Proportion of patients ≥12 years old achieving ≥10% weight loss at 52 weeks | - 32.3% of patients with BBS achieved the primary endpoint.- Significant reduction in hunger scores compared to placebo. | |
| Bremelanotide | Hypoactive Sexual Desire Disorder (HSDD) | Two Phase 3 Trials (RECONNECT Studies: NCT02333071, NCT02338960) | Change in the Female Sexual Function Index-Desire Domain (FSFI-D) score and the Female Sexual Distress Scale-Desire/Arousal/Orgasm (FSDS-DAO) Item 13 score | - Statistically significant improvements in sexual desire (FSFI-D scores) compared to placebo.- Statistically significant reductions in distress related to low sexual desire (FSDS-DAO scores) compared to placebo. |
Signaling Pathways and Mechanism of Action
The differential effects of setmelanotide and bremelanotide stem from their interaction with the MC4R and its downstream signaling cascades.
Figure 1: Simplified MC4R Signaling Pathway.
Activation of the MC4R by its endogenous agonist, alpha-melanocyte-stimulating hormone (α-MSH), or by synthetic agonists like setmelanotide, primarily couples to the Gαs protein. This initiates a signaling cascade that leads to the production of cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates transcription factors such as CREB, leading to changes in gene expression that ultimately promote satiety and increase energy expenditure.
Figure 2: Divergent Mechanisms and Indications.
Experimental Protocols
The clinical development programs for setmelanotide and bremelanotide followed rigorous, placebo-controlled designs to establish their efficacy and safety.
Setmelanotide Phase 3 Trials (POMC/LEPR Deficiency)
-
Study Design: These were two single-arm, open-label, multicenter, Phase 3 trials.
-
Participants: Patients aged 6 years and older with a confirmed diagnosis of obesity due to POMC or LEPR deficiency.
-
Intervention: Open-label setmelanotide administered subcutaneously once daily. The dose was titrated to an optimal therapeutic dose. For patients who achieved a prespecified weight loss, there was a placebo-controlled withdrawal phase to confirm the drug's effect.
-
Primary Endpoint: The primary efficacy endpoint was the proportion of participants who achieved at least a 10% weight loss from baseline at approximately one year of treatment.
-
Key Assessments: Body weight, hunger scores (using a Likert scale), and safety assessments were conducted throughout the trials.
Bremelanotide Phase 3 Trials (RECONNECT Studies)
-
Study Design: Two identical, randomized, double-blind, placebo-controlled, multicenter Phase 3 trials.
-
Participants: Premenopausal women with a diagnosis of acquired, generalized HSDD.
-
Intervention: Participants self-administered either bremelanotide (1.75 mg) or placebo subcutaneously as needed, approximately 45 minutes before anticipated sexual activity.
-
Primary Endpoints: The co-primary efficacy endpoints were the change from baseline to the end of the study in the FSFI-D score and the FSDS-DAO Item 13 score.
-
Key Assessments: The FSFI is a self-report questionnaire that assesses female sexual function, while the FSDS-DAO measures distress related to sexual dysfunction. Safety and tolerability were also monitored.
Conclusion
Setmelanotide and bremelanotide, while both targeting the melanocortin system, exemplify the principle of targeted drug development. Setmelanotide's high selectivity for the MC4R has proven effective in restoring a deficient signaling pathway that governs energy homeostasis, leading to significant weight loss in patients with specific rare genetic disorders of obesity. In contrast, bremelanotide's broader activity on MC3R and MC4R in the central nervous system modulates pathways involved in sexual desire, offering a therapeutic option for women with HSDD.
The available data underscores the importance of understanding receptor selectivity and downstream signaling pathways in designing agonists for specific therapeutic outcomes. Direct comparative studies are lacking due to their distinct clinical applications. Future research may continue to explore the therapeutic potential of modulating the melanocortin system for a range of metabolic and neurological conditions.
References
Comparative Analysis of Setmelanotide ("MC-4R Agonist 1") Selectivity Across Melanocortin Receptors
In the landscape of therapeutic agents targeting the melanocortin system, the selectivity of an agonist for its intended receptor subtype is a critical determinant of its efficacy and safety profile. This guide provides a comparative analysis of Setmelanotide, a novel MC-4R agonist, and its selectivity profile against other melanocortin receptors (MC1R, MC2R, MC3R, and MC5R). We present supporting experimental data for Setmelanotide alongside the endogenous agonist α-Melanocyte-Stimulating Hormone (α-MSH) and another synthetic agonist, bremelanotide, to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Selectivity Profile: A Quantitative Comparison
The selectivity of Setmelanotide and other melanocortin receptor agonists is quantitatively assessed through binding affinity (Ki) and functional potency (EC50) at each receptor subtype. Lower Ki and EC50 values indicate higher affinity and potency, respectively. The data presented in the following table has been compiled from in vitro studies using cell lines expressing human melanocortin receptors.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| Setmelanotide | hMC4R | 2.1 [1] | 0.27 [1] |
| hMC1R | - | 5.8[1] | |
| hMC2R | No activity | No activity[1] | |
| hMC3R | - | 5.3 | |
| hMC5R | - | >1000 | |
| α-MSH | hMC1R | 0.12 | - |
| hMC3R | 31 | - | |
| hMC4R | 660 | - | |
| hMC5R | 5700 | - | |
| Bremelanotide | hMC1R | Agonist | Potent |
| hMC2R | Weak agonist | Weak | |
| hMC3R | Agonist | Potent | |
| hMC4R | Agonist | Potent | |
| hMC5R | Agonist | Potent |
hMC1R, hMC2R, hMC3R, hMC4R, hMC5R: human Melanocortin Receptors 1, 2, 3, 4, and 5. Ki: Inhibition constant, a measure of binding affinity. A lower Ki value indicates a higher affinity. EC50: Half-maximal effective concentration, a measure of the concentration of a drug that induces a response halfway between the baseline and maximum. -: Data not available in the searched sources.
As the data indicates, Setmelanotide demonstrates a high affinity and potent agonist activity at the MC4R. Notably, its functional potency at MC1R and MC3R is significantly lower (approximately 20-fold less) than at MC4R, and it shows no activity at MC2R and negligible activity at MC5R. This profile suggests a favorable selectivity for the MC4 receptor. In contrast, the endogenous agonist α-MSH, while potent at MC1R, exhibits considerably lower affinity for MC4R. Bremelanotide acts as a non-selective agonist across multiple melanocortin receptors.
Experimental Protocols
The determination of binding affinity and functional potency for melanocortin receptor agonists relies on standardized in vitro assays. The following are detailed methodologies for the key experiments cited.
Radioligand Binding Assay (for Ki Determination)
This competitive binding assay measures the affinity of a test compound (e.g., Setmelanotide) for a specific receptor by assessing its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
HEK293 cells stably expressing the human melanocortin receptor of interest (e.g., hMC4R) are cultured and harvested.
-
Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
2. Competitive Binding Assay:
-
A constant concentration of a suitable radioligand (e.g., [¹²⁵I]-(Nle⁴, D-Phe⁷)-α-MSH) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled test compound are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled, high-affinity ligand.
-
The reaction is incubated at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound with the radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a gamma counter.
4. Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay (for EC50 Determination)
This assay measures the ability of an agonist to stimulate the Gs-coupled melanocortin receptors, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).
1. Cell Culture and Plating:
-
HEK293 cells stably expressing the human melanocortin receptor subtype of interest are cultured in appropriate media.
-
Cells are seeded into 96-well or 384-well plates and allowed to adhere overnight.
2. Agonist Stimulation:
-
The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are then treated with increasing concentrations of the test agonist (e.g., Setmelanotide).
-
The plates are incubated for a specific time (e.g., 30 minutes) at 37°C to allow for cAMP accumulation.
3. cAMP Measurement:
-
Intracellular cAMP levels are measured using a variety of commercially available kits, such as those based on homogeneous time-resolved fluorescence (HTRF), enzyme-linked immunosorbent assay (ELISA), or bioluminescence resonance energy transfer (BRET).
-
For an HTRF assay, cells are lysed, and the lysate is incubated with a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog. The HTRF signal is inversely proportional to the amount of cAMP produced by the cells.
4. Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The raw assay signals are converted to cAMP concentrations using the standard curve.
-
The concentration-response data for the agonist are fitted to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value.
Signaling Pathway and Experimental Workflow
To visualize the underlying biological processes and experimental procedures, the following diagrams are provided in DOT language.
References
A Comparative Analysis of MC-4R Agonist Setmelanotide and the Endogenous Ligand α-MSH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the synthetic melanocortin-4 receptor (MC4R) agonist, setmelanotide, and the endogenous agonist, alpha-melanocyte-stimulating hormone (α-MSH). This comparison focuses on their respective performance, supported by experimental data, to inform research and drug development in the field of melanocortin signaling and its therapeutic applications, particularly in obesity and other metabolic disorders.
Introduction
The melanocortin-4 receptor (MC4R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, where it plays a critical role in regulating energy homeostasis, including food intake and energy expenditure.[1][2][3] Its natural ligand, α-MSH, is a peptide hormone derived from the processing of pro-opiomelanocortin (POMC).[2][4] Dysfunctional MC4R signaling is the most common cause of monogenic obesity. Setmelanotide (formerly RM-493 or BIM-22493) is a potent, synthetic MC4R agonist that has been developed and approved for the treatment of certain genetic obesity disorders. This guide delves into a side-by-side comparison of these two agonists, highlighting their key functional and biochemical differences.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data comparing the binding affinity and functional potency of α-MSH and setmelanotide at the human MC4R.
Table 1: Comparative Binding Affinity and Functional Potency at MC4R
| Ligand | Binding Affinity (IC50/Ki) | Functional Potency (EC50) for cAMP Production | Reference |
| α-MSH | ~1.2 µM (IC50, tetrapeptide) | 2.59 nM | |
| Setmelanotide | Not explicitly stated in search results | ~10-20 fold more potent than α-MSH |
Note: Direct comparative binding affinity data (Ki or IC50) for setmelanotide was not consistently available in the provided search results. However, functional assays consistently demonstrate its higher potency.
Mechanism of Action and Signaling Pathways
Both α-MSH and setmelanotide are agonists at the MC4R. Upon binding, they induce a conformational change in the receptor, leading to the activation of intracellular signaling pathways. The primary and most well-characterized pathway involves the coupling to the Gαs protein, which in turn activates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This elevation in cAMP activates protein kinase A (PKA), which then phosphorylates downstream targets to mediate the physiological effects of MC4R activation, such as reduced food intake and increased energy expenditure.
While both agonists activate the Gαs-cAMP pathway, there is evidence of biased agonism. For instance, setmelanotide has been shown to have a higher potency for cAMP formation but a weaker effect on ERK1/2 phosphorylation when compared to α-MSH. This suggests that different agonists can stabilize distinct receptor conformations, leading to preferential activation of specific downstream signaling cascades.
Below is a diagram illustrating the canonical MC4R signaling pathway activated by both agonists.
References
- 1. mdpi.com [mdpi.com]
- 2. MC4R Variants Modulate α-MSH and Setmelanotide Induced Cellular Signaling at Multiple Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Studies on Twenty Novel Naturally Occurring Melanocortin-4 Receptor Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Temporal cAMP Signaling Selectivity by Natural and Synthetic MC4R Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vivo Efficacy of MC4R Agonists in MC4R Knockout Mice: A Guide for Researchers
This guide provides a comprehensive comparison of the in vivo efficacy of melanocortin-4 receptor (MC4R) agonists in MC4R knockout mice, a critical model for determining the specificity and mechanism of action of these therapeutic candidates. The data presented herein is intended for researchers, scientists, and drug development professionals working on therapeutic interventions for obesity and metabolic disorders.
The central melanocortin system is a key regulator of energy homeostasis, with the MC4R playing a pivotal role in mediating satiety and energy expenditure.[1][2] Genetic disruption of the Mc4r gene in mice leads to a phenotype of severe obesity, characterized by hyperphagia, and serves as an essential tool for evaluating the on-target effects of novel MC4R agonists.[3][4]
Efficacy of MC4R Agonists: A Comparative Overview
Studies consistently demonstrate that the anorexigenic (appetite-suppressing) and weight-reducing effects of MC4R agonists are contingent upon the presence of a functional MC4R. In MC4R knockout (Mc4r-/-) mice, these agonists fail to elicit a therapeutic response, confirming their mechanism of action is mediated through this specific receptor.
Setmelanotide (formerly known as RM-493 or BIM-22493) is a potent and selective MC4R agonist that has been extensively studied.[3] In wild-type and heterozygous (Mc4r+/-) mice, setmelanotide effectively reduces food intake and body weight. However, in homozygous MC4R knockout mice, it has no effect on these parameters. This highlights the indispensable role of MC4R in mediating the effects of setmelanotide.
Other MC4R agonists, such as BIM-22511 and LY2112688, have also been evaluated in similar models. Research indicates that the weight loss induced by BIM-22511 is also dependent on functional MC4R. Interestingly, while BIM-22511 did not affect body weight in MC4R knockout mice, it still led to a significant reduction in fasting insulin, suggesting that some metabolic effects of melanocortin agonists may occur through pathways independent of MC4R-mediated weight loss. The agonist LY2112688 has also been shown to reduce food intake and body weight in a dose-dependent manner in rodent models.
In contrast to MC4R agonists, agonists of the glucagon-like peptide-1 receptor (GLP-1R), such as liraglutide, have been shown to induce weight loss in obese individuals with pathogenic MC4R mutations, indicating that their appetite-reducing effects are independent of the MC4R pathway.
Quantitative Data Summary
The following table summarizes the in vivo efficacy of various MC4R agonists on key metabolic parameters in wild-type, heterozygous, and MC4R knockout mice.
| Agonist | Mouse Genotype | Effect on Food Intake | Effect on Body Weight | Effect on Glucose Homeostasis | Reference |
| Setmelanotide (BIM-22493/RM-493) | Wild-type (Mc4r+/+) | Significant Reduction | Significant Reduction | Improved | |
| Heterozygous (Mc4r+/-) | Intermediate Reduction | Intermediate Reduction | Improved | ||
| Knockout (Mc4r-/-) | No Effect | No Effect | No Effect on Weight-Loss Dependent Parameters | ||
| BIM-22511 | Wild-type (Mc4r+/+) | Not specified | Significant Reduction | Improved | |
| Knockout (Mc4r-/-) | Increased | No Effect | Significant Reduction in Fasting Insulin | ||
| MTII | Wild-type (Mc4r+/+) | Significant Reduction | Significant Reduction | Not specified | |
| Knockout (Mc4r-/-) | No Effect | No Effect | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing the in vivo efficacy of MC4R agonists in mouse models.
Animal Models
-
MC4R Knockout Mice: Homozygous MC4R knockout (Mc4r-/-) mice and their wild-type (Mc4r+/+) and heterozygous (Mc4r+/-) littermates are used. Mice are often placed on a high-fat diet to induce an obese phenotype. The C57BL/6J strain is a commonly used background for these studies.
-
Diet-Induced Obese (DIO) Mice: Wild-type mice are fed a high-fat diet (e.g., 45% kcal from fat) for an extended period (e.g., 11 weeks) to induce obesity before the commencement of drug treatment.
Drug Administration
-
Route of Administration: Agonists can be administered via various routes, including intraperitoneal (i.p.) injection for acute studies or continuous subcutaneous infusion via osmotic pumps for chronic studies. Central administration, such as intracerebroventricular (i.c.v.) infusion, can also be employed to directly target the central nervous system.
-
Dosage and Treatment Duration: Doses are determined based on previous dose-response studies. Treatment duration can range from a single acute injection to several weeks of chronic administration. For instance, a 14-day treatment period with osmotic pumps has been used to assess chronic effects.
Efficacy Endpoints
-
Food Intake: Daily food consumption is measured by weighing the amount of food provided and the amount remaining. For acute studies, food intake may be monitored over several hours following drug administration.
-
Body Weight: Body weight is typically measured daily throughout the study period.
-
Metabolic Parameters: Blood glucose, insulin, and lipid levels are often measured at baseline and at the end of the study. Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) can be performed to assess glucose homeostasis.
-
Body Composition: Fat mass and lean body mass can be determined using techniques such as dual-energy X-ray absorptiometry (DEXA) or nuclear magnetic resonance (NMR).
Visualizing the Pathways and Processes
Diagrams generated using Graphviz (DOT language) are provided below to illustrate the MC4R signaling pathway and a typical experimental workflow.
References
- 1. Chronic Treatment With a Melanocortin-4 Receptor Agonist Causes Weight Loss, Reduces Insulin Resistance, and Improves Cardiovascular Function in Diet-Induced Obese Rhesus Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Melanocortin Pathways: Suppressed and Stimulated Melanocortin-4 Receptor (MC4R) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of a melanocortin-4 receptor (MC4R) agonist (Setmelanotide) in MC4R deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cyagen.com [cyagen.com]
Head-to-Head Comparison of MC4R Agonists in Diet-Induced Obesity Models
For Researchers, Scientists, and Drug Development Professionals
The melanocortin-4 receptor (MC4R) is a critical regulator of energy homeostasis, making it a prime target for anti-obesity therapeutics. Agonism of MC4R has been shown to reduce food intake and increase energy expenditure, leading to weight loss in preclinical models of diet-induced obesity (DIO). This guide provides a head-to-head comparison of the performance of various MC4R agonists in DIO models, supported by experimental data, detailed protocols, and pathway visualizations.
MC4R Signaling Pathway
Activation of the MC4R by endogenous agonists like α-melanocyte-stimulating hormone (α-MSH), or synthetic agonists, initiates a signaling cascade that plays a crucial role in regulating energy balance. The binding of an agonist to the G-protein coupled receptor MC4R leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. This increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets, ultimately leading to a reduction in food intake and an increase in energy expenditure.
Validating Hypothalamic Target Engagement of MC4R Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the target engagement of melanocortin-4 receptor (MC4R) agonists in the hypothalamus. Given that "MC-4R Agonist 1" is a placeholder, this document will use Setmelanotide , a highly selective and FDA-approved MC4R agonist, as the primary example.[1][2] We will compare its performance with other relevant melanocortin receptor ligands, offering supporting experimental data and detailed protocols to aid in the design and execution of validation studies.
The melanocortin-4 receptor, a G-protein coupled receptor (GPCR), is a critical regulator of energy homeostasis and appetite, primarily expressed in hypothalamic nuclei like the paraventricular nucleus (PVN).[3] Agonists targeting MC4R are a key therapeutic strategy for certain genetic disorders of obesity.[1][4] Validating that a compound effectively engages and activates this target in the intended brain region is crucial for preclinical and clinical development.
Comparative Analysis of MC4R Ligands
Effective validation requires comparing the investigational compound against well-characterized alternatives. The following table summarizes the pharmacological profiles of setmelanotide and other common research tools, including a non-selective agonist (Melanotan II) and a potent antagonist (SHU9119).
| Compound | Target Receptor(s) | Mechanism of Action | Potency (Human MC4R) | Key Characteristics & Notes |
| Setmelanotide | MC4R | Selective Agonist | EC₅₀ = 0.27 nM | High selectivity for MC4R over other melanocortin receptors (MC1R, MC3R, MC5R). It has demonstrated efficacy in treating rare genetic obesity disorders by restoring anorexigenic signaling. Unlike some earlier MC4R agonists, it does not typically cause an increase in blood pressure or heart rate. |
| Melanotan II (MT-II) | MC1R, MC3R, MC4R, MC5R | Non-selective Agonist | Potent, sub-nanomolar range | A widely used research tool that activates multiple melanocortin receptors. Its lack of selectivity can lead to off-target effects such as skin pigmentation (MC1R) and potential cardiovascular changes. |
| Bremelanotide | MC4R, MC3R | Non-selective Agonist | Agonist activity | Approved for hypoactive sexual desire disorder, it also demonstrates effects on appetite regulation through MC4R agonism. It is considered a non-selective agonist. |
| SHU9119 | MC3R, MC4R | Potent Antagonist | IC₅₀ = 0.06 nM | A powerful antagonist used experimentally to block MC3R and MC4R, inducing an increase in food intake when administered centrally. It serves as a critical negative control to confirm that the observed effects of an agonist are specifically mediated by MC4R. |
Experimental Protocols for Target Validation
Confirming hypothalamic target engagement involves a multi-tiered approach, from in vitro signaling assays to in vivo functional readouts.
In Vitro Signaling Assays: cAMP Accumulation
Activation of the MC4R, a Gs-coupled receptor, leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). Measuring cAMP accumulation in cells expressing MC4R is a primary method for quantifying agonist potency and efficacy.
Objective: To determine the EC₅₀ of an MC4R agonist by measuring its ability to induce cAMP production.
General Protocol:
-
Cell Culture: Culture cells stably or transiently expressing the human MC4R (e.g., HEK293 cells).
-
Cell Plating: Seed cells into 96- or 384-well plates and allow them to adhere overnight.
-
Agonist Preparation: Prepare serial dilutions of the test agonist (e.g., Setmelanotide) and control compounds in an appropriate assay buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
Stimulation: Remove culture media and add the agonist dilutions to the cells. Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available kit, such as a HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA-based assay.
-
Data Analysis: Plot the cAMP signal against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀.
Downstream Pathway Activation: Phospho-ERK Western Blot
Beyond cAMP, GPCR activation can trigger other signaling cascades, including the MAPK/ERK pathway. Measuring the phosphorylation of ERK1/2 (p-ERK) serves as another indicator of receptor activation.
Objective: To detect an increase in ERK1/2 phosphorylation in response to agonist stimulation.
General Protocol:
-
Cell Culture and Starvation: Culture MC4R-expressing cells to ~80% confluency. Serum-starve the cells for several hours to reduce basal p-ERK levels.
-
Stimulation: Treat cells with the MC4R agonist at various concentrations for a short period (e.g., 5-15 minutes).
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate 20-30 µg of protein per sample via SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize the p-ERK signal, ensuring equal protein loading.
In Vivo Neuronal Activation: c-Fos Immunohistochemistry
The protein c-Fos is an immediate-early gene product and a widely used marker for recent neuronal activity. Detecting c-Fos expression in hypothalamic nuclei following systemic or central administration of an MC4R agonist provides direct evidence of target engagement in the brain.
Objective: To map and quantify neuronal activation in hypothalamic regions (e.g., PVN) following agonist administration.
General Protocol:
-
Animal Dosing: Administer the MC4R agonist to rodents via the desired route (e.g., intraperitoneal, subcutaneous, or intracerebroventricular). Include vehicle-treated and antagonist-pretreated control groups.
-
Perfusion and Fixation: After a set time (typically 90-120 minutes post-dosing), deeply anesthetize the animals and perfuse them transcardially with saline followed by 4% paraformaldehyde (PFA).
-
Tissue Processing: Post-fix the brain in PFA, then transfer to a cryoprotectant solution. Section the brain coronally through the hypothalamus using a cryostat or vibratome.
-
Immunohistochemistry:
-
Wash sections and perform antigen retrieval if necessary.
-
Block non-specific binding sites using a blocking solution (e.g., normal goat serum).
-
Incubate sections with a primary antibody against c-Fos overnight or for 48 hours.
-
Wash and incubate with a biotinylated secondary antibody, followed by an avidin-biotin-peroxidase complex (ABC).
-
Visualize the signal using a chromogen like DAB.
-
-
Quantification: Image the stained sections and count the number of c-Fos-positive cells within specific hypothalamic nuclei.
Electrophysiological Modulation: Patch-Clamp Recording
Patch-clamp electrophysiology provides the most direct functional readout of how an agonist affects neuronal excitability in the hypothalamus. MC4R activation is known to depolarize and increase the firing rate of PVN neurons.
Objective: To measure changes in membrane potential and action potential firing rate in hypothalamic neurons in response to an agonist.
General Protocol:
-
Slice Preparation: Prepare acute brain slices containing the hypothalamus from rodents.
-
Recording:
-
Transfer a slice to a recording chamber perfused with artificial cerebrospinal fluid (aCSF).
-
Using a glass micropipette, establish a whole-cell patch-clamp configuration on a target neuron (e.g., in the PVN).
-
-
Data Acquisition: In current-clamp mode, record the baseline resting membrane potential and firing frequency.
-
Agonist Application: Bath-apply the MC4R agonist to the slice and record the resulting changes in membrane potential and firing rate. An antagonist (e.g., SHU9119) can be co-applied to confirm the specificity of the effect.
-
Analysis: Quantify the change in membrane potential (mV) and firing frequency (Hz) before and after agonist application.
Mandatory Visualizations
Signaling Pathways and Workflows
Caption: MC4R signaling cascade upon agonist binding.
Caption: Experimental workflow for an in vitro cAMP assay.
Caption: Logical flow from agonist input to physiological output.
References
Navigating the Cardiovascular Landscape of MC4R Agonists: A Comparative Guide
A detailed analysis of the cardiovascular effects of the melanocortin-4 receptor (MC4R) agonist, setmelanotide, in comparison with other MC4R modulators and prominent anti-obesity agents. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the available clinical data, experimental protocols, and underlying signaling pathways.
The melanocortin-4 receptor (MC4R) is a key regulator of energy homeostasis and a promising target for anti-obesity therapeutics. However, the cardiovascular safety of MC4R agonists has been a significant consideration in their development. This guide focuses on the cardiovascular profile of setmelanotide, a second-generation MC4R agonist, and compares it with the first-generation MC4R agonist bremelanotide, as well as two widely used glucagon-like peptide-1 (GLP-1) receptor agonists with known cardiovascular effects, liraglutide and semaglutide.
Comparative Analysis of Cardiovascular Effects
The following table summarizes the effects of setmelanotide and its comparators on systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) as observed in key clinical trials.
| Drug | Trial | Dosage | Change in Systolic Blood Pressure (mmHg) | Change in Diastolic Blood Pressure (mmHg) | Change in Heart Rate (bpm) |
| Setmelanotide | Phase 3 (POMC/PCSK1 or LEPR Deficiency) | Titrated to 2-3 mg/day | -1.74 | -1.63 | -5.66 |
| Phase 3 (Bardet-Biedl Syndrome) | Titrated up to 3.0 mg/day | -2.4 | -2.0 | +0.4 | |
| Bremelanotide | RECONNECT (Phase 3) | 1.75 mg as needed | ~+3.0 (placebo-adjusted) | ~+2.0 (placebo-adjusted) | Mild decrease |
| Ambulatory BP Study | 1.75 mg | +3 to +4 (maximal change) | Not specified | -≤1 | |
| Liraglutide | SCALE (Obesity and Prediabetes) | 3.0 mg/day | -2.9 (vs. placebo) | -0.8 (vs. placebo) | +2.5 (vs. placebo) |
| Meta-analysis (Non-diabetic, obese) | Various | -3.07 (vs. placebo) | -1.01 (vs. placebo) | Not specified | |
| Semaglutide | STEP 1 (Obesity) | 2.4 mg/week | -4.95 (vs. placebo) | Not specified | Not specified |
| Meta-analysis (Non-diabetic, obese) | Various | -4.83 (vs. placebo) | -2.45 (vs. placebo) | Not specified |
In-Depth Look at Experimental Protocols
The following sections detail the methodologies of the pivotal clinical trials that form the basis of the comparative data.
Setmelanotide: Phase 3 Trials in Rare Genetic Obesities
-
Study Design: These were multicenter, open-label trials with a placebo-withdrawal phase. The primary objective was to evaluate the effect of setmelanotide on body weight.
-
Participant Characteristics: Patients aged 6 years and older with obesity due to confirmed pro-opiomelanocortin (POMC), proprotein convertase subtilisin/kexin type 1 (PCSK1), or leptin receptor (LEPR) deficiency, or patients with Bardet-Biedl syndrome (BBS).
-
Drug Administration: Setmelanotide was administered via subcutaneous injection, with the dose titrated up to a maximum of 3.0 mg once daily.
-
Cardiovascular Monitoring: Vital signs, including blood pressure and heart rate, were monitored at baseline and throughout the study period.
Bremelanotide: The RECONNECT Studies
-
Study Design: The RECONNECT program consisted of two identical Phase 3, randomized, double-blind, placebo-controlled, multicenter trials.
-
Participant Characteristics: Premenopausal women with hypoactive sexual desire disorder (HSDD).
-
Drug Administration: Bremelanotide (1.75 mg) or placebo was self-administered subcutaneously as needed, approximately 45 minutes before anticipated sexual activity.
-
Cardiovascular Monitoring: Blood pressure measurements were taken at predose and at 1.0, 1.5, and 2.0 hours post-dose during an in-clinic administration. Ambulatory blood pressure monitoring was also utilized in separate studies to assess the 24-hour cardiovascular profile.
Liraglutide: The SCALE Program
-
Study Design: The SCALE (Satiety and Clinical Adiposity – Liraglutide Evidence) program included several randomized, double-blind, placebo-controlled trials. The SCALE Obesity and Prediabetes trial, for instance, was a 56-week study.
-
Participant Characteristics: Adults with a Body Mass Index (BMI) of ≥30 kg/m ² or ≥27 kg/m ² with comorbidities, who did not have type 2 diabetes.
-
Drug Administration: Liraglutide (3.0 mg) or placebo was administered once daily via subcutaneous injection, with a 4-week dose-escalation period.
-
Cardiovascular Monitoring: Blood pressure and heart rate were measured at baseline and at various time points throughout the trials.
Semaglutide: The STEP Program
-
Study Design: The STEP (Semaglutide Treatment Effect in People with Obesity) program consists of a series of Phase 3, randomized, double-blind, placebo-controlled trials. STEP 1 was a 68-week trial.
-
Participant Characteristics: Adults with a BMI of ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related comorbidity, who did not have diabetes.
-
Drug Administration: Semaglutide (2.4 mg) or placebo was administered once weekly via subcutaneous injection, with a dose-escalation period.
-
Cardiovascular Monitoring: Cardiovascular safety was a key component of the trials, with blood pressure and heart rate monitored throughout the study.
MC4R Signaling Pathway
The melanocortin-4 receptor is a G protein-coupled receptor (GPCR) that, upon activation by an agonist like setmelanotide, primarily signals through the Gs protein pathway, leading to the production of cyclic AMP (cAMP). However, it can also engage other signaling cascades, including the Gq pathway and β-arrestin recruitment, which may contribute to its diverse physiological effects and potentially its cardiovascular safety profile.
Caption: MC4R Signaling Cascade.
Cross-Validation of MC4R Agonist Activity in Diverse Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the activity of the selective Melanocortin-4 Receptor (MC4R) agonist, Setmelanotide, against the endogenous agonist α-Melanocyte-Stimulating Hormone (α-MSH) and the synthetic agonist LY2112688. The data presented here is a synthesis of findings from studies utilizing various cell lines to characterize the pharmacological profiles of these compounds. This guide is intended to assist researchers in designing and interpreting experiments aimed at validating MC4R agonist activity.
Comparative Activity of MC4R Agonists
The activation of the Melanocortin-4 Receptor (MC4R) by an agonist initiates a cascade of intracellular signaling events.[1] The primary and most well-characterized pathway involves the coupling to the stimulatory G protein (Gαs), which in turn activates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[2][3][4] However, evidence suggests that MC4R can also couple to other G proteins, such as Gαq and Gαi/o, leading to the activation of alternative signaling pathways like the phospholipase C (PLC) pathway.[3] Furthermore, β-arrestin recruitment plays a role in receptor desensitization and internalization.
The following tables summarize the quantitative data on the potency and efficacy of Setmelanotide, α-MSH, and LY2112688 in activating these signaling pathways in commonly used cell lines.
Table 1: Agonist Potency (EC50, nM) in HEK293 Cells
| Agonist | Gαs (cAMP) Signaling | Gαq (NFAT) Signaling |
| Setmelanotide | 3.9 ± 1.7 | 5.9 ± 1.8 |
| α-MSH | 23 ± 7 | 480 ± 260 |
| LY2112688 | 14 ± 4 | 330 ± 190 |
Data adapted from Clément et al. HEK293 cells were used for these assays.
Table 2: Comparative Efficacy (Emax) in HEK293 Cells
| Agonist | Gαs (cAMP) Signaling | β-Arrestin-2 Recruitment |
| Setmelanotide | Full Agonist | Partial Agonist |
| α-MSH | Full Agonist | Full Agonist |
| NDP-α-MSH | Full Agonist | Full Agonist |
Data interpreted from multiple sources indicating relative efficacies. NDP-α-MSH is a potent, synthetic, non-selective melanocortin receptor agonist often used as a reference compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to assess MC4R agonist activity.
cAMP Accumulation Assay (Gαs Signaling)
This assay quantifies the production of cyclic AMP in response to agonist stimulation, providing a measure of Gαs pathway activation.
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human MC4R.
Protocol:
-
Cell Culture: Culture HEK293-MC4R cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed cells into 384-well plates at a density of 10,000 cells per well and incubate for 24 hours.
-
Assay Procedure:
-
Aspirate the culture medium and replace it with a serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation. Incubate for 30 minutes.
-
Add varying concentrations of the MC4R agonist (e.g., Setmelanotide, α-MSH) to the wells.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay based on homogenous time-resolved fluorescence (HTRF) or a bioluminescence resonance energy transfer (BRET) sensor.
-
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (maximum efficacy) values.
NFAT Reporter Assay (Gαq Signaling)
This reporter gene assay measures the activation of the Nuclear Factor of Activated T-cells (NFAT), a downstream effector of the Gαq/PLC pathway.
Cell Line: HEK293 cells co-transfected with human MC4R and an NFAT-driven reporter gene (e.g., luciferase or β-galactosidase).
Protocol:
-
Transfection: Co-transfect HEK293 cells with plasmids encoding human MC4R and the NFAT-luciferase reporter using a suitable transfection reagent.
-
Cell Seeding: Seed the transfected cells into 96-well plates and allow them to recover for 24-48 hours.
-
Agonist Stimulation:
-
Replace the culture medium with a serum-free medium.
-
Add serial dilutions of the MC4R agonists to the wells.
-
Incubate for 6-8 hours to allow for reporter gene expression.
-
-
Signal Detection:
-
Lyse the cells and add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase).
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis: Normalize the reporter signal to a control (e.g., unstimulated cells). Plot the normalized signal against the agonist concentration to determine EC50 and Emax.
β-Arrestin Recruitment Assay
This assay measures the interaction between the activated MC4R and β-arrestin, a key event in receptor desensitization and internalization.
Cell Line: HEK293 cells transiently expressing MC4R fused to a bioluminescent protein (e.g., Renilla luciferase, RLuc) and β-arrestin-2 fused to a fluorescent protein (e.g., Green Fluorescent Protein, GFP).
Protocol:
-
Transfection: Co-transfect HEK293 cells with constructs for MC4R-RLuc and β-arrestin-2-GFP.
-
Cell Seeding: Plate the transfected cells in a 96-well white, clear-bottom plate.
-
Assay Procedure:
-
Prior to the assay, replace the culture medium with a buffer suitable for BRET measurements.
-
Add the RLuc substrate (e.g., coelenterazine h) to the wells and incubate for 5-10 minutes.
-
Measure the baseline BRET signal.
-
Add the MC4R agonist at various concentrations.
-
Measure the BRET signal kinetically over time or at a fixed endpoint.
-
-
Data Analysis: Calculate the BRET ratio by dividing the GFP emission by the RLuc emission. A change in the BRET ratio indicates the recruitment of β-arrestin-2 to the MC4R. Plot the change in BRET ratio against the agonist concentration to determine the dose-response relationship.
Visualizing the Pathways and Workflows
To better understand the underlying mechanisms and experimental processes, the following diagrams have been generated using Graphviz.
Caption: MC4R Signaling Pathways
Caption: Cross-Validation Workflow
References
Comparative Preclinical Safety and Toxicology Profile of MC4R Agonists
This guide provides a comparative analysis of the preclinical safety and toxicology data for a hypothetical melanocortin-4 receptor (MC4R) agonist, "MC4R Agonist 1," alongside established MC4R agonists, setmelanotide and bremelanotide. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.
The hypothalamic MC4R pathway is a critical regulator of energy homeostasis and appetite.[1][2] Agonists of this receptor are being developed for the treatment of obesity and other disorders.[3][4] Understanding the preclinical safety and toxicology profiles of these agonists is paramount for their clinical development and potential therapeutic use.
MC4R Signaling Pathway
The MC4R signaling pathway plays a crucial role in mediating satiety and energy expenditure. The diagram below illustrates the key components of this pathway.
Caption: The MC4R signaling pathway in appetite regulation.
Comparative Toxicology Data
The following tables summarize the available preclinical safety and toxicology data for setmelanotide and bremelanotide. A placeholder column for "MC4R Agonist 1 (Hypothetical)" is included for comparative purposes.
Table 1: General and Organ-Specific Toxicology
| Parameter | MC4R Agonist 1 (Hypothetical) | Setmelanotide | Bremelanotide |
| Species | Rat, Monkey | Rat, Monkey | Rat, Mouse, Dog |
| Routes of Administration | Oral | Subcutaneous | Subcutaneous, Intranasal |
| General Toxicity Findings | No adverse effects observed at anticipated therapeutic doses. | Dose-related reductions in maternal food consumption and body weight gain in reproductive toxicity studies.[5] | Embryofetal toxicity observed in dogs at all tested doses. |
| Cardiovascular Effects | No significant effects on heart rate or blood pressure. | No effects on heart rate or blood pressure in safety pharmacology and chronic toxicity studies in monkeys. | Small and transient increases in blood pressure observed. |
| Central Nervous System Effects | No notable behavioral changes. | No notable effects on CNS parameters, including motor activity or respiratory function, in rats at high exposures. | Preclinical studies in female rats showed increased appetitive sexual behaviors. |
| Other Notable Findings | N/A | Can activate MC1R, leading to skin hyperpigmentation in cynomolgus monkeys and humans. | Focal hyperpigmentation was rare with recommended dosing but occurred with more frequent administration. |
Table 2: Genetic and Carcinogenicity Studies
| Study Type | MC4R Agonist 1 (Hypothetical) | Setmelanotide | Bremelanotide |
| Genotoxicity | No evidence of mutagenicity or clastogenicity. | Information not available in the provided search results. | No significant safety issues in genotoxicity studies for a similar oral MC4R agonist "LB". |
| Carcinogenicity | No evidence of tumorigenicity in 2-year rodent studies. | A post-marketing requirement for a carcinogenicity study was noted. | No significant increases in tumor incidence in two-year carcinogenicity studies in rats and mice. |
Table 3: Reproductive and Developmental Toxicology
| Study Type | MC4R Agonist 1 (Hypothetical) | Setmelanotide | Bremelanotide |
| Fertility | No impact on male or female fertility. | No effects on male fertility endpoints or reproductive organs in a chronic rat toxicity study. Reproductive performance was not affected. | Information not available in the provided search results. |
| Embryo-fetal Development | No teratogenic effects observed. | No notable adverse findings in the F1 generation in rats. No evidence of adverse effects in rabbits independent of reduced maternal body weight gain. | Embryofetal toxicity, measured by post-implantation loss, was elevated in dogs. A developmental no-observed-effect level (NOEL) was not established. |
Experimental Protocols
Detailed experimental protocols for the preclinical studies were not fully available in the provided search results. However, the types of studies conducted provide insight into the preclinical safety evaluation of these MC4R agonists.
Setmelanotide:
-
Safety Pharmacology and Chronic Toxicity: These studies were conducted in rats and monkeys to assess the effects of setmelanotide on vital functions, including cardiovascular and central nervous system parameters.
-
Combined Fertility and Embryo-fetal Development Toxicity Study: This study in rats involved subcutaneous dosing of setmelanotide from pre-mating through major organogenesis to evaluate effects on maternal health, reproductive performance, and offspring development.
-
Embryo-fetal Development Study: This study was conducted in rabbits to assess for any adverse effects on the developing fetus.
Bremelanotide:
-
Carcinogenicity Studies: Two-year studies were conducted in male and female rats (intranasal administration) and mice (subcutaneous administration) to assess the tumorigenic potential of bremelanotide.
-
Embryo-fetal Development Study: Pregnant dogs were administered bremelanotide subcutaneously from gestation day 18-35 to evaluate potential embryofetal toxicity.
-
CNS Effects on Female Sexual Function: Studies in ovariectomized, hormone-primed female rats were conducted to assess the effects of bremelanotide on appetitive and consummatory sexual behaviors following both subcutaneous and direct brain administration.
Summary and Conclusion
The preclinical safety profiles of setmelanotide and bremelanotide indicate that while they are generally well-tolerated, there are some notable class-related and compound-specific findings. For setmelanotide, the primary findings are related to its effect on maternal body weight in reproductive studies and the potential for skin hyperpigmentation through MC1R activation. Bremelanotide has been associated with transient cardiovascular effects and showed embryofetal toxicity in dogs. Both compounds have been evaluated for carcinogenicity with no significant findings to date.
For the hypothetical "MC4R Agonist 1," the goal would be to demonstrate a favorable safety profile with minimal off-target effects, particularly concerning cardiovascular parameters and reproductive toxicity. The comparative data presented here for established MC4R agonists provides a benchmark for the development and evaluation of new chemical entities targeting this pathway.
References
A Comparative Guide to the Pharmacokinetics of Peptide vs. Small Molecule MC4R Agonists
For Researchers, Scientists, and Drug Development Professionals
The melanocortin-4 receptor (MC4R) is a critical regulator of energy homeostasis and a promising therapeutic target for obesity and other metabolic disorders.[1] Both peptide-based and small molecule agonists have been developed to modulate MC4R activity. A key differentiator in their therapeutic potential lies in their pharmacokinetic profiles. This guide provides an objective comparison of the pharmacokinetics of a representative peptide MC4R agonist and an investigational small molecule, "MC-4R Agonist 1," supported by available experimental data.
Overview of MC4R Agonists
The melanocortin system, which includes the MC4R and its endogenous ligands, plays a crucial role in regulating food intake and body weight. Dysregulation of this pathway can lead to severe obesity.[2] MC4R agonists aim to restore proper signaling, thereby reducing appetite and promoting weight loss. While peptide agonists were the initial focus, efforts have expanded to develop orally available small molecule agonists to overcome the limitations of injectable peptide therapeutics.[2]
Pharmacokinetic Data Summary
The following table summarizes the available pharmacokinetic parameters for a representative peptide MC4R agonist, Setmelanotide, and qualitative information for the orally available small molecule MC4R agonist, LB54640, which we will refer to as "this compound" for the purpose of this guide.
| Pharmacokinetic Parameter | Peptide Agonist (Setmelanotide) | Small Molecule "this compound" (LB54640) |
| Route of Administration | Subcutaneous Injection | Oral |
| Time to Maximum Concentration (Tmax) | ~8 hours[3] | Data not publicly available. As an oral small molecule, Tmax is expected to be in the range of 1-4 hours. |
| Elimination Half-life (t½) | ~11 hours | Data not publicly available. Phase 2 trials involve once-daily dosing. |
| Bioavailability | Not applicable (administered subcutaneously) | Data not publicly available. Being developed as an oral therapy suggests sufficient oral bioavailability. |
| Metabolism | Expected to be metabolized into small peptides and amino acids. | Data not publicly available. Likely metabolized by hepatic enzymes (e.g., cytochrome P450 system). |
| Excretion | Approximately 39% eliminated in the urine as the unchanged parent compound. | Data not publicly available. |
| Key Features | First-in-class treatment for certain genetic obesity disorders. | Investigational, first oral MC4R agonist aiming for improved safety and patient convenience. |
Experimental Protocols
The determination of the pharmacokinetic parameters listed above involves a series of well-established experimental protocols.
In Vivo Pharmacokinetic Studies in Animal Models
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the MC4R agonist.
Methodology:
-
Animal Model Selection: Appropriate animal models, such as mice, rats, dogs, or monkeys, are chosen based on their physiological and metabolic similarities to humans for the drug .
-
Drug Administration: The MC4R agonist is administered via the intended clinical route (e.g., subcutaneous injection for peptides, oral gavage for small molecules).
-
Blood Sampling: Blood samples are collected at predetermined time points after drug administration. Serial bleeding from a single animal is often employed to reduce inter-animal variability.
-
Plasma Preparation: Blood samples are processed to separate plasma, which is then stored frozen until analysis.
-
Bioanalysis: The concentration of the drug in plasma samples is quantified using a validated bioanalytical method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (area under the curve), clearance, volume of distribution, and half-life using non-compartmental analysis.
Bioanalytical Method for Quantification in Plasma
Objective: To accurately and precisely measure the concentration of the MC4R agonist in plasma samples.
Methodology:
-
Sample Preparation: Plasma samples are treated to remove proteins and other interfering substances. For peptides, this may involve solid-phase extraction (SPE). For small molecules, protein precipitation is a common technique.
-
Analytical Technique: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of both peptides and small molecules in biological matrices due to its high sensitivity, selectivity, and robustness.
-
Method Validation: The bioanalytical method is rigorously validated to ensure it meets regulatory standards for accuracy, precision, selectivity, sensitivity, and stability.
Visualizations
MC4R Signaling Pathway
Caption: Simplified MC4R signaling pathway upon agonist binding.
Experimental Workflow for Pharmacokinetics Study
References
- 1. LB54640 for Obesity · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. Rhythm Pharmaceuticals and LG Chem Life Sciences Enter Agreement for Rhythm to Acquire Global Rights to Oral MC4R Agonist LB54640 – Rhythm Pharmaceuticals, Inc. [ir.rhythmtx.com]
- 3. go.drugbank.com [go.drugbank.com]
Rescuing Defective MC4R Signaling: A Comparative Guide to the Potency of Setmelanotide in Correcting MC4R Mutations
For Researchers, Scientists, and Drug Development Professionals
Mutations in the melanocortin-4 receptor (MC4R) are the most common cause of monogenic obesity.[1][2] These mutations often lead to a dysfunctional receptor that is unable to properly regulate appetite and energy expenditure. The development of potent MC4R agonists has opened new therapeutic avenues for individuals with obesity due to MC4R deficiency. This guide provides a comparative analysis of the potency of Setmelanotide, a first-in-class MC4R agonist, in rescuing the signaling of various MC4R mutations, with a comparison to other relevant agonists.
Introduction to MC4R and Agonist Therapy
The MC4R is a G protein-coupled receptor (GPCR) predominantly expressed in the hypothalamus, a key brain region for energy homeostasis.[3] Activation of MC4R by its endogenous agonist, alpha-melanocyte-stimulating hormone (α-MSH), triggers a signaling cascade that reduces food intake and increases energy expenditure.[2][4] Loss-of-function mutations in the MC4R gene disrupt this pathway, leading to hyperphagia and severe obesity.
MC4R agonists are compounds designed to bind to and activate the MC4R, thereby mimicking the effects of α-MSH and restoring the receptor's function. Setmelanotide is a highly potent, selective MC4R agonist that has been approved for the treatment of obesity due to certain genetic deficiencies in the MC4R pathway. This guide focuses on the experimental evidence demonstrating the superior potency of Setmelanotide in rescuing a range of MC4R mutations compared to the endogenous ligand and other synthetic agonists.
MC4R Signaling Pathway
The primary signaling pathway activated by MC4R is the Gαs/adenylyl cyclase/cAMP pathway. Upon agonist binding, MC4R undergoes a conformational change, leading to the activation of the associated Gαs protein. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP), which then activates protein kinase A (PKA) and downstream effectors, ultimately leading to a physiological response of reduced appetite and increased energy expenditure. Recent studies have also highlighted the role of the Gαq/11 pathway in MC4R signaling.
References
- 1. sochob.cl [sochob.cl]
- 2. Functional characterization and pharmacological rescue of melanocortin-4 receptor mutations identified from obese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Mixed Pharmacology Melanocortin-3 Agonists and Melanocortin-4 Receptor Tetrapeptide Antagonist Compounds (TACOs) Based on the Sequence Ac-Xaa1-Arg-(pI)DPhe-Xaa4-NH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of a melanocortin-4 receptor (MC4R) agonist (Setmelanotide) in MC4R deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of MC-4R Agonist 1
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for MC-4R Agonist 1. If an SDS is unavailable, the substance should be treated as a hazardous chemical.
Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound waste:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.
-
Eye Protection: Safety goggles or a face shield must be worn to protect against splashes.
-
Lab Coat: A buttoned lab coat should be worn to protect against contamination of personal clothing.
All handling of lyophilized powders and concentrated solutions should be performed in a certified chemical fume hood to prevent the inhalation of aerosolized particles.
II. Segregation of Waste Streams
Proper segregation of waste at the point of generation is a critical first step in the safe disposal of this compound. Three primary waste streams should be established:
-
Sharps Waste: Includes needles, syringes, and any other contaminated items that can puncture the skin.
-
Liquid Waste: Consists of unused or expired this compound solutions.
-
Solid Waste: Encompasses contaminated vials, pipette tips, gloves, and lyophilized powder.
III. Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on the form of the waste and institutional as well as local regulations.
A. Sharps Disposal:
-
Immediately after use, all sharps contaminated with this compound must be placed in a designated, puncture-resistant, and leak-proof sharps container.[1]
-
These containers should be clearly labeled with the biohazard symbol and as containing pharmaceutical waste.[1]
-
To prevent needlestick injuries, sharps containers should not be overfilled and should be sealed when approximately three-quarters full.
B. Liquid Waste Disposal:
-
Chemical Inactivation: Before final disposal, liquid waste containing this compound should be chemically inactivated. This process helps to degrade the biologically active peptide. Common and effective inactivation reagents include a 10% bleach solution (yielding a final concentration of 0.5-1.0% sodium hypochlorite), 1 M sodium hydroxide (NaOH), or 1 M hydrochloric acid (HCl).[2]
-
Procedure: In a chemical fume hood, carefully add the liquid peptide waste to the inactivation solution. A common ratio is one part waste to ten parts inactivation solution.[2] Allow for a sufficient contact time, typically a minimum of 20-60 minutes, to ensure complete deactivation.[2]
-
Neutralization: If a strong acid or base was used for inactivation, the solution must be neutralized to a pH between 5.5 and 9.0.
-
Final Disposal: After inactivation and neutralization, the solution may be permissible for drain disposal with copious amounts of water, provided it complies with local wastewater regulations. It is crucial to verify this with your institution's Environmental Health & Safety (EHS) department before proceeding.
C. Solid Waste Disposal:
-
Lyophilized Powder: Small quantities of expired or unused lyophilized this compound powder should first be dissolved in a suitable solvent (e.g., water or a buffer). This solution should then be subjected to the chemical inactivation procedures outlined for liquid waste.
-
Contaminated Materials: All non-sharp solid waste that has come into contact with this compound, such as empty vials, pipette tips, and contaminated gloves, should be collected in a designated hazardous waste container. This container must be clearly labeled as "Hazardous Waste - Pharmaceutical" or as required by your institution.
-
Storage and Pickup: The sealed hazardous waste container should be stored in a designated hazardous waste accumulation area. Arrange for pickup and disposal by your institution's certified hazardous waste management service.
IV. Spill Management
In the event of a spill of this compound powder or solution, the area should be immediately secured.
-
Powder Spill: Gently cover the spill with absorbent paper to avoid raising dust. Wet the paper with a bleach solution before cleaning.
-
Liquid Spill: Cover the spill with an absorbent material and then saturate the material with a bleach solution.
All cleanup materials must be disposed of as hazardous solid waste.
Data Presentation
The following table summarizes key quantitative parameters for the chemical decontamination of peptide agonists.
| Decontamination Method | Reagent Concentration | Minimum Contact Time | Notes |
| Sodium Hypochlorite | 6% solution for concentrated peptides; 0.5-1.0% final concentration for solutions | 20-60 minutes | Effective for many peptides, but may be corrosive to some surfaces. |
| Enzymatic Detergent | Typically a 1% (m/v) solution | Varies by product; follow manufacturer's instructions. | Good for cleaning labware; may require subsequent disinfection. |
Experimental Protocols
Specific experimental protocols for the neutralization or deactivation of this compound are not publicly available. The primary recommended "protocol" for the ultimate disposal of peptide-based compounds is incineration under controlled conditions by a licensed facility. This method ensures the complete destruction of the biologically active peptide.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the proper disposal of this compound and the decision-making process involved.
Caption: Disposal workflow for this compound.
It is imperative to always adhere to local, state, and federal regulations for chemical waste disposal. In the absence of specific data for this compound, the most prudent course of action is to consult with your institution's Environmental Health and Safety (EHS) office. They can provide guidance based on the chemical's known properties and the facility's specific waste streams and disposal contracts.
References
Essential Safety and Logistical Information for Handling MC-4R Agonist 1
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the handling of MC-4R Agonist 1, a potent synthetic peptide. The following procedural, step-by-step guidance is designed to directly answer specific operational questions and build trust by providing value beyond the product itself.
Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, guidance can be drawn from safety protocols for structurally similar melanocortin-4 receptor (MC4R) agonists, such as setmelanotide and bremelanotide, as well as general best practices for handling highly potent active pharmaceutical ingredients (HPAPIs). The primary hazards associated with potent peptide agonists in a research setting are inhalation of airborne powder and inadvertent contact with skin or eyes. Therefore, a comprehensive PPE strategy is crucial.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Body Part | Equipment | Specifications & Rationale |
| Respiratory | Disposable Respirator (e.g., N95, FFP2) | Recommended for handling the powdered form to prevent inhalation. For operations with a higher risk of aerosol generation, a Powered Air-Purifying Respirator (PAPR) may be considered.[1] |
| Hands | Chemical-resistant gloves | Nitrile gloves are a suitable choice. Double gloving is recommended to provide an additional layer of protection. The outer pair should be changed immediately if contaminated.[1] |
| Eyes | Safety goggles or a face shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for added protection against splashes.[1] |
| Body | Laboratory coat or disposable coveralls | A dedicated lab coat should be worn. For handling larger quantities or when there is a risk of significant contamination, disposable coveralls made from materials like Tyvek are recommended.[1] |
| Feet | Shoe covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting to prevent the spread of contamination.[1] |
Operational Plan for Handling
A systematic, step-by-step approach is essential for the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Storage: Store the lyophilized peptide in a cool, dark, and dry place. For long-term storage, -20°C is preferred.
-
Inventory: Maintain a detailed inventory of the compound, including the date of receipt, quantity, and lot number.
Preparation and Handling
-
Designated Area: All handling of the potent compound, especially in its powdered form, must occur in a designated and restricted area, such as a certified chemical fume hood or a glove box.
-
PPE Donning: Before entering the designated handling area, put on all required PPE in the correct order (e.g., shoe covers, gown/lab coat, inner gloves, respirator, eye protection, outer gloves).
-
Weighing and Aliquoting: When weighing the powdered compound, use a balance with a draft shield or perform the task within a ventilated enclosure to minimize air currents and dust generation. Use dedicated, labeled spatulas and weigh boats.
-
Solution Preparation: To dissolve the compound, slowly add the solvent to the solid to prevent splashing. This compound is generally soluble in water. For long-term storage of solutions, it is recommended to aliquot into single-use volumes and store at -20°C or below to avoid repeated freeze-thaw cycles.
Experimental Procedures
All experimental work with this compound should be conducted within a designated area, following the handling precautions outlined above. All equipment and surfaces should be decontaminated after use.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All waste contaminated with this compound, including solid waste (e.g., pipette tips, gloves, vials) and liquid waste, must be segregated as hazardous chemical waste.
-
Solid Waste: Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Decontamination of Glassware: Reusable glassware should be decontaminated by soaking in a suitable inactivating solution (e.g., a strong acid or base, followed by neutralization) before routine washing.
-
Final Disposal: All hazardous waste must be disposed of through your institution's certified hazardous waste management service. Do not dispose of this compound down the drain.
Experimental Protocol: In Vitro cAMP Assay for this compound Activity
This protocol is a general guideline for determining the agonist activity of this compound by measuring cyclic adenosine monophosphate (cAMP) production in cells expressing the melanocortin-4 receptor.
-
Cell Culture: Culture HEK293 cells stably or transiently expressing the human MC4R in appropriate media and conditions.
-
Cell Plating: Plate the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Agonist Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water). Create a serial dilution of the agonist in assay buffer.
-
Cell Stimulation:
-
Wash the cells with a serum-free medium or assay buffer.
-
Add the various concentrations of this compound to the cells. Include a positive control (e.g., α-MSH) and a negative control (vehicle).
-
Incubate at 37°C for a specified time (e.g., 15-30 minutes).
-
-
cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
-
Data Analysis:
-
Plot the cAMP concentration against the log of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that gives half-maximal response).
-
Visualizations
Caption: A logical workflow for the safe handling of this compound.
Caption: The signaling cascade initiated by an MC4R agonist.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
